molecular formula C7H7NOS B169262 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 14470-51-0

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Cat. No.: B169262
CAS No.: 14470-51-0
M. Wt: 153.2 g/mol
InChI Key: ORPWXKFFXAOFCU-UHFFFAOYSA-N
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Description

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one is a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. This scaffold is a key intermediate in the synthesis of more complex 4,5,6,7-tetrahydrothienopyridine derivatives, a privileged structural motif found in compounds with a broad spectrum of biological activities . Recent research highlights the potential of this chemical class in antifungal development, with specific derivatives demonstrating promising activity against plant pathogenic fungi such as C. arachidicola , R. solani , and S. sclerotiorum . Transcriptome analysis suggests that the molecular mode of action for these active leads may involve the inhibition of nitrogen metabolism and the proteasome pathway, indicating a potentially novel mechanism for fungicide development . Beyond agrochemical applications, the 4,5,6,7-tetrahydrothienopyridine scaffold is also investigated for its potential in pharmaceutical contexts, including as a precursor for compounds with antiplatelet, antitumor, and anti-inflammatory properties . As such, this compound serves as a critical starting material for researchers exploring new lead compounds and innovative modes of action in the discovery of new therapeutic and crop protection agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPWXKFFXAOFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618358
Record name 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14470-51-0
Record name 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, spectroscopic signatures, synthetic methodologies, and reactivity of this molecule, contextualizing its importance as a versatile building block for novel therapeutic agents.

Introduction: The Thienopyridine Core

This compound is a bicyclic lactam featuring a thiophene ring fused to a dihydropyridinone ring. This structural motif is a key component in a wide array of biologically active compounds. The thienopyridine scaffold is prized in drug discovery for its rigid, planar structure which allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Derivatives of this and related tetrahydrothienopyridine systems have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide serves to elucidate the fundamental chemistry of the parent compound, providing a foundation for its strategic application in synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name This compound
CAS Number 14470-51-0
Molecular Formula C₇H₇NOS[3]
Molecular Weight 169.21 g/mol [3]
Physical Form Solid
InChI Key ORPWXKFFXAOFCU-UHFFFAOYSA-N
Storage Refrigerator

Spectroscopic Signature Analysis

A thorough understanding of the expected spectroscopic data is critical for reaction monitoring and structural confirmation. The following is an expert analysis of the anticipated NMR, IR, and MS data for the title compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm). The two methylene groups (-CH₂-) of the dihydropyridinone ring will appear as triplets in the aliphatic region, with the CH₂ adjacent to the nitrogen (C5) resonating around δ 3.0-3.5 ppm and the CH₂ adjacent to the thiophene ring (C6) appearing slightly further upfield. A broad singlet corresponding to the N-H proton of the lactam is also expected, typically in the δ 7.5-8.5 ppm range, which would be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven signals. The most downfield signal will be the carbonyl carbon (C7) of the lactam, typically appearing around δ 160-170 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (δ 110-150 ppm). The two sp³ hybridized carbons of the dihydropyridinone ring (C5 and C6) will appear in the upfield region (δ 20-50 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band between 1650-1690 cm⁻¹ is characteristic of the C=O stretch of the six-membered lactam. A broad absorption band in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should show the molecular ion peak [M+H]⁺ at approximately m/z 170.0321, confirming the elemental composition of C₇H₇NOS.

Synthesis Methodologies

The construction of the thienopyridine core is a well-established process in organic synthesis. A common and efficient method is the Gewald reaction, a multicomponent reaction that assembles the thiophene ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Gewald Reaction cluster_product Product Piperidinone Piperidine-2,4-dione (or equivalent) Reaction Base-catalyzed Condensation (e.g., Morpholine) Piperidinone->Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Product This compound Reaction->Product Cyclization & Aromatization Reactivity_Diagram cluster_N_Alkylation N-Alkylation/Acylation cluster_Thiophene_Sub Electrophilic Substitution cluster_Reduction Carbonyl Reduction Core This compound N_Product N-Substituted Derivative Core->N_Product Base, R-X Bromo_Product 2-Bromo Derivative Core->Bromo_Product NBS or Br₂ Reduced_Product Thienopyridine Core->Reduced_Product LiAlH₄ or BH₃

References

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Introduction: The Significance of the Thienopyridine Scaffold

The this compound core represents a significant heterocyclic scaffold in medicinal chemistry and drug development. Thienopyridine derivatives are known to exhibit a wide range of biological activities, acting as potent inhibitors of enzymes and receptors.[1][2] Their unique bicyclic structure, combining a thiophene ring with a pyridinone system, provides a rigid framework amenable to diverse functionalization, making them attractive candidates for the development of novel therapeutic agents.[3][4] Prominent antiplatelet drugs like clopidogrel and prasugrel, which contain a related tetrahydrothienopyridine core, underscore the therapeutic potential of this structural class.[5][6]

Molecular Overview

Before delving into the analytical workflow, it is essential to establish the foundational chemical information for the target molecule.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₇NOS[7]

  • Molecular Weight: 169.21 g/mol

  • Core Structure: A fused heterocyclic system composed of a thiophene ring and a 4,5,6,7-tetrahydropyridin-7-one (a cyclic amide, or lactam) ring.

Chemical structure of this compound

Figure 1: Chemical Structure of this compound. Source: PubChem[7]

The Integrated Elucidation Workflow: A Strategic Approach

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Connectivity cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Basic Connectivity MS->NMR_1D Provides Formula FTIR FTIR Spectroscopy - Functional Groups FTIR->NMR_1D Confirms FGs NMR_2D 2D NMR (COSY, HSQC, HMBC) - H-H & C-H Correlations - Unambiguous Connectivity NMR_1D->NMR_2D Assigns Nuclei Final Final Structure Confirmation NMR_2D->Final Defines Skeleton XRAY X-Ray Crystallography (Optional Gold Standard) - 3D Structure - Stereochemistry XRAY->Final Absolute Proof

Caption: A logical workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Principle & Rationale: Mass spectrometry is the first critical step, providing the molecular weight of the compound and, with high-resolution instrumentation (HRMS), its elemental composition. This data constrains the possible molecular formulas, providing a fundamental check against which all subsequent data must agree. Fragmentation patterns can also offer preliminary structural insights.[8]

Experimental Protocol: High-Resolution Electrospray Ionization (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI in positive ion mode is typically effective for this molecule due to the presence of the nitrogen atom, which is readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the most probable elemental composition.

Data Interpretation & Expected Results:

ParameterExpected ValueRationale
Molecular Formula C₇H₇NOSBased on the known structure.[7]
Exact Mass 169.0248Calculated monoisotopic mass.
[M+H]⁺ (Observed) ~170.0321Expected m/z for the protonated molecule.

The observed mass should be within 5 ppm of the calculated value to confidently confirm the elemental composition. Fragmentation might involve the loss of CO (carbonyl group) or cleavage of the dihydropyridinone ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR is crucial for confirming the presence of the lactam (amide) and thiophene functionalities.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Data Interpretation & Expected Results: The spectrum will provide clear evidence for the key functional groups that define the molecule's chemical class.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Lactam) Stretching3250 - 3150 (broad)
C-H (Thiophene) Stretching3120 - 3080
C-H (Aliphatic CH₂) Stretching2980 - 2850
C=O (Lactam) Stretching1680 - 1650 (strong)
C=C (Thiophene) Stretching1550 - 1450
C-N Stretching1250 - 1180

The strong absorption band around 1670 cm⁻¹ is particularly diagnostic, confirming the presence of the six-membered lactam ring, distinguishing it from a more strained β-lactam which would appear at a higher frequency.[10][11] The characteristic vibrations of the thiophene ring further support the proposed heterocyclic system.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[14][15] It provides information about the chemical environment, number, and connectivity of atoms (primarily ¹H and ¹³C). A full suite of 1D and 2D NMR experiments can piece together the entire molecular skeleton.[16]

Experimental Protocol: General

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preventing the exchange of the N-H proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

¹H NMR: Proton Environments

Expected Results (in DMSO-d₆): The ¹H NMR spectrum will reveal five distinct signals, confirming the number of unique proton environments.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-N (Amide)~8.0Broad Singlet1HThe amide proton is typically deshielded and may exchange with water.
H-2 (Thiophene)~7.4Doublet1HAromatic proton adjacent to sulfur, deshielded.
H-3 (Thiophene)~6.8Doublet1HAromatic proton coupled to H-2.
H-4 (CH₂)~3.5Triplet2HMethylene group adjacent to the amide nitrogen.
H-5 (CH₂)~2.9Triplet2HMethylene group adjacent to the thiophene ring, coupled to H-4.
¹³C NMR: Carbon Skeleton

Expected Results (in DMSO-d₆): The proton-decoupled ¹³C NMR spectrum will show the seven unique carbon atoms of the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C-7 (C=O)~165Carbonyl carbon of the lactam, highly deshielded.
C-3a (Thiophene)~140Quaternary carbon at the ring junction.
C-7a (Thiophene)~135Quaternary carbon at the ring junction.
C-2 (Thiophene)~128Aromatic CH carbon.
C-3 (Thiophene)~120Aromatic CH carbon.
C-4 (CH₂)~40Aliphatic carbon adjacent to nitrogen.
C-5 (CH₂)~25Aliphatic carbon adjacent to the thiophene ring.
2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

Connectivity_Diagram cluster_mol Key Structural Correlations C7 C-7 (C=O) N6 N-H C5 C-5 (CH₂) H5 H-5 H5->C7 HMBC C3a C-3a H5->C3a HMBC C4 C-4 (CH₂) H4 H-4 H4->C5 HMBC H4->H5 COSY C7a C-7a H4->C7a HMBC C3 C-3 H3 H-3 H3->C7a HMBC C2 C-2 H2 H-2 H2->C3a HMBC H2->H3 COSY

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A crucial cross-peak will be observed between the signals for H-4 (~3.5 ppm) and H-5 (~2.9 ppm), confirming the ethylene bridge (-CH₂-CH₂-). Another cross-peak between H-2 and H-3 confirms their adjacency on the thiophene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps protons directly to the carbons they are attached to. It will definitively link H-2 to C-2, H-3 to C-3, H-4 to C-4, and H-5 to C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the entire framework. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

    • H-5 to C-7 (Carbonyl): This connects the aliphatic chain to the lactam ring.

    • H-4 to C-7a (Quaternary Thiophene): This correlation confirms the fusion of the two rings.

    • H-2 to C-3a (Quaternary Thiophene): This helps position the protons on the thiophene ring relative to the fusion points.

X-Ray Crystallography: The Unambiguous Proof

Principle & Rationale: For a crystalline solid, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry. While NMR and MS can build a compelling case, X-ray crystallography is considered the ultimate "gold standard" for structural proof.[17][18]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of high quality, suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Results: The resulting crystal structure would provide definitive confirmation of the thieno[2,3-c]pyridinone connectivity. It would also reveal details about the planarity of the bicyclic system and any intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, in the solid state.

Conclusion: A Self-Validating System

References

An In-depth Technical Guide to 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one: An Unexplored Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Among the vast array of heterocyclic compounds, thienopyridines have emerged as a privileged structural motif, present in a number of approved drugs and clinical candidates. This guide focuses on a specific, yet notably under-documented member of this family: 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one .

The formal identification of this compound is as follows:

  • IUPAC Name: this compound

  • CAS Number: 14470-51-0

A thorough review of the current scientific literature and patent landscape reveals a significant knowledge gap concerning the synthesis, biological activity, and therapeutic applications of this specific isomer. While its close relatives in the thienopyridine family have been extensively studied, this compound represents a largely unexplored area of chemical space. This guide, therefore, aims to provide a comprehensive overview of what is known, place the compound within the broader context of its chemical class, and outline potential avenues for future research and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound, as collated from various chemical suppliers, are summarized in the table below. These data provide a baseline for its handling, formulation, and potential as a drug-like molecule.

PropertyValueSource
Molecular Formula C₇H₇NOS--INVALID-LINK--
Molecular Weight 153.20 g/mol --INVALID-LINK--
Appearance Pale yellow to off-white solid--INVALID-LINK--
Purity ≥95% - ≥97%--INVALID-LINK--, --INVALID-LINK--

The Thieno[2,3-c]pyridine Scaffold: A Privileged Core in Drug Discovery

The thieno[2,3-c]pyridine ring system is a bicyclic heterocycle that merges a thiophene ring with a pyridine ring. This fusion imparts a unique electronic and steric profile, making it an attractive scaffold for interacting with a diverse range of biological targets. The general class of 4,5,6,7-tetrahydrothieno pyridines has been associated with a wide spectrum of biological activities, including anti-inflammatory, anti-infective, and anti-platelet aggregation properties[1].

While direct studies on this compound are lacking, research on closely related analogues offers valuable insights into its potential. For instance, derivatives of the isomeric thieno[3,2-c]pyridine core are well-known intermediates in the synthesis of pharmaceuticals targeting neurological disorders[2]. Furthermore, the broader thieno[2,3-c]pyridine framework has been explored for the development of inhibitors for enzymes such as tankyrases, which are implicated in cancer[3]. The parent compound, 6H-thieno[2,3-c]pyridin-7-one, has been utilized in synthetic studies, including the regioselective monofluorination of N-protected pyridone derivatives, highlighting its utility as a versatile building block in medicinal chemistry[4].

Synthetic Strategies for the Thienopyridine Core

The absence of a specific, published synthetic protocol for this compound necessitates an examination of general methodologies for constructing the thienopyridine skeleton. A common and effective approach is the Gewald reaction, which allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, a compound with an active methylene group, and elemental sulfur. These 2-aminothiophenes can then be subjected to cyclization reactions to form the fused pyridine ring.

Below is a conceptual workflow illustrating a plausible synthetic route to the thieno[2,3-c]pyridin-7(4H)-one core, based on established chemical principles for related structures.

Synthetic_Workflow A Starting Materials (e.g., Cyclic β-ketoester) B Gewald Reaction (with Cyanoacetamide & Sulfur) A->B Base catalyst C 2-Aminothiophene Intermediate B->C Formation of thiophene ring D Intramolecular Cyclization (e.g., via Dieckmann condensation or similar) C->D Ring closure E Thieno[2,3-c]pyridin-7(4H)-one Core D->E Final product

Caption: Conceptual workflow for the synthesis of the thieno[2,3-c]pyridin-7(4H)-one scaffold.

This generalized pathway would likely require significant optimization of reaction conditions, including the choice of starting materials, catalysts, and solvents, to achieve a viable synthesis of the target compound.

Potential Research Directions and Unexplored Chemical Space

The scarcity of data on this compound presents a unique opportunity for novel research. Its structural similarity to biologically active isomers suggests that it may possess interesting pharmacological properties. Below is a proposed research workflow for scientists and drug development professionals interested in exploring the potential of this compound.

Research_Workflow cluster_0 Phase 1: Chemical Exploration cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit-to-Lead Optimization A Develop & Optimize Synthesis Protocol B Synthesize a Focused Library of Analogs A->B C High-Throughput Screening (HTS) against diverse target classes B->C D Focused screening based on isomer activities (e.g., Kinases, GPCRs, Ion Channels) B->D E Identify Active 'Hits' C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization (Potency, Selectivity, ADME properties) F->G

Caption: Proposed research workflow for the exploration of this compound.

Given the known activities of related thienopyridines, initial biological investigations could focus on:

  • Kinase Inhibition: Many heterocyclic scaffolds, including thienopyridines, are known to interact with the ATP-binding site of kinases. Screening against a panel of cancer-relevant kinases could be a fruitful starting point.

  • Central Nervous System (CNS) Targets: The documented neuropharmacological effects of the thieno[3,2-c]pyridine isomer suggest that the target compound could be evaluated for activity against CNS receptors and transporters[2].

  • Anti-platelet and Antithrombotic Activity: This is a well-established therapeutic area for thienopyridine derivatives, making it a logical avenue for investigation.

Conclusion

This compound is a molecule of interest due to its membership in the medicinally significant thienopyridine family. However, it remains a scientific curiosity with a striking lack of dedicated research. This guide has established its identity and summarized its known properties while highlighting the significant opportunities that exist for its exploration. For researchers in drug discovery, this compound represents a novel, unpatented scaffold with the potential to yield new therapeutic agents. The path forward requires a foundational effort in synthetic chemistry to develop a robust and scalable route, followed by systematic biological screening to uncover its pharmacological profile. The journey from this unexplored molecule to a potential clinical candidate is long, but it begins with the recognition of the untapped potential that lies within such uncharacterized corners of chemical space.

References

Spectroscopic Data of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Relevance

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one possesses a fused bicyclic system consisting of a thiophene ring and a dihydropyridinone ring. This unique arrangement of atoms and functional groups gives rise to a distinct spectroscopic fingerprint. The key structural features that will be interrogated by various spectroscopic techniques include the aromatic thiophene protons, the aliphatic protons of the dihydropyridinone ring, the amide carbonyl group, and the overall molecular framework.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of similar thienopyridine structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons on the dihydropyridinone ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.2-7.4d1HH-2The proton on the carbon adjacent to the sulfur in the thiophene ring is expected to be in the aromatic region, likely as a doublet due to coupling with H-3.
~6.8-7.0d1HH-3This thiophene proton should appear at a slightly upfield chemical shift compared to H-2 and will also be a doublet.
~3.5-3.7t2HH-5The methylene protons adjacent to the nitrogen are expected to be deshielded and appear as a triplet.
~2.8-3.0t2HH-6The methylene protons adjacent to the thiophene ring will likely be a triplet.
~8.0-8.5br s1HNHThe amide proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165-170C=OThe carbonyl carbon of the amide is expected in this downfield region.
~135-140C-3aQuaternary carbon at the fusion of the two rings.
~125-130C-7aQuaternary carbon at the fusion of the two rings.
~122-125C-2Thiophene carbon adjacent to sulfur.
~118-122C-3Thiophene carbon.
~40-45C-5Aliphatic carbon adjacent to the nitrogen.
~25-30C-6Aliphatic carbon adjacent to the thiophene ring.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for this type of compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons. A longer acquisition time and more scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire Spectra setup->acquire process Fourier Transform & Phasing acquire->process analyze Peak Picking & Integration process->analyze

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3400Medium, BroadN-H stretchCharacteristic of the amide N-H bond.
2850-2960MediumC-H stretch (aliphatic)Corresponds to the methylene groups in the dihydropyridinone ring.
~1650-1680StrongC=O stretch (amide)The strong absorption of the carbonyl group is a key feature of the spectrum.
~1500-1600MediumC=C stretch (aromatic)Due to the vibrations of the thiophene ring.
~1400-1450MediumC-N stretchAssociated with the amide linkage.
~650-700MediumC-S stretchIndicative of the thiophene ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is 153.20 g/mol . Therefore, the molecular ion peak is expected at m/z = 153.

  • Isotope Peaks: Due to the presence of a sulfur atom, an (M+2)⁺ peak with an intensity of about 4.4% relative to the molecular ion peak is expected.

  • Key Fragmentation Pathways: Fragmentation is likely to occur through the loss of small neutral molecules such as CO (carbonyl group) or cleavage of the dihydropyridinone ring.

MS_Fragmentation M [M]⁺˙ m/z = 153 F1 [M-CO]⁺˙ m/z = 125 M->F1 - CO F2 [C₅H₅NS]⁺˙ m/z = 111 M->F2 - C₂H₂O

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will produce a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z = 154.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While based on predictive analysis from structurally related compounds, the information presented herein offers a robust framework for the identification and characterization of this important heterocyclic scaffold. The outlined experimental protocols provide a solid starting point for researchers aiming to acquire and interpret the spectroscopic data for this molecule and its derivatives. It is the author's hope that this guide will serve as a valuable resource for the scientific community engaged in the synthesis and application of novel thienopyridinone compounds.

An In-Depth Technical Guide to 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one: Properties, Synthesis, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and spectral analysis of related structures, this document offers valuable insights for researchers engaged in the exploration of novel thienopyridine-based therapeutics.

Core Molecular Attributes

This compound is a bicyclic heterocyclic compound featuring a thiophene ring fused to a dihydropyridinone ring. This structural motif is a key pharmacophore in a variety of biologically active molecules.

Table 1: Key Identifiers and Computed Properties [1]

IdentifierValue
Molecular Formula C₇H₇NOS
IUPAC Name 5,6-Dihydro-4H-thieno[2,3-c]pyridin-7-one
CAS Number 110036-39-6
Molecular Weight 153.20 g/mol
InChI InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9)
InChIKey ORPWXKFFXAOFCU-UHFFFAOYSA-N
Canonical SMILES C1CSCC2=C1NC(=O)C=C2

Physicochemical Properties: An Expert Perspective

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Expert Insights
Melting Point Expected to be a solid with a relatively high melting point (>150 °C).The planar, rigid bicyclic structure with hydrogen bonding capabilities (amide N-H and C=O) suggests strong intermolecular forces, leading to a higher melting point. For instance, related benzothieno[2,3-c]pyridine derivatives exhibit melting points in the range of 160-241 °C.
Boiling Point High, likely >300 °C (with decomposition).The molecular weight and polar functional groups would necessitate a high temperature for boiling, and decomposition is expected before a clear boiling point is reached.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols.The presence of the polar amide group should impart some aqueous solubility, but the overall nonpolar hydrocarbon backbone will limit it. Good solubility in polar aprotic and protic organic solvents is anticipated, facilitating its use in various reaction conditions.
Appearance Likely an off-white to pale yellow crystalline solid.Many related thienopyridine and benzothienopyridine compounds are reported as crystalline solids with similar coloration.

Synthesis and Purification: A Proposed Protocol

The synthesis of the thieno[2,3-c]pyridine core can be approached through several established synthetic strategies. The Gewald reaction, a powerful tool for the construction of 2-aminothiophenes, stands out as a highly plausible and efficient route.[2][3] This multicomponent reaction offers a convergent approach to building the thiophene ring, which can then be further elaborated to the desired pyridinone.

A proposed synthetic pathway is outlined below. This protocol is based on well-established transformations in heterocyclic chemistry and provides a solid foundation for the laboratory synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Hydrolysis and Cyclization cluster_2 Purification A Cyclohexane-1,4-dione E 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A->E Ethanol, Reflux B Malononitrile B->E Ethanol, Reflux C Sulfur C->E Ethanol, Reflux D Morpholine (base) D->E Ethanol, Reflux G This compound E->G Heating F Concentrated Sulfuric Acid H Crude Product I Recrystallization (e.g., from Ethanol/Water) H->I J Pure this compound I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction Intermediate)

  • Rationale: This initial step constructs the crucial thiophene ring using the versatile Gewald reaction. Cyclohexane-1,4-dione is chosen as the ketone component to build the desired fused ring system.

  • To a stirred solution of cyclohexane-1,4-dione (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add morpholine (0.5 equivalents) dropwise to the mixture. The use of a secondary amine like morpholine is a common and effective catalyst for the Gewald reaction.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate can be purified by recrystallization from ethanol if necessary.

Step 2: Hydrolysis and Intramolecular Cyclization

  • Rationale: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular cyclization with the adjacent amino group, will form the desired pyridinone ring. Concentrated sulfuric acid is a strong dehydrating agent and facilitates this transformation.

  • Carefully add the crude 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to an excess of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath.

  • Once the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

Purification:

  • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high-purity crystals.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectral Characterization: Anticipated Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related thieno[2,3-c]pyridine derivatives, the following spectral data can be anticipated:

Table 3: Predicted Spectroscopic Data

TechniqueExpected Peaks and SignalsInterpretation and Rationale
¹H NMR δ 2.5-3.0 (m, 4H, -CH₂-CH₂-), δ 6.5-7.5 (d, 1H, thiophene-H), δ 7.0-7.5 (d, 1H, thiophene-H), δ 8.0-9.0 (br s, 1H, NH)The two methylene groups of the dihydropyridine ring are expected to appear as multiplets in the aliphatic region. The two protons on the thiophene ring will appear as doublets in the aromatic region, with coupling constants typical for ortho-protons on a thiophene ring. The amide proton will likely be a broad singlet at a downfield chemical shift.
¹³C NMR δ 20-30 (2C, -CH₂-CH₂-), δ 110-130 (4C, thiophene and pyridinone C), δ 160-170 (1C, C=O)The aliphatic carbons will resonate in the upfield region. The aromatic and vinylogous carbons of the fused ring system will appear in the typical aromatic region. The carbonyl carbon of the amide will be observed at a characteristic downfield chemical shift.
IR (KBr) ν ~3200 cm⁻¹ (N-H stretch), ν ~1650 cm⁻¹ (C=O stretch, amide I), ν ~1550 cm⁻¹ (N-H bend, amide II), ν ~1400-1600 cm⁻¹ (C=C and C=N stretches)The presence of the N-H and C=O groups of the amide will give rise to strong, characteristic absorption bands. The aromatic C=C and C=N stretching vibrations will also be observable.
Mass Spec. (EI) m/z 153 (M⁺), fragmentation pattern showing loss of CO, and cleavage of the dihydropyridine ring.The molecular ion peak corresponding to the molecular weight of the compound is expected. The fragmentation pattern will provide further structural confirmation.

Chemical Reactivity and Stability

The thieno[2,3-c]pyridin-7-one core possesses several reactive sites that can be exploited for further chemical modifications.

  • N-Alkylation/Arylation: The amide nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the N-4 position.

  • Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the fused pyridinone ring will influence the position of substitution.

  • Reduction: The amide carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride.

The compound is expected to be stable under normal laboratory conditions. However, strong acidic or basic conditions at elevated temperatures may lead to hydrolysis of the amide bond or degradation of the heterocyclic core.

Reactivity_Diagram Core This compound Key Reactive Sites N_Alkylation N-Alkylation/Arylation at N-4 Core->N_Alkylation Electrophilic_Sub Electrophilic Substitution on Thiophene Ring Core->Electrophilic_Sub Reduction Reduction of Amide Carbonyl Core->Reduction

Caption: Key reactive sites of the this compound core.

Potential Applications in Drug Discovery

The thienopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Notably, derivatives of this core structure have been extensively investigated as antagonists of the P2Y₁₂ receptor, playing a crucial role in antiplatelet therapy.[4] The structural features of this compound make it an attractive starting point for the design of novel therapeutic agents targeting a range of biological targets. Its rigid framework allows for the precise spatial orientation of functional groups, which is critical for selective receptor binding.

The potential for derivatization at multiple positions offers the opportunity to fine-tune the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target affinity.

Conclusion: A Versatile Scaffold for Future Research

This compound represents a valuable building block for the development of novel heterocyclic compounds with potential therapeutic applications. This technical guide, by providing a comprehensive overview of its predicted properties, a plausible synthetic route, and insights into its chemical reactivity, aims to empower researchers to explore the full potential of this promising molecular scaffold. The methodologies and analytical interpretations presented herein are grounded in established chemical principles and data from closely related structures, offering a solid starting point for further investigation and innovation in the field of medicinal chemistry.

References

The Thienopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thienopyridine scaffold, a heterocyclic framework composed of a thiophene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to blockbuster drugs and a plethora of investigational agents, most notably in the realm of antiplatelet therapy for atherothrombotic diseases.[1][2] However, the therapeutic potential of this versatile core extends far beyond cardiovascular applications, with emerging roles in oncology as kinase inhibitors and in other disease areas.[3][4][5][6] This technical guide provides a comprehensive exploration of thienopyridine derivatives, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols. By synthesizing foundational principles with field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the power of the thienopyridine scaffold in their own discovery programs.

The Thienopyridine Core: Structural Significance and Isomers

The fusion of a thiophene and a pyridine ring can result in six distinct isomers, each with a unique arrangement of the sulfur and nitrogen heteroatoms. This structural diversity provides a rich landscape for medicinal chemists to explore, as the position of the heteroatoms significantly influences the molecule's electronic properties, hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets.[1] The most clinically significant thienopyridines, such as the antiplatelet agents clopidogrel and prasugrel, are based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.[7][8][9]

Thienopyridines as P2Y12 Receptor Antagonists: A Revolution in Antiplatelet Therapy

The most prominent application of thienopyridine derivatives is in the development of antiplatelet agents that target the P2Y12 receptor.[10][11][12] This G protein-coupled receptor, located on the surface of platelets, plays a crucial role in amplifying and sustaining platelet aggregation in response to adenosine diphosphate (ADP).[13][14] By blocking this receptor, thienopyridines effectively inhibit the formation of blood clots, a key pathological event in acute coronary syndromes (ACS) and other cardiovascular diseases.[11][15]

Mechanism of Action: Irreversible Inhibition through a Prodrug Strategy

A defining characteristic of the first and second-generation thienopyridine antiplatelet agents, including ticlopidine, clopidogrel, and prasugrel, is their nature as prodrugs.[3][10][11] These compounds are inactive in their administered form and require metabolic activation in the liver to exert their therapeutic effect.[3][10][11] This multi-step enzymatic conversion, primarily mediated by cytochrome P450 (CYP) enzymes, generates a reactive thiol metabolite.[4][16][17] This active metabolite then forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition for the lifespan of the platelet (approximately 7-10 days).[4][18]

The causality behind this prodrug approach is a double-edged sword. While it ensures targeted and prolonged antiplatelet activity, it also introduces variability in patient response due to genetic polymorphisms in CYP enzymes, particularly CYP2C19 for clopidogrel.[4] This has driven the development of non-thienopyridine P2Y12 inhibitors, such as ticagrelor, which are direct-acting and reversible, offering a more predictable pharmacokinetic and pharmacodynamic profile.[5][19]

Signaling Pathway of Thienopyridine-Mediated P2Y12 Inhibition

P2Y12_Inhibition cluster_blood Bloodstream cluster_platelet Platelet Membrane platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activation Thieno_Prodrug Thienopyridine Prodrug (e.g., Clopidogrel) CYP450 CYP450 Enzymes (e.g., CYP2C19, CYP3A4) Thieno_Prodrug->CYP450 Metabolic Activation Active_Metabolite Active Thiol Metabolite CYP450->Active_Metabolite Active_Metabolite->P2Y12 Irreversible Binding (Disulfide Bond) AC Adenylyl Cyclase P2Y12->AC Inhibition Aggregation Platelet Aggregation P2Y12->Aggregation Stimulation of Aggregation cAMP ↓ cAMP AC->cAMP Conversion ATP ATP ATP->AC cAMP->Aggregation Inhibition of Aggregation

Caption: Mechanism of action of thienopyridine antiplatelet agents.

Structure-Activity Relationship (SAR) of Thienopyridine P2Y12 Inhibitors

The development of potent and selective P2Y12 inhibitors from the thienopyridine scaffold has been guided by extensive SAR studies. The core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is essential for activity. Modifications at the 5-position of the pyridine ring have been a primary focus for optimizing potency and pharmacokinetic properties.

Compound Modification at 5-position Relative Potency (vs. Clopidogrel) Key Observations
Ticlopidine 2-ChlorobenzylLowerFirst-generation agent with significant side effects.[20]
Clopidogrel Methyl (S)-(+)-α-(2-chlorophenyl)acetate1Ester group is crucial for metabolic activation.[8]
Prasugrel 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethylHigherMore efficient metabolic activation and higher potency than clopidogrel.[9][17]
Investigational Analogs Varied aryl and alkyl groups with different linkersVariableExploration of different lipophilic pockets and metabolic pathways.

Table 1: Structure-Activity Relationship of Key Thienopyridine P2Y12 Inhibitors.

Synthesis of the Thienopyridine Core and Key Derivatives

The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a critical first step in the preparation of many thienopyridine-based drugs. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of production.

General Synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Scaffold

A common and versatile approach involves the reaction of 2-thienylethylamine with formaldehyde, followed by cyclization.[15]

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride [15]

  • Step 1: Formation of the Intermediate Iminium Ion:

    • To a reaction vessel, add 2-thienylethylamine, water, and formaldehyde.

    • Heat the mixture to 50-55 °C and maintain for 20-30 hours.

    • After the reaction is complete, extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Evaporate the solvent under reduced pressure to obtain the intermediate imine.

  • Step 2: Cyclization and Salt Formation:

    • Dissolve the crude imine in ethanol.

    • Add ethanolic hydrogen chloride and water.

    • Heat the mixture to 65-75 °C and maintain for several hours.

    • Treat with activated carbon to decolorize, and filter while hot.

    • Cool the filtrate to 0-5 °C to induce crystallization.

    • Collect the solid product by filtration and dry to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Synthesis of Clopidogrel

The industrial synthesis of clopidogrel is a multi-step process that requires careful control of stereochemistry to obtain the biologically active (S)-enantiomer.[8][21][22][23]

Experimental Workflow: Synthesis of Clopidogrel

Clopidogrel_Synthesis Start 2-Chlorobenzyl cyanide & 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Step1 Condensation Start->Step1 Intermediate1 Racemic Nitrile Intermediate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 Racemic Carboxylic Acid Step2->Intermediate2 Step3 Esterification (Methanol, H₂SO₄) Intermediate2->Step3 Intermediate3 Racemic Clopidogrel Base Step3->Intermediate3 Step4 Resolution (L-camphorsulfonic acid) Intermediate3->Step4 Intermediate4 (S)-(+)-Clopidogrel Camphorsulfonate Salt Step4->Intermediate4 Step5 Salt Break & Salt Formation (H₂SO₄) Intermediate4->Step5 End (S)-(+)-Clopidogrel Bisulfate (Plavix) Step5->End

Caption: A generalized synthetic workflow for the preparation of Clopidogrel.

Synthesis of Prasugrel

The synthesis of prasugrel also involves the construction of the core scaffold followed by side-chain elaboration.[9][19][24][25][26]

Experimental Protocol: Key Step in Prasugrel Synthesis - Condensation [26]

  • Reactants: 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2-one salt and 2-fluoro-α-cyclopropyl carbonylbenzyl bromide.

  • Solvent and Base: A suitable organic solvent (e.g., tetrahydrofuran) and a base (e.g., sodium carbonate).

  • Procedure:

    • Suspend the thienopyridine salt in the solvent.

    • Add the benzyl bromide derivative and the base.

    • Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C) for several hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate to obtain the condensed product, which is a key intermediate for prasugrel.

Beyond Antiplatelet Activity: Thienopyridines in Oncology

The versatility of the thienopyridine scaffold has led to its exploration in other therapeutic areas, most notably in oncology as kinase inhibitors.[1][3][4][5][6] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The thienopyridine core can be functionalized to target the ATP-binding site of various kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.

For instance, novel thienopyrimidine and thienopyridine derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinases, both of which are important targets in cancer therapy.[1][6] Additionally, thienopyridine indole derivatives have been developed as inhibitors of tubulin polymerization, demonstrating potent anticancer activities by targeting the colchicine-binding site.[3]

Key Biological Assays for Thienopyridine Drug Discovery

The development of thienopyridine derivatives relies on a battery of in vitro and in vivo assays to characterize their biological activity and pharmacological properties.

In Vitro Assay for P2Y12 Receptor Antagonism: ADP-Induced Platelet Aggregation

The most fundamental assay for evaluating the antiplatelet activity of thienopyridine derivatives is the ADP-induced platelet aggregation assay, typically performed using light transmission aggregometry (LTA).[13][27][28][29]

Experimental Protocol: ADP-Induced Platelet Aggregation Assay (LTA) [13]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP in the supernatant.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Assay Procedure:

    • Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation).

    • Replace the PRP with PPP to set the 100% aggregation mark.

    • Incubate the PRP with the test thienopyridine derivative (or vehicle control) at 37 °C.

    • Add a known concentration of ADP to induce platelet aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

  • Data Analysis:

    • Calculate the maximum percentage of aggregation for each sample.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the ADP-induced aggregation) to quantify the potency of the inhibitor.

In Vitro Assay for Metabolic Activation: CYP450 Incubation

To study the prodrug activation of thienopyridines, in vitro assays using human liver microsomes or recombinant CYP enzymes are employed.[16][17]

Experimental Workflow: In Vitro CYP450 Metabolism Assay

CYP450_Metabolism_Assay Start Thienopyridine Prodrug Step1 Incubate with Human Liver Microsomes or Recombinant CYPs + NADPH Start->Step1 Step2 Quench Reaction (e.g., Acetonitrile) Step1->Step2 Step3 Analyze by LC-MS/MS Step2->Step3 End Quantify Parent Compound and Metabolites Step3->End

References

The Diverse Mechanisms of Action of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1.1. The Thienopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The thienopyridine scaffold is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This privileged structure is a core component of several marketed drugs and clinical candidates, demonstrating its importance in the development of novel therapeutics.[1] The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, allowing for diverse interactions with various biological targets. Thienopyridine derivatives have been explored for a wide range of therapeutic applications, including antiplatelet, anticancer, anti-inflammatory, and antimicrobial therapies.[1][2][3]

1.2. Focus on the 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one Core

Within the broader class of thienopyridines, the this compound core represents a key structural motif. This guide will provide an in-depth technical overview of the known mechanisms of action of derivatives based on this specific scaffold and its closely related analogues. The presence of the lactam functionality and the partially saturated pyridine ring offers distinct chemical properties and opportunities for structural modification, leading to a wide array of pharmacological profiles.

1.3. Scope of the Guide

As a senior application scientist, this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted mechanisms of action of this compound derivatives. We will delve into their interactions with various molecular targets, the resulting modulation of signaling pathways, and the experimental methodologies used to elucidate these mechanisms. The content is structured to facilitate a deep understanding of the causality behind experimental choices and to provide a foundation for the rational design of future therapeutic agents based on this promising scaffold.

Antiplatelet and Thrombolytic Activity: Targeting P2Y12 and Beyond

A prominent and well-established therapeutic application of thienopyridine derivatives is in the prevention and treatment of thrombotic events. Their mechanism of action in this context is primarily centered on the inhibition of platelet aggregation.

2.1. Mechanism of Action as P2Y12 Receptor Antagonists

Many thienopyridine derivatives function as antagonists of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.[4][5] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation.

2.1.1. The P2Y12 Signaling Pathway in Platelet Aggregation

The binding of ADP to the P2Y12 receptor leads to the activation of the Gi protein. This, in turn, inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation. Consequently, the inhibition of the P2Y12 receptor by thienopyridine derivatives maintains high cAMP levels, preventing platelet aggregation.

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 activates Gi Gi Protein P2Y12->Gi activates Thieno_deriv Thienopyridine Derivative Thieno_deriv->P2Y12 inhibits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Platelet_Activation Platelet Activation & Aggregation PKA->Platelet_Activation inhibits ROCK_Inhibition Thieno_deriv Thieno[2,3-d]pyrimidin-4(3H)-one Derivative ROCK ROCK I / ROCK II Thieno_deriv->ROCK inhibits Downstream Downstream Substrates ROCK->Downstream phosphorylates Cytoskeleton Actin Cytoskeleton Reorganization Downstream->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration

References

Methodological & Application

Comprehensive Purification Strategies for 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one: From Crude Synthesis to High-Purity Active Pharmaceutical Ingredient (API) Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the purification of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS No. 14470-51-0), a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on downstream applications, including reaction yield, impurity profiling, and biological activity, we present a selection of robust, scalable, and validated purification protocols. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. Protocols for recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC) are detailed, alongside methods for purity verification.

Introduction: The Critical Role of Purity

This compound is a bicyclic lactam containing a thieno-pyridine scaffold. This structural motif is of significant interest in medicinal chemistry, serving as a building block for a range of therapeutic agents.[1] The crude product from a typical synthetic route invariably contains a mixture of unreacted starting materials, reagents, and side-products. The effective removal of these impurities is paramount, as their presence can interfere with subsequent synthetic steps or compromise the results of biological screening assays.

The choice of purification technique is dictated by the specific impurity profile of the crude material, the desired final purity, and the required scale. This guide outlines three primary techniques, ordered by increasing resolving power and resource intensity:

  • Recrystallization: Ideal for removing minor impurities and for large-scale, cost-effective purification when the crude material is of relatively high purity.

  • Flash Column Chromatography: The workhorse method for separating the target compound from impurities with different polarities.

  • Preparative HPLC: A high-resolution technique reserved for achieving the highest possible purity (>99.5%) or for separating structurally similar impurities that are intractable by other methods.

Physicochemical Properties

A foundational understanding of the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 14470-51-0--INVALID-LINK--
Molecular Formula C₇H₇NOS--INVALID-LINK--[2]
Molecular Weight 153.20 g/mol --INVALID-LINK--[3]
Appearance Solid--INVALID-LINK--
Storage Store at refrigerator temperature (2-8°C)--INVALID-LINK--
Purity (Commercial) Typically ≥97%--INVALID-LINK--[3]

Method 1: Recrystallization

Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The ideal solvent will fully dissolve the compound at its boiling point but will have very low solubility for it at reduced temperatures (e.g., 0-4°C).[1]

Rationale and Solvent Selection

The lactam and thioether functionalities in this compound suggest moderate polarity. Therefore, polar protic and aprotic solvents are excellent starting points for solubility screening. Based on established practices for similar heterocyclic amides, several solvents show high promise.[4][5]

Solvent Screening Protocol:

  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.[1]

  • After dissolution, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes to observe crystal formation.

SolventExpected BehaviorRationale
Acetonitrile Excellent Candidate. Good dissolution at high temperature, poor solubility when cold.Often gives very pure crystals for amide-containing compounds.[4][5]
Ethanol/Isopropanol Good Candidate. Similar properties to acetonitrile.Readily available and effective for moderately polar compounds.
Ethyl Acetate/Hexane Solvent Pair. Use if single solvents fail.Dissolve in minimum hot ethyl acetate, then add hexane dropwise until cloudy.[6]
Water Poor Candidate. Unlikely to dissolve the primarily organic structure.Water is generally only suitable for very polar, salt-like organic molecules.[7]
Protocol for Recrystallization from Acetonitrile

This protocol assumes a starting crude purity of >90%.

Materials:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Erlenmeyer flask (sized so the solvent will fill it to about 1/3 to 1/2 of its volume)

  • Hot plate with stirring function

  • Condenser (optional, but recommended for larger volumes)

  • Büchner funnel and filter flask

  • Filter paper (Whatman grade 1 or equivalent)

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of acetonitrile (e.g., 20 mL) and begin heating to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding acetonitrile in small portions until all the solid just dissolves. Causality Note: Adding a large excess of solvent will significantly reduce the final yield, as more product will remain dissolved upon cooling. The goal is a saturated solution at the boiling point.[1]

  • (Optional) Hot Filtration: If insoluble impurities or colored impurities are present, this is the point to address them.

    • For insoluble particulates: Remove the flask from the heat, allow the boiling to subside slightly, and perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.

    • For colored impurities: Remove from heat, add a small amount of activated charcoal (1-2% by weight), re-heat to reflux for 5-10 minutes, and then perform hot gravity filtration to remove the charcoal.[8]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Causality Note: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold acetonitrile to rinse away any remaining soluble impurities. Causality Note: The wash solvent must be ice-cold to prevent re-dissolving the product crystals.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Assess purity via HPLC and/or ¹H NMR.

Method 2: Flash Column Chromatography

Flash chromatography is the primary method for purifying multi-gram quantities of crude material when recrystallization is ineffective, typically due to the presence of significant amounts of impurities with similar solubility but different polarity. The technique relies on partitioning the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (eluent).

Workflow and Principles

The general workflow involves determining the separation conditions on an analytical scale using Thin Layer Chromatography (TLC), followed by scaling up to a flash column.

G cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Column Preparation & Execution cluster_2 Phase 3: Analysis & Isolation TLC_Plate Spot crude material on TLC plate Develop Develop plate in various solvent systems (e.g., Hex/EtOAc) TLC_Plate->Develop Visualize Visualize spots (UV light) Develop->Visualize Calculate_Rf Calculate Rf values; Target Rf for product ≈ 0.3 Visualize->Calculate_Rf Pack_Column Pack flash column with silica gel slurry Calculate_Rf->Pack_Column Select Optimal Eluent Load_Sample Load sample (dry or wet loading) Pack_Column->Load_Sample Elute Elute with chosen solvent system Load_Sample->Elute Collect Collect fractions Elute->Collect TLC_Fractions TLC fractions to identify pure product Collect->TLC_Fractions Combine Combine pure fractions TLC_Fractions->Combine Evaporate Evaporate solvent under reduced pressure Combine->Evaporate Final_Product Obtain purified solid Evaporate->Final_Product

Caption: Workflow for Flash Column Chromatography Purification.

Protocol for Flash Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade

  • Flash chromatography column and system (manual or automated)

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a starting eluent system, such as 70:30 Hexanes:EtOAc.

    • Visualize the plate under UV light (254 nm).

    • Adjust the solvent polarity until the desired product spot has a Retention Factor (Rf) of approximately 0.25-0.35. If the compound is highly polar, a DCM/MeOH system may be required. Causality Note: An Rf in this range provides optimal resolution and a reasonable elution time on the column.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica weight to crude material weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:EtOAc).

    • Pour the slurry into the column and use pressure to pack it into a stable bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (~2-3x the mass of the crude) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. Causality Note: Dry loading prevents band broadening that can occur when dissolving the sample in the mobile phase, leading to better separation.

    • Wet Loading: Dissolve the crude material in the minimum possible amount of the mobile phase and carefully pipette it onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a lower polarity than the one determined by TLC (e.g., 90:10 Hexanes:EtOAc).

    • Gradually increase the polarity (gradient elution) or switch to the predetermined isocratic eluent.

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

Method 3: Preparative HPLC

For instances requiring the highest purity (>99%) or for separating very close-eluting impurities, preparative HPLC is the method of choice.[9][10] The process involves scaling up an optimized analytical HPLC method.

Principles of Method Scale-Up

The goal is to transition from an analytical-scale separation (small column, low flow rate) to a preparative scale (large column, high flow rate) while maintaining resolution. This is achieved by keeping the linear velocity of the mobile phase constant and scaling the flow rate and injection volume according to the column dimensions.

G cluster_0 Analytical Method Development cluster_1 Scale-Up Calculation cluster_2 Preparative Run & Collection Analytical_Col Analytical Column (e.g., 4.6 x 150 mm, 5 µm) Scout_Gradient Scout Gradient (e.g., 5-95% ACN in H₂O) Analytical_Col->Scout_Gradient Optimize Optimize gradient for maximum resolution of impurities Scout_Gradient->Optimize Prep_Col Preparative Column (e.g., 21.2 x 150 mm, 5 µm) Optimize->Prep_Col Optimized Conditions Calc_Flow Calculate Preparative Flow Rate: F_prep = F_anal * (d_prep² / d_anal²) Prep_Col->Calc_Flow Calc_Load Determine Max Sample Load (via loading study) Prep_Col->Calc_Load Inject Dissolve crude in mobile phase & inject calculated load Calc_Flow->Inject Calc_Load->Inject Run_Prep Run preparative gradient at scaled flow rate Inject->Run_Prep Collect Collect fractions based on UV detection and/or time Run_Prep->Collect Lyophilize Lyophilize pure fractions to obtain final product Collect->Lyophilize

Caption: Logical workflow for scaling up an analytical HPLC method to a preparative scale.

Protocol for Preparative HPLC Purification

Instrumentation and Columns:

  • Preparative HPLC system with gradient pump, autosampler/manual injector, UV detector, and fraction collector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size.

Mobile Phases:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Analytical Method Development:

    • Develop a gradient method on the analytical column to separate the main peak from all impurities. A typical starting point is a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Optimize the gradient to maximize the time between the main peak and its closest impurities.

  • Scale-Up Calculations:

    • Flow Rate: Based on the column diameters, calculate the new flow rate.

      • F_prep = F_anal * (d_prep² / d_anal²)

      • F_prep = 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min

    • Gradient Time: Keep the gradient time the same to maintain resolution.

    • Sample Loading: Perform a loading study by injecting increasing amounts of the sample onto the analytical column until resolution begins to degrade. Scale this mass to the preparative column.

  • Preparative Run:

    • Dissolve the crude material in a suitable solvent, ideally the initial mobile phase composition, at a high concentration (e.g., 50-100 mg/mL).[11]

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the dissolved sample.

    • Run the scaled-up gradient method.

  • Fraction Collection and Isolation:

    • Set the fraction collector to trigger based on the UV signal of the target peak.

    • Combine the fractions corresponding to the pure product.

    • Remove the acetonitrile on a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy solid.

Purity Assessment and Final Validation

Regardless of the purification method used, the final product's purity must be rigorously confirmed.

  • Analytical HPLC: Analyze the final compound using the optimized analytical method. The purity should be determined by integrating the peak area of the product and all impurities at a suitable wavelength (e.g., 254 nm). The target purity is typically >98% for research use.

  • Mass Spectrometry (MS): Confirm the identity of the product by obtaining a mass spectrum (e.g., via LC-MS or direct infusion ESI-MS) and verifying that the observed mass-to-charge ratio (m/z) matches the expected value for [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR): Record a ¹H NMR spectrum. The spectrum should show the expected signals with correct integrations and splitting patterns, and should be free of significant impurity peaks.

References

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural characterization of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents, unambiguous structural verification is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to ensure both technical accuracy and methodological robustness.

Introduction and Significance

The thienopyridine core is a privileged structure in medicinal chemistry, forming the basis of several important drugs.[3] this compound is a versatile intermediate and a target molecule in various synthetic and drug discovery programs.[1][4] Its bicyclic, heteroaromatic structure presents a distinct set of NMR signals. Accurate characterization by NMR is a critical quality control step, confirming identity, purity, and structural integrity following synthesis. This note establishes a self-validating protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this specific molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and standardized atom numbering is essential for unambiguous spectral assignment. The IUPAC numbering for this compound is presented below. This convention will be used throughout this document.

Figure 1: Structure and IUPAC Numbering of this compound.

Experimental Protocols

The quality of the final NMR spectrum is profoundly affected by the initial sample preparation.[5] Adherence to a meticulous protocol is critical for achieving high resolution and signal-to-noise, which are prerequisites for accurate structural elucidation.

Overall Characterization Workflow

The process from sample to final structural assignment follows a logical sequence. Each step is designed to ensure the integrity of the data collected in the subsequent stage.

Caption: Overall workflow for NMR characterization.

Protocol: Sample Preparation

Rationale: The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by disrupting the magnetic field homogeneity.[6]

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes (unscratched and clean)[7][8]

  • Deuterated solvent (CDCl₃ or DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial for initial dissolution

  • Filter (e.g., a small plug of glass wool in the pipette)

  • Internal Standard: Tetramethylsilane (TMS)

Step-by-Step Methodology:

  • Weigh the Sample:

    • For ¹H NMR , weigh 5-15 mg of the compound.[5][7]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope; weigh 30-80 mg.[7][8]

  • Solvent Selection & Dissolution:

    • Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its excellent dissolving properties.[6] If solubility is poor, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The residual solvent peak of CDCl₃ appears at ~7.26 ppm, while for DMSO-d₆ it is ~2.50 ppm.

    • In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Preparing the sample in a secondary vial makes it easier to ensure complete dissolution before transferring to the NMR tube.[5][7]

  • Addition of Internal Standard:

    • Add a very small amount of TMS to the solution. TMS provides the 0 ppm reference point for the chemical shift scale.[9] It is often practical to add one drop of TMS to a larger stock bottle of the deuterated solvent to avoid adding too much to a single sample.[7]

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as it can leach impurities into the sample.

    • Draw the dissolved sample solution into the pipette and filter it directly into the clean NMR tube. This step is crucial to remove any undissolved solid particles, which cause line broadening and poor shimming.[8] The final solution must be transparent.[8]

  • Final Checks:

    • Ensure the sample height in the tube is between 4-5 cm (approximately 0.6-0.7 mL).[6]

    • Cap the NMR tube securely and gently invert it a few times to ensure the solution is homogeneous.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[8]

Protocol: NMR Data Acquisition

Rationale: The acquisition parameters are chosen to balance signal sensitivity, resolution, and experiment time. Key parameters include the pulse angle, acquisition time (at), and relaxation delay (d1).[10][11]

¹H NMR Acquisition Parameters (Typical for 400-500 MHz Spectrometer):

Parameter Recommended Value Rationale
Pulse Program Standard 1D Pulse For routine acquisition.
Pulse Angle (p1) 30-45° A smaller flip angle allows for a shorter relaxation delay, minimizing total experiment time while maintaining good signal.[10][11]
Spectral Width (sw) ~12-16 ppm Ensures all expected proton signals are captured.
Acquisition Time (at) 2-4 seconds Provides adequate digital resolution for resolving fine coupling patterns.[10]
Relaxation Delay (d1) 1-2 seconds Allows for sufficient relaxation of protons between scans, important for accurate integration.

| Number of Scans (ns) | 8-16 | Sufficient for good signal-to-noise with the recommended sample concentration. |

¹³C NMR Acquisition Parameters (Typical for 100-125 MHz):

Parameter Recommended Value Rationale
Pulse Program Proton-decoupled Simplifies the spectrum to singlets for each unique carbon, increasing signal-to-noise.[12]
Pulse Angle (p1) 30° Optimizes signal for carbons with varying relaxation times, especially quaternary carbons.[10]
Spectral Width (sw) ~200-220 ppm Covers the full range of organic carbon chemical shifts.
Acquisition Time (at) 1-2 seconds A balance between resolution and sensitivity.
Relaxation Delay (d1) 2 seconds Ensures even quaternary carbons have time to relax, providing more reliable signal intensity.[12]

| Number of Scans (ns) | 128-1024 | A significantly higher number of scans is needed to compensate for the low natural abundance and sensitivity of ¹³C nuclei.[12] |

Protocol: Data Processing
  • Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive phase.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integration (¹H NMR only): The area under each proton signal is integrated to determine the relative ratio of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Spectral Interpretation and Data Analysis

The interpretation of NMR spectra involves assigning each signal to a specific nucleus within the molecule based on its chemical shift, multiplicity (splitting pattern), and integration (for ¹H).[9][13][14]

References

Title: High-Resolution Mass Spectrometry for the Structural Characterization and Fragmentation Analysis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, a heterocyclic compound belonging to the thienopyridine class, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Thienopyridine derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities, including anti-platelet aggregation properties.[1] This document outlines a detailed protocol for sample preparation, instrument setup, and data acquisition using high-resolution mass spectrometry. Furthermore, it delves into the principles of electrospray ionization and collision-induced dissociation, offering a predictive fragmentation pathway for the target molecule to aid in its structural confirmation and identification in complex matrices. The methodologies described herein are designed to ensure analytical robustness and are grounded in established principles of method validation for pharmaceutical analysis.[2][3]

Introduction: The Significance of Thienopyridine Scaffolds

The thienopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for several commercial drugs. These compounds are recognized for their diverse therapeutic applications, including acting as potent inhibitors of the P2Y12 ADP receptor, which is crucial for platelet activation and aggregation.[1] The specific compound, this compound (Molecular Formula: C7H7NOS, Molecular Weight: 169.21 g/mol ), represents a key building block or potential metabolite in the synthesis and metabolic pathways of more complex thienopyridine-based active pharmaceutical ingredients (APIs).[4]

Accurate and reliable analytical methods are paramount for the characterization of such compounds during drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for identifying and quantifying these molecules, as well as elucidating their structures and those of their metabolites.[5][6][7] This guide provides the foundational knowledge and a practical, step-by-step protocol for the robust analysis of this compound.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of heterocyclic compounds like this compound hinges on the selection of appropriate ionization and fragmentation techniques.

2.1. Electrospray Ionization (ESI): A Soft Approach for Polar Heterocycles Electrospray ionization (ESI) is the technique of choice for this class of molecules. As a "soft ionization" method, ESI imparts minimal energy to the analyte, reducing the likelihood of in-source fragmentation and ensuring the protonated molecular ion, [M+H]+, is observed with high abundance.[8] The nitrogen atom in the pyridine ring is readily protonated in the acidic mobile phase typically used in reversed-phase chromatography, making positive-ion ESI highly efficient for this analyte. The ability to directly couple ESI with liquid chromatography allows for the analysis of complex mixtures, separating the analyte of interest from impurities or matrix components before it enters the mass spectrometer.[7][8]

2.2. Tandem Mass Spectrometry (MS/MS): Unveiling the Molecular Structure While the initial MS scan provides the molecular weight of the compound, it offers little structural information. Tandem mass spectrometry (MS/MS) is employed to generate structurally significant fragment ions.[5] In this process, the [M+H]+ ion is isolated in the first stage of the mass spectrometer, subjected to fragmentation through collision with an inert gas (a process known as Collision-Induced Dissociation or CID), and the resulting fragment ions are analyzed in the second stage.[7] The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for unambiguous identification and detailed structural elucidation. This is particularly crucial for distinguishing between isomers and identifying sites of metabolism in drug development studies.[5][9]

Experimental Workflow and Protocol

This section details a robust protocol for the LC-MS/MS analysis of this compound. The procedure is designed to be a self-validating system, where system suitability checks should be performed to ensure consistent and reliable data.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Diluent (50:50 ACN:H2O + 0.1% FA) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Perform Serial Dilutions prep3->prep4 prep5 Transfer to LC Vial prep4->prep5 lc UHPLC Separation (C18 Column) prep5->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Full Scan for [M+H]+) esi->ms1 cid Isolation & CID (Collision-Induced Dissociation) ms1->cid ms2 MS2 Scan (Product Ion Scan) cid->ms2 extract Extract Ion Chromatograms ms2->extract integrate Peak Integration extract->integrate interpret Spectral Interpretation (Fragmentation Analysis) integrate->interpret report Generate Report interpret->report

Caption: Experimental workflow from sample preparation to final data analysis.

3.1. Materials and Reagents

  • This compound reference standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Microcentrifuge tubes and autosampler vials

3.2. Sample Preparation Protocol

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using a diluent of 50:50 ACN:H2O containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.

  • Final Sample: Transfer the working solution to an appropriate autosampler vial for LC-MS/MS analysis.

Causality: The use of an acidified organic/aqueous mixture ensures the analyte is fully dissolved and promotes efficient protonation in the ESI source, enhancing signal intensity.[9]

3.3. Instrumentation and Analytical Conditions The following parameters are provided as a starting point and should be optimized for the specific instrumentation used (e.g., Q-TOF, Orbitrap, or QQQ mass spectrometers).

Parameter Value Rationale
UHPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for retaining moderately polar compounds.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier for improved peak shape and ionization efficiency.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Gradient5% B to 95% B over 5 minA standard gradient to elute the compound and clean the column.
Flow Rate0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp.40 °CElevated temperature reduces viscosity and improves peak shape.
Injection Vol.2 µLMinimizes peak broadening while providing sufficient analyte.
Mass Spectrometer
Ionization ModeESI PositiveThe basic nitrogen in the pyridine ring is readily protonated.
Capillary Voltage3.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temp.120 °CAids in desolvation of droplets.
Desolvation Temp.350 °CEnsures complete evaporation of solvent from the ions.
MS1 Scan Rangem/z 50 - 500Covers the expected mass of the precursor ion.
MS/MS AcquisitionData-Dependent Acquisition (DDA)Triggers MS/MS scans on the most intense precursor ions.
Collision Energy10-40 eV (Ramped)A range of energies ensures the capture of both low and high-energy fragments.

Data Interpretation: Fragmentation Pathway

The structural elucidation of this compound is confirmed by analyzing its fragmentation pattern. Based on the known fragmentation of thienopyridines and related heterocyclic structures, a predictive pathway can be proposed.[10][11]

4.1. Expected Precursor Ion The compound has a monoisotopic mass of 169.0248 Da. In positive ion mode ESI, the expected protonated molecule [M+H]+ will be observed at m/z 170.0326 .

4.2. Proposed Fragmentation of [M+H]+ The primary fragmentation events in CID are expected to involve the loss of small, stable neutral molecules and cleavage of the heterocyclic rings.

G cluster_frags Primary Fragments parent [M+H]+ m/z 170.03 frag1 m/z 142.04 [M+H-CO]+ parent->frag1 -CO (28 Da) frag2 m/z 114.04 [M+H-CO-C2H4]+ frag1->frag2 -C2H4 (28 Da) frag3 m/z 97.03 [C5H5S]+ frag1->frag3 -C2H3N (41 Da)

Caption: Proposed fragmentation pathway for this compound.

4.3. Analysis of Key Fragments

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactam-containing structures is the neutral loss of carbon monoxide (28.01 Da). This would result in a prominent fragment ion at m/z 142.0370 .

  • Cleavage of the Dihydropyridine Ring: Following the loss of CO, the subsequent loss of ethylene (C2H4, 28.03 Da) from the saturated portion of the pyridine ring is a likely event, yielding a fragment at m/z 114.0049 .

  • Formation of Thiophenyl Cation: Cleavage across the pyridine ring could lead to the formation of a stable protonated thiophene-containing fragment, such as the ion at m/z 97.0263 , corresponding to the [C5H5S]+ species.

Summary of Expected Ions

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C7H8NOS]+170.0326
Fragment 1[C6H8NS]+142.0370
Fragment 2[C4H4NS]+114.0049
Fragment 3[C5H5S]+97.0263

Principles of Method Validation

For use in regulated environments, any analytical method must be validated to ensure it is suitable for its intended purpose.[2][3] Validation demonstrates that the method consistently produces reliable and accurate results. Key parameters, as defined by ICH guidelines, include:[12][13]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[12]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte over a defined range.[12]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note details a comprehensive and scientifically grounded protocol for the analysis of this compound using LC-MS/MS. By employing electrospray ionization and collision-induced dissociation, this method allows for the confident identification and structural confirmation of this pharmaceutically relevant thienopyridine derivative. The provided instrumental parameters serve as a robust starting point for method development, and the proposed fragmentation pathway offers a clear framework for data interpretation. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable, and consistent analytical data essential for advancing drug discovery and development programs.

References

Application Notes and Protocols for In Vitro Biological Screening of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thieno[2,3-c]pyridinone Scaffold

The 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] This class of compounds has garnered significant interest due to the diverse biological activities exhibited by its analogues, including anti-inflammatory, anticancer, anti-infective, and anti-arrhythmic properties.[1][3][4] The structural rigidity and unique electronic properties of the thienopyridine nucleus make it an attractive starting point for the design of novel therapeutic agents that can interact with a variety of biological targets.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological screening of novel this compound analogues. The protocols detailed herein are designed to first identify cytotoxic or cytostatic activity, and then to elucidate potential mechanisms of action by focusing on key cellular pathways often implicated in the therapeutic areas mentioned above, such as kinase signaling and the NF-κB inflammatory pathway.

Part 1: Primary Screening - Assessing General Cytotoxicity and Viability

The initial step in evaluating a new chemical series is to determine its effect on cell viability. This primary screen helps to identify compounds with potential therapeutic efficacy (e.g., anticancer agents) or to flag those with undesirable toxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[6][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7][10]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7][9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thienopyridinone analogues in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6][8] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][10] To ensure complete solubilization, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight at 37°C.[6][7]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Data Analysis and Presentation:

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Compound IDAnalogue SubstitutionIC₅₀ (µM) on A549 cells
TP-001 R1=H, R2=H> 100
TP-002 R1=Cl, R2=H15.2 ± 1.8
TP-003 R1=OCH₃, R2=H5.4 ± 0.7
TP-004 R1=Cl, R2=CH₃2.1 ± 0.3

Table 1: Example data from MTT screening of thienopyridinone analogues.

Part 2: Secondary Screening - Elucidating the Mechanism of Action

Compounds that demonstrate significant activity in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Kinase inhibition and modulation of the NF-κB pathway are common mechanisms for anticancer and anti-inflammatory drugs.

Protocol 2: In Vitro Kinase Inhibition Assay

Principle: Many heterocyclic compounds are known to be kinase inhibitors. This protocol describes a general method to assess the inhibitory activity of the thienopyridinone analogues against a specific kinase (e.g., a tyrosine kinase or a serine/threonine kinase). The assay measures the transfer of a phosphate group from ATP to a substrate peptide or protein by the kinase. Inhibition is quantified by measuring the decrease in phosphorylation.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • This compound analogues

  • Positive control inhibitor

  • Method for detection (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or luminescence-based ATP detection kit)

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase buffer, recombinant kinase, and substrate.

  • Inhibitor Addition: Add the thienopyridinone analogues at various concentrations to the reaction wells. Include a positive control inhibitor and a vehicle control (DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration typically at or below the Kₘ for the specific kinase.[11]

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or SDS-PAGE loading dye).[11][12]

  • Detection of Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity on the paper using a scintillation counter.[13]

    • Non-Radioactive Method (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based assay system.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Compound IDTarget KinaseIC₅₀ (µM)
TP-003 EGFR2.5 ± 0.4
TP-004 IKKβ0.8 ± 0.1
Staurosporine Pan-Kinase0.01 ± 0.002

Table 2: Example data from an in vitro kinase inhibition assay.

Protocol 3: NF-κB Signaling Pathway Reporter Assay

Principle: The NF-κB signaling pathway is a key regulator of inflammation and cell survival.[14] This assay utilizes a cell line that stably expresses a luciferase reporter gene under the control of NF-κB response elements.[14] Activation of the NF-κB pathway (e.g., by TNF-α stimulation) leads to the expression of luciferase. Inhibitors of the pathway will reduce the luciferase signal.

Materials:

  • HEK293 or C2C12 cell line stably expressing an NF-κB-luciferase reporter[14][15]

  • Complete cell culture medium

  • TNF-α (or other appropriate stimulus)

  • This compound analogues

  • Positive control inhibitor (e.g., an IKK inhibitor)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-incubation: Treat the cells with various concentrations of the thienopyridinone analogues for 1-2 hours prior to stimulation.

  • Stimulation: Add TNF-α to the wells to a final concentration that induces a robust luciferase signal (e.g., 10 ng/mL). Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to cell viability (which can be assessed in a parallel plate using the MTT assay) to exclude non-specific cytotoxic effects. Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ values.

Part 3: Target Validation and Downstream Effects

To confirm the on-target effects of the active compounds within a cellular context, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in the targeted pathway.

Protocol 4: Western Blotting for Phospho-Protein Analysis

Principle: Western blotting is used to detect specific proteins in a complex mixture.[16] To validate the inhibition of a kinase or the NF-κB pathway, this protocol can be used to assess the phosphorylation status of a downstream substrate (e.g., phospho-EGFR) or a key signaling protein (e.g., phospho-IκBα).

Materials:

  • Cell line of interest

  • This compound analogues

  • Stimulant (e.g., EGF for EGFR pathway, TNF-α for NF-κB pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-total IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody[17]

  • Chemiluminescent substrate (ECL reagent)[17]

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve the cells if necessary, then pre-treat with the active compound for 1-2 hours. Stimulate with the appropriate agonist for a short period (e.g., 15-30 minutes). Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16][17]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[17] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[17]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total IκBα) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

Visualization of Workflows and Pathways

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & MoA cluster_2 Target Validation A Library of Thienopyridinone Analogues B MTT Cell Viability Assay (e.g., A549, MCF-7) A->B C Identify 'Hits' (IC50 < 20 µM) B->C D In Vitro Kinase Assay (e.g., EGFR, IKKβ) C->D E NF-κB Reporter Assay C->E F Characterize Potency & Selectivity D->F E->F G Western Blot Analysis (e.g., p-IκBα, p-EGFR) F->G H Confirm On-Target Cellular Activity G->H

Caption: A typical screening cascade for novel compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates Proteasome Proteasome Degradation IkB_P->Proteasome Proteasome->IkB_P Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription Nucleus Nucleus TP_004 Thienopyridinone Analogue (e.g., TP-004) TP_004->IKK inhibits

Caption: Inhibition of the canonical NF-κB pathway.

References

Application Note & Protocol: Evaluating Thienopyridine Compounds Using Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of P2Y12 Inhibition in Antithrombotic Therapy

Thienopyridines, a class of prodrugs including clopidogrel and prasugrel, are cornerstones of antiplatelet therapy, pivotal in the management of acute coronary syndromes and the prevention of thrombotic events following percutaneous coronary intervention.[1][2] Their therapeutic efficacy hinges on the irreversible antagonism of the P2Y12 receptor, a key player in the amplification of platelet activation and aggregation.[3][4] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a Gi-coupled signaling cascade that ultimately leads to the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[5][6]

The active metabolites of thienopyridines covalently bind to the P2Y12 receptor, permanently disabling it for the lifespan of the platelet.[7][8] This mechanism underscores the importance of robust and reliable methods to assess the pharmacodynamic effects of these compounds. Light Transmission Aggregometry (LTA) remains the gold-standard for in vitro evaluation of platelet function and is an indispensable tool for researchers and drug development professionals working with thienopyridine derivatives.[8][9] This guide provides a comprehensive, field-proven protocol for conducting platelet aggregation assays to evaluate the inhibitory potential of thienopyridine compounds, grounded in the principles of scientific integrity and experimental causality.

Core Mechanism: Thienopyridine Action on the P2Y12 Signaling Pathway

Thienopyridines are administered as inactive prodrugs that undergo hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, to generate a highly reactive thiol-containing active metabolite.[3][10][11] This active metabolite forms a disulfide bond with cysteine residues on the extracellular domain of the P2Y12 receptor, leading to its irreversible inhibition.[5][8] The blockade of the P2Y12 receptor prevents ADP-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, in turn, inhibit calcium mobilization and subsequent platelet activation and aggregation.[5][12]

P2Y12_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Thieno_AM Thienopyridine Active Metabolite Thieno_AM->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Ca ↑ Intracellular Ca²⁺ cAMP->Ca Inhibits GPIIbIIIa GPIIb/IIIa Activation Ca->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation LTA_Workflow cluster_workflow LTA Experimental Workflow A Prepare PRP and PPP B Pre-warm PRP to 37°C A->B C Incubate PRP with Thienopyridine Active Metabolite or Vehicle B->C D Set Baseline in Aggregometer (0% with PRP, 100% with PPP) C->D E Add ADP Agonist D->E F Record Light Transmission (5-10 minutes) E->F G Analyze Aggregation Curve F->G

References

Cell-based assays for anticancer activity of thienopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-based Assays for Evaluating the Anticancer Activity of Thienopyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Thienopyridines in Oncology

Thienopyridines, a class of heterocyclic compounds containing a thiophene ring fused to a pyridine ring, have garnered significant attention in medicinal chemistry.[1][2] While historically recognized for their antiplatelet activity, recent research has unveiled their potential as potent anticancer agents.[2][3][4] These derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer.[3][4] The exploration of thienopyridine scaffolds offers a promising avenue for the discovery of novel oncology therapeutics.

This guide provides a comprehensive overview of the essential cell-based assays required to systematically evaluate the anticancer potential of novel thienopyridine derivatives. It is designed to be a practical resource, moving from initial cytotoxicity screening to in-depth mechanistic studies, ensuring a robust and logical drug discovery workflow.

The Strategy: A Tiered Approach to Anticancer Profiling

A successful preclinical evaluation of a compound library, such as thienopyridine derivatives, relies on a structured, multi-tiered approach. This strategy ensures that resources are focused on the most promising candidates and that a comprehensive biological understanding is developed. Cell-based assays are central to this process, offering insights into a compound's efficacy and mechanism of action before advancing to more complex models.[5][6]

The workflow begins with broad cytotoxicity screening to identify active compounds and determine their potency. Subsequent assays then dissect the underlying mechanisms, such as the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of metastasis-related processes like cell migration and invasion.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation A Thienopyridine Library B Cytotoxicity/Viability Assays (e.g., MTT, MTS) A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V, Caspase) C->D  Hit Compounds E Cell Cycle Analysis (PI Staining) C->E  Hit Compounds F Migration/Invasion Assays (Wound Healing, Transwell) C->F  Hit Compounds G Pathway Analysis (e.g., Western Blot for PI3K/Akt, MAPK pathways) F->G  Confirmed Hits

Caption: A tiered workflow for anticancer drug screening.

Tier 1: Assessing Cytotoxicity and Viability

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The goal is to quantify the concentration at which the compound inhibits 50% of cell growth (IC50), a key measure of potency.

Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thienopyridine derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their exponential growth phase.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells with medium only to serve as a blank control.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the thienopyridine compounds in culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, protecting the plate from light. Viable cells will form visible purple formazan crystals.[8]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the crystals.[8]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparing Thienopyridine Derivatives
Derivative IDTarget Cell LineExposure Time (h)IC50 (µM)
THP-001MCF-7 (Breast)488.2
THP-001A549 (Lung)4815.6
THP-002MCF-7 (Breast)4825.1
THP-002A549 (Lung)4842.3
Doxorubicin (Control)MCF-7 (Breast)480.9

Tier 2: Unraveling the Mechanism of Action

Once cytotoxic compounds are identified, the next critical phase is to determine how they kill cancer cells. Key cellular processes to investigate are apoptosis and cell cycle progression.

Apoptosis Induction

Apoptosis is a form of programmed cell death that is a primary target for many anticancer therapies.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11]

Principle: Annexin V/PI Staining Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[11] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[12] Therefore, by using both stains with flow cytometry, we can distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.[13]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[13]

Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

Materials:

  • Cells treated with a thienopyridine derivative at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometry tubes.

Procedure:

  • Cell Preparation:

    • Treat cells with the thienopyridine compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control and a positive control (e.g., staurosporine).

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[14]

    • Wash the cells once with cold 1X PBS.[13]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[15]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer (at a concentration of ~1 x 10^6 cells/mL).[13]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[13][14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and quadrants correctly.[13]

G A Treat cells with Thienopyridine Derivative B Harvest cells (adherent + floating) A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and PI Stains D->E F Incubate 15 min at RT in dark E->F G Add 1X Binding Buffer F->G H Analyze via Flow Cytometry G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing cell death.

Principle: PI Staining for DNA Content Propidium iodide (PI) stoichiometrically binds to double-stranded DNA.[12] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining a population of cells and analyzing them with a flow cytometer, one can determine the distribution of cells in different phases of the cell cycle.[12]

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are synthesizing DNA and have between 2N and 4N DNA content.

  • G2/M phase: Cells have a doubled (4N) DNA content.

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the thienopyridine derivative.

  • Cold 70% ethanol.[17]

  • Cold 1X PBS.

  • PI/RNase Staining Buffer.

Procedure:

  • Cell Fixation:

    • Harvest treated and control cells (~1 x 10^6 cells per sample).

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[17]

    • Incubate at 4°C for at least 2 hours (or overnight).[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 300-500 µL of PI/RNase staining solution. The RNase is crucial to remove RNA, which PI can also bind to.[12][18]

    • Incubate for 15-30 minutes at room temperature, protected from light.[17]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Caspase Activity

Caspases are a family of proteases that are central executioners of apoptosis. Measuring the activity of specific caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[19]

Principle: Caspase-Glo® 3/7 Assay This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[19] When the Caspase-Glo® 3/7 Reagent is added to cells, cell lysis occurs, and active caspases-3/7 cleave the substrate. This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[19][20]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells cultured in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Assay System (Promega).

  • Luminometer.

Procedure:

  • Assay Setup:

    • Seed cells and treat with thienopyridine derivatives as you would for an MTT assay.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[21]

  • Reagent Addition:

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21]

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours.[21]

    • Measure the luminescence using a plate-reading luminometer.

Cell Migration and Invasion

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. Assays that measure these processes are vital for evaluating the anti-metastatic potential of thienopyridine derivatives.

Principle: Wound Healing (Scratch) Assay This method assesses collective cell migration.[22] A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored.[22] A compound with anti-migratory effects will slow down or prevent this "healing" process.

Protocol: Wound Healing Assay

Materials:

  • Cells seeded in a 24-well plate and grown to full confluency.

  • Sterile 200 µL pipette tip.[22]

  • Culture medium, possibly with a proliferation inhibitor like Mitomycin C to ensure that wound closure is due to migration, not cell division.[22]

Procedure:

  • Create the Wound:

    • Once the cells form a confluent monolayer, gently scratch a straight line across the center of the well using a sterile pipette tip.[22][23]

    • Wash the wells gently with PBS to remove detached cells.[24]

  • Treatment and Imaging:

    • Add fresh medium containing the thienopyridine derivative at the desired concentration (and Mitomycin C, if used).

    • Place the plate on an inverted microscope and capture an image of the wound at time 0.

    • Incubate the plate and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area for each condition.

Principle: Transwell Invasion Assay This assay measures the ability of cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[25] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract).[26] The lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells will degrade the Matrigel, migrate through the pores, and attach to the bottom of the membrane.[26]

Protocol: Transwell Invasion Assay

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

  • Matrigel Basement Membrane Matrix.

  • Serum-free medium and medium with 10% FBS.

  • Cotton swabs.

  • Methanol (for fixation) and Crystal Violet stain.

Procedure:

  • Prepare Inserts:

    • Thaw Matrigel on ice. Dilute it with cold, serum-free medium.

    • Coat the top of each Transwell membrane with 50-100 µL of the diluted Matrigel solution and incubate at 37°C for 30-60 minutes to allow it to solidify.[25]

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium containing the thienopyridine derivative or vehicle control.

    • Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

    • Seed the cell suspension into the upper chamber of the inserts.

  • Incubation:

    • Incubate for 24-48 hours at 37°C.

  • Staining and Counting:

    • After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.[25]

    • Fix the cells on the bottom of the membrane with cold methanol for 10-20 minutes.[25]

    • Stain the cells with Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of stained, invaded cells in several microscopic fields and calculate the average.

Tier 3: Investigating Molecular Targets & Signaling Pathways

Understanding which cellular signaling pathways are modulated by thienopyridine derivatives is crucial for target identification and further development. Many anticancer agents function by interfering with key pathways that regulate cell proliferation, survival, and growth, such as the PI3K/Akt and MAPK/ERK pathways.[10][27][28][29]

  • PI3K/Akt Pathway: This is a central signaling pathway that promotes cell survival and proliferation.[28][30] Its over-activation is a common feature in many cancers, making it a prime therapeutic target.[10][28]

  • MAPK/ERK Pathway: This pathway is critical in transmitting signals from the cell surface to the nucleus to regulate processes like cell proliferation, differentiation, and survival.[27][31] Dysregulation of this pathway is also frequently observed in cancer.[27]

Western blotting can be used to assess the phosphorylation status (and thus activity) of key proteins in these pathways (e.g., Akt, mTOR, ERK) in cells treated with thienopyridine derivatives. A decrease in the phosphorylation of these proteins would suggest that the compounds inhibit these pro-survival pathways.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth, Proliferation mTOR->Survival Proliferation Cell Proliferation, Differentiation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation RTK_MAPK Receptor Tyrosine Kinase (RTK) RTK_MAPK->RAS

Caption: Key oncogenic signaling pathways.

Conclusion

The systematic application of the cell-based assays detailed in this guide provides a robust framework for the preclinical evaluation of thienopyridine derivatives as potential anticancer agents. This tiered approach, from initial cytotoxicity screening to in-depth mechanistic studies, allows for the efficient identification and characterization of lead compounds. By elucidating the mechanisms through which these compounds exert their effects—be it apoptosis induction, cell cycle arrest, or inhibition of metastasis—researchers can build a strong biological rationale for advancing the most promising candidates into further stages of drug development.

References

P2Y12 receptor binding assay for 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Characterizing 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one at the Human P2Y12 Receptor: Binding Affinity and Functional Antagonism Protocols

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) belonging to the Gi family, is a central player in platelet activation and thrombus formation.[1][2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[3][4] This decrease in cAMP promotes platelet aggregation, a critical event in both hemostasis and the pathophysiology of atherothrombotic diseases.[2] Consequently, the P2Y12 receptor has become a cornerstone therapeutic target for antiplatelet drugs in the management of acute coronary syndromes and the prevention of thrombotic events.[5][6][7]

The thienopyridine class of drugs, which includes well-known agents like clopidogrel and prasugrel, represents a major class of P2Y12 antagonists.[8][9] These compounds are prodrugs that, once metabolized to their active form, irreversibly inhibit the P2Y12 receptor, effectively blocking platelet aggregation.[4][8] The compound of interest, this compound, is a thienopyridine derivative, making it a candidate for investigation as a potential P2Y12 receptor modulator.[10][11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the interaction of this compound with the human P2Y12 receptor. We present detailed, field-proven protocols for two key assays: a radioligand competitive binding assay to determine the compound's binding affinity (Ki) and a cell-based functional assay to ascertain its mechanism of action as an antagonist (IC50). These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind critical experimental steps.

The P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. ADP binding triggers the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. Lower cAMP levels lead to reduced protein kinase A (PKA) activity and decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), culminating in the activation of the GPIIb/IIIa receptor and subsequent platelet aggregation. P2Y12 antagonists block ADP from binding, thereby preventing this entire cascade.[2][3][13]

P2Y12_Signaling cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ADP ADP ADP->P2Y12 Binds Test_Compound 5,6-Dihydrothieno [2,3-c]pyridin-7(4H)-one Test_Compound->P2Y12 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation

Caption: P2Y12 receptor signaling cascade and point of inhibition.

Part 1: Radioligand Binding Assay for Affinity Determination

This section details a competitive radioligand binding assay, the gold-standard method for determining a compound's affinity for a receptor.[14][15] The principle relies on the test compound competing with a radiolabeled ligand (a known high-affinity binder) for the same binding site on the P2Y12 receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, an inhibition constant (Ki) can be calculated.[16][17]

Binding_Assay_Workflow prep 1. Reagent Preparation - P2Y12 Membranes - Radioligand ([3H]2MeSADP) - Test Compound Dilutions incubate 2. Incubation Receptor + Radioligand + Test Cmpd (Allow to reach equilibrium) prep->incubate separate 3. Separation Rapid vacuum filtration to separate bound from free radioligand incubate->separate quantify 4. Quantification Measure radioactivity on filters via liquid scintillation counting separate->quantify analyze 5. Data Analysis - Generate competition curve - Determine IC50 - Calculate Ki quantify->analyze

Caption: Workflow for a P2Y12 competitive radioligand binding assay.

Protocol: Competitive Binding Assay

A. Materials & Reagents

  • P2Y12 Receptor Source: Human platelet membranes or commercially available membranes from cell lines (e.g., CHO-K1, HEK293) stably expressing the human P2Y12 receptor.

    • Rationale: Membranes provide a concentrated source of the receptor, free from intracellular components that might interfere with the assay.[18] Using a recombinant cell line ensures a consistent and high level of receptor expression.[19][20]

  • Radioligand: [³H]2MeSADP (a P2Y12 agonist).

    • Rationale: This is a well-characterized, high-affinity radioligand for the P2Y12 receptor.[21] Its use allows for sensitive detection of competitive binding.

  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Non-Specific Control: A potent, unlabeled P2Y12 antagonist (e.g., 10 µM AZD1283 or Ticagrelor).

    • Rationale: This is used at a saturating concentration to occupy all specific P2Y12 binding sites, allowing for the quantification of non-specific binding of the radioligand to filters and other materials.[21]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Rationale: Tris provides a stable pH environment. Divalent cations like Mg²⁺ are often required for optimal GPCR-ligand interactions.[21]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and a Microplate Scintillation Counter .

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a serial dilution series of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB): Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of the non-specific control (e.g., 10 µM AZD1283).

    • Competition: Add 50 µL of each concentration of the serially diluted test compound.

  • Receptor Addition: Add 100 µL of the P2Y12 membrane preparation (e.g., 5-10 µg protein per well), diluted in Assay Buffer, to all wells.

  • Radioligand Addition: Add 50 µL of [³H]2MeSADP (at a final concentration near its Kd, e.g., 10 nM) to all wells. The total assay volume is now 200 µL.[21]

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 30-60 minutes with gentle agitation.

    • Rationale: This incubation period is critical to allow the binding reaction to reach equilibrium, which is a prerequisite for accurate affinity determination.[15]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration over the pre-soaked glass fiber filter plate. Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the retained radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

C. Data Analysis & Presentation

  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Generate Competition Curve: Plot the percentage of specific binding (% SB) against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the P2Y12 receptor.

ParameterHypothetical ValueMethod
Radioligand Kd ([³H]2MeSADP)8.5 nMSaturation Binding Assay
Test Compound IC50150 nMCompetitive Binding Assay
Test Compound Ki 70.4 nM Cheng-Prusoff Calculation

Part 2: Functional Assay for Mechanism of Action

While the binding assay confirms affinity, it does not reveal whether the compound activates or inhibits the receptor. A functional assay is required to determine its pharmacological nature. Since P2Y12 is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP. A cAMP accumulation assay is a robust method to measure this functional outcome.[22][23][24]

cAMP_Assay_Workflow seed 1. Cell Culture Seed P2Y12-expressing cells in 96-well plates pretreat 2. Pre-treatment (Antagonist Mode) Incubate cells with dilutions of the test compound seed->pretreat stimulate 3. Stimulation Add Forskolin (to raise cAMP) + ADP (P2Y12 agonist) pretreat->stimulate lyse 4. Lysis & Detection Lyse cells and quantify cAMP using a detection kit (e.g., HTRF) stimulate->lyse analyze 5. Data Analysis - Generate dose-response curve - Determine IC50 lyse->analyze

Caption: Workflow for a Gi-coupled cAMP functional assay.

Protocol: cAMP Accumulation Assay (Antagonist Mode)

A. Materials & Reagents

  • Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human P2Y12 receptor.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with FBS and selection antibiotics.

  • Test Compound: this compound, serially diluted.

  • Agonist: ADP or 2MeSADP.

  • Stimulant: Forskolin.

    • Rationale: Forskolin directly activates adenylyl cyclase, causing a large and measurable increase in intracellular cAMP. The inhibitory effect of a Gi-coupled agonist (like ADP) can then be detected as a reduction from this stimulated baseline.[22][25]

  • Assay Buffer/Medium: HBSS or serum-free medium.

  • cAMP Detection Kit: A commercial kit based on a sensitive technology such as HTRF®, FRET, or a luminescence-based system (e.g., cAMP-Glo™).[26]

B. Step-by-Step Methodology

  • Cell Seeding: Seed the P2Y12-expressing cells into 96-well cell culture plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: The next day, wash the cells once with pre-warmed assay buffer.

  • Compound Pre-incubation: Add 25 µL of the serially diluted test compound to the appropriate wells. Add buffer to control wells. Incubate for 15-30 minutes at 37°C.

    • Rationale: Pre-incubation allows the antagonist to occupy the receptor before the addition of the agonist.

  • Stimulation: Prepare a stimulation solution containing Forskolin (e.g., 10 µM final concentration) and the P2Y12 agonist ADP (at its EC₈₀ concentration, determined previously). Add 25 µL of this solution to all wells (except for unstimulated controls).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding lysis reagents followed by detection reagents.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a luminometer or HTRF-compatible reader).

C. Data Analysis & Presentation

  • Data Normalization: Normalize the data by setting the signal from cells stimulated with Forskolin + ADP (in the absence of the test compound) as 0% inhibition, and the signal from cells stimulated with Forskolin alone as 100% inhibition.

  • Generate Dose-Response Curve: Plot the normalized % inhibition against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

ParameterHypothetical ValueMethod
Agonist (ADP) EC5050 nMAgonist Dose-Response Assay
Test Compound IC50 250 nM Antagonist Dose-Response Assay
Maximum Inhibition~100%Antagonist Dose-Response Assay

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro pharmacological characterization of this compound. The radioligand binding assay serves as the definitive method for quantifying the compound's affinity (Ki) for the human P2Y12 receptor, while the cAMP functional assay elucidates its mechanism of action and potency (IC50) as an antagonist. By following these detailed methodologies, researchers can generate reliable and reproducible data, which is essential for advancing the understanding of novel thienopyridine derivatives and their potential as next-generation antiplatelet therapeutics.

References

Application Notes & Protocols: Thienopyridine Scaffolds as a Novel Source of Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Fungicidal Scaffolds

The relentless evolution of fungicide resistance in plant pathogens poses a significant threat to global food security. This, coupled with increasing regulatory scrutiny of existing chemical controls, necessitates the urgent development of new fungicides with novel modes of action.[1][2] Thienopyridines, a class of fused heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[3] While extensively studied for applications in human health, their potential as agrochemical fungicides is an area of burgeoning interest.[4] This guide provides a comprehensive overview and detailed protocols for the development of novel fungicides derived from thienopyridine scaffolds, from initial synthesis to in vivo efficacy trials.

The core structure of thienopyridine, particularly derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide, offers a versatile platform for chemical modification, allowing for the fine-tuning of antifungal activity and the exploration of structure-activity relationships (SAR).[5][6][7] The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework for the discovery and optimization of the next generation of fungicides.

Proposed Mechanism of Action: Targeting Fungal Cell Integrity

While the precise antifungal mechanism of thienopyridine derivatives is an active area of investigation, evidence from related heterocyclic compounds suggests that their mode of action may involve the disruption of fungal cell wall or cell membrane integrity.[8][9][10][11] The fungal cell wall, a structure absent in plant and animal cells, is an ideal target for selective toxicity.[10] Key enzymes involved in the synthesis of essential cell wall components, such as β-(1-3)-glucan synthase and chitin synthase, are validated targets for existing antifungal drugs.[8][11] It is hypothesized that thienopyridine derivatives may act as inhibitors of these crucial enzymes, leading to osmotic instability and cell lysis. Another potential mechanism is the disruption of the fungal cell membrane by interfering with ergosterol biosynthesis, a pathway targeted by azole fungicides.[9]


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Figure 1: Proposed Antifungal Mechanisms of Thienopyridine Derivatives.

Protocol 1: Synthesis of a 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivative

This protocol describes a general method for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides, a key intermediate for further derivatization. The synthesis is based on the Gewald reaction, a versatile method for the preparation of 2-aminothiophenes.[12][13][14]

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • N-aryl-2-chloroacetamide (e.g., N-(4-fluorophenyl)-2-chloroacetamide)

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, isopropanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and DMF (20 mL).

  • Slowly add 10% aqueous KOH solution (11.2 mL, 20 mmol) to the mixture while stirring.

  • Add the corresponding N-aryl-2-chloroacetamide (20 mmol) to the reaction mixture.

  • Stir the resulting mixture vigorously at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.[5]


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Figure 2: General Workflow for the Synthesis of Thienopyridine Derivatives.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thienopyridine derivatives against common plant pathogenic fungi using a broth microdilution method.

Materials:

  • Synthesized thienopyridine derivatives

  • Stock solutions of compounds in Dimethyl Sulfoxide (DMSO)

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control fungicide (e.g., a commercial fungicide with a known mode of action)

  • Negative control (medium with DMSO)

Procedure:

  • Prepare a stock solution of each thienopyridine derivative in DMSO (e.g., 10 mg/mL).

  • Prepare a fungal inoculum by growing the desired pathogen on Potato Dextrose Agar (PDA) plates. Harvest spores or mycelial fragments and suspend in sterile water containing 0.05% Tween 80. Adjust the suspension to a final concentration of 1 x 10^5 spores/mL or a standardized mycelial fragment concentration.

  • In a sterile 96-well plate, add 100 µL of PDB to each well.

  • Add 2 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Inoculate each well (except for the sterility control) with 10 µL of the fungal suspension.

  • Include a positive control (a known fungicide) and a negative control (medium with DMSO) on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for 3-7 days, depending on the growth rate of the fungus.

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits fungal growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader and calculate the percentage of growth inhibition.[1]

Data Analysis: The half-maximal effective concentration (EC50) values can be calculated by fitting the dose-response data to a suitable model using statistical software.

Compound IDTarget FungusMIC (µg/mL)EC50 (µg/mL)
TP-001Botrytis cinerea168.2
TP-001Fusarium graminearum3215.5
TP-002Botrytis cinerea84.1
TP-002Fusarium graminearum167.8
Positive ControlBotrytis cinerea20.9
Positive ControlFusarium graminearum41.8

Protocol 3: In Vivo Fungicide Efficacy on a Model Plant System

This protocol describes the evaluation of the protective efficacy of promising thienopyridine derivatives against early blight of tomato, caused by Alternaria solani.[15][16][17]

Materials:

  • Tomato plants (e.g., a susceptible cultivar) at the 4-6 true leaf stage

  • Synthesized thienopyridine derivatives formulated as a sprayable solution (e.g., with a surfactant)

  • Alternaria solani spore suspension (1 x 10^5 spores/mL)

  • Spray bottles

  • Controlled environment growth chamber or greenhouse

  • Disease assessment scale (0-5 or similar)

Procedure:

  • Grow tomato plants under controlled conditions until they reach the 4-6 true leaf stage.

  • Prepare spray solutions of the thienopyridine derivatives at various concentrations (e.g., 50, 100, 200 ppm) in water containing a non-ionic surfactant (e.g., 0.02% Tween 20).

  • Randomly assign plants to treatment groups (including a negative control sprayed with water and surfactant, and a positive control sprayed with a commercial fungicide).

  • Spray the plants with the respective treatments until runoff.

  • Allow the plants to dry for 24 hours.

  • Inoculate the plants by spraying with the Alternaria solani spore suspension.

  • Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) for 48 hours to promote infection.

  • Transfer the plants back to the growth chamber or greenhouse and maintain for 7-10 days.

  • Assess disease severity on the leaves using a pre-defined rating scale (e.g., 0 = no symptoms, 5 = >75% leaf area affected).[15]

Data Analysis: Calculate the Percent Disease Index (PDI) for each treatment group and determine the efficacy of the treatments in controlling the disease compared to the untreated control.

TreatmentConcentration (ppm)Mean Disease Severity (0-5 scale)Percent Disease Index (PDI)Efficacy (%)
Untreated Control-4.2840
TP-002502.85633.3
TP-0021001.53064.3
TP-0022000.81681.0
Commercial Fungicide1000.51088.1

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Figure 3: Experimental Workflow for In Vivo Fungicide Efficacy Testing.

Structure-Activity Relationship (SAR) Insights

The development of potent fungicides from the thienopyridine scaffold relies on a systematic exploration of the structure-activity relationship (SAR).[7][18] The core 3-aminothieno[2,3-b]pyridine-2-carboxamide structure is considered essential for antifungal activity.[7] Modifications at various positions of the thienopyridine ring can significantly impact efficacy.

Key areas for SAR exploration include:

  • Substituents on the N-aryl group of the carboxamide: The electronic and steric properties of substituents on this ring can influence binding to the target site.

  • Modifications at the 4- and 6-positions of the pyridine ring: Introducing different functional groups at these positions can alter the molecule's physicochemical properties and its interaction with the fungal target.

  • Derivatization of the 3-amino group: This group offers a handle for the introduction of diverse functionalities to probe the chemical space around the core scaffold.

A systematic approach to SAR, involving the synthesis and screening of a library of analogs, is crucial for identifying lead compounds with improved potency, broader spectrum of activity, and favorable safety profiles.

Conclusion and Future Directions

The thienopyridine scaffold represents a promising starting point for the discovery of novel fungicides with potentially new modes of action. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, screen, and evaluate the efficacy of thienopyridine derivatives. Future work should focus on elucidating the precise molecular targets of these compounds, optimizing their activity through SAR studies, and evaluating their performance against a wider range of plant pathogens and in field trials. The development of fungicides from this versatile chemical class has the potential to provide valuable new tools for sustainable crop protection.

References

Application Notes and Protocols: 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thienopyridinone Core

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds. Within this class, 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one stands out as a highly versatile and strategically important synthetic intermediate. Its unique bicyclic structure, featuring a lactam fused to a thiophene ring, offers multiple reactive sites for diversification, making it a cornerstone in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

This bicyclic lactam is a key precursor for the synthesis of several blockbuster antiplatelet agents, including Ticlopidine and Clopidogrel.[1][2][3] These drugs function as P2Y12 receptor antagonists, crucial for preventing thrombotic events such as myocardial infarction and stroke.[4] The thienopyridine core is essential for their therapeutic activity, although its metabolic lability has also driven research into more stable analogs.[2] Beyond antithrombotic agents, this scaffold is a building block for developing novel therapeutics targeting a range of conditions, from bacterial infections to cancer and neurological disorders.[2][5][6]

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this compound. We will delve into its synthesis, key reactions, and provide detailed, field-tested protocols to empower the seamless integration of this intermediate into drug discovery and development workflows.

Synthesis of the Core Intermediate: this compound

The efficient construction of the thienopyridinone core is the critical first step. While several synthetic routes exist, a common and reliable approach involves the cyclization of a suitably functionalized thiophene derivative.

Conceptual Workflow for Synthesis

The synthesis typically begins with a readily available thiophene starting material, which is elaborated to introduce an aminoethyl side chain. This intermediate then undergoes an intramolecular cyclization to form the desired bicyclic lactam.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Reduction & Cyclization Precursor Formation cluster_2 Step 3: Lactam Formation Thiophene Thiophene ThiopheneCarboxaldehyde 2-Thiophenecarboxaldehyde Thiophene->ThiopheneCarboxaldehyde Formylation Thiophene->ThiopheneCarboxaldehyde NitrovinylThiophene 2-(2-Nitrovinyl)thiophene ThiopheneCarboxaldehyde->NitrovinylThiophene Henry Reaction ThiopheneCarboxaldehyde->NitrovinylThiophene ThiopheneEthylamine Thiophene-2-ethylamine NitrovinylThiophene->ThiopheneEthylamine Reduction (e.g., LAH) NitrovinylThiophene->ThiopheneEthylamine FinalProduct This compound ThiopheneEthylamine->FinalProduct Intramolecular Cyclization ThiopheneEthylamine->FinalProduct

Caption: General synthetic workflow for this compound.

Protocol 1: Synthesis via Gewald Reaction and Cyclization

A highly efficient method for preparing the precursor to the target lactam is the Gewald reaction, which constructs the 2-aminothiophene ring system in a single step.

Reaction Scheme: (Starting from a suitable ketone/aldehyde, cyanoacetate, and elemental sulfur) -> 2-Aminothiophene-3-carboxylate -> N-acylation -> Dieckmann condensation or similar cyclization -> this compound.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate:

    • To a stirred solution of cyclohexanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol, add diethylamine (0.2 equiv.) dropwise at room temperature.

    • Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the aminothiophene intermediate.

  • N-Acetylation and Saponification:

    • Suspend the aminothiophene (1.0 equiv.) in acetic anhydride (3.0 equiv.) and heat at 100 °C for 2 hours.

    • Cool the mixture and pour it into water. Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. To the resulting crude N-acetylated compound, add a solution of sodium hydroxide (2.0 equiv.) in methanol/water (3:1).

    • Stir at room temperature for 12 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the carboxylic acid.

  • Intramolecular Cyclization:

    • Dissolve the carboxylic acid (1.0 equiv.) in a suitable high-boiling solvent such as diphenyl ether.

    • Heat the solution to 240-250 °C for 1-2 hours.

    • Cool the reaction mixture and purify the product by column chromatography on silica gel to afford this compound.

Causality and Insights: The Gewald reaction is a powerful multicomponent reaction that efficiently assembles the thiophene ring. The choice of a catalytic base like diethylamine is crucial for promoting the initial Knoevenagel condensation. The subsequent cyclization is a thermally driven intramolecular amide bond formation, hence the need for a high-boiling point solvent.

Key Reactions and Derivatizations

The true utility of this compound lies in its reactivity, which allows for the introduction of diverse functionalities. The primary reactive sites are the lactam nitrogen and the adjacent methylene group (C6).

N-Alkylation and N-Arylation

The lactam nitrogen is readily deprotonated by a suitable base, and the resulting anion can be alkylated or arylated to introduce various substituents. This is a cornerstone reaction in the synthesis of Clopidogrel and Ticlopidine analogs.[4][2][3]

General Protocol for N-Alkylation:

  • Deprotonation:

    • Dissolve this compound (1.0 equiv.) in a dry aprotic solvent (e.g., DMF, THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 equiv.) dropwise.

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Reduction of the Lactam Carbonyl

The lactam carbonyl can be reduced to the corresponding methylene group, yielding the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. This is a key transformation in the synthesis of Ticlopidine and Clopidogrel.[1][3]

Protocol for Lactam Reduction:

  • Reaction Setup:

    • To a solution of the N-substituted this compound (1.0 equiv.) in dry THF under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (LAH, 2.0-3.0 equiv.) portion-wise at 0 °C.

    • Caution: LAH reacts violently with water. Ensure all glassware is thoroughly dried.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and carefully add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the residue by column chromatography on silica gel.

C-C Bond Formation at the C6 Position

The methylene group adjacent to the lactam nitrogen can be functionalized, often after conversion to an enolate or a related reactive species. This allows for the introduction of various side chains, expanding the structural diversity of the resulting compounds.

G cluster_reactions Key Derivatization Pathways cluster_products Resulting Scaffolds Intermediate This compound N_Alkylation N-Alkylation / N-Arylation Intermediate->N_Alkylation Base, R-X Lactam_Reduction Lactam Reduction Intermediate->Lactam_Reduction Reducing Agent (e.g., LAH) C6_Functionalization C6-Functionalization Intermediate->C6_Functionalization Base, Electrophile N_Substituted_Lactam N-Substituted Thienopyridinone N_Alkylation->N_Substituted_Lactam Tetrahydrothienopyridine Tetrahydrothieno[2,3-c]pyridine Core (e.g., for Ticlopidine) Lactam_Reduction->Tetrahydrothienopyridine C6_Substituted_Lactam C6-Substituted Thienopyridinone C6_Functionalization->C6_Substituted_Lactam N_Substituted_Lactam->Lactam_Reduction Sequential Reaction

Caption: Reactivity map of the thienopyridinone intermediate.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical yields for the key transformations described above, based on literature precedents and in-house optimizations.

TransformationSubstrateReagents & ConditionsProductTypical Yield (%)Reference
N-Alkylation This compoundNaH, 2-chlorobenzyl chloride, DMF5-(2-Chlorobenzyl)-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one85-95%[3]
Lactam Reduction 5-(2-Chlorobenzyl)-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-oneLiAlH₄, THF, refluxTiclopidine70-85%[1][3]
N-Acylation 4,5,6,7-Tetrahydrothieno[3,2-c]pyridineMethyl 2-chloro-2-(2-chlorophenyl)acetate, K₂CO₃, ACNClopidogrel80-90%

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile intermediate in modern organic synthesis and drug discovery. The protocols and insights provided herein offer a robust foundation for its application in the laboratory. The ability to selectively functionalize multiple positions on this scaffold ensures its continued relevance in the generation of novel chemical entities. Future research will likely focus on developing more stereoselective transformations and exploring its use in the synthesis of compounds for new therapeutic targets beyond platelet aggregation inhibition.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

What is the most common synthetic route for this compound and what are the key starting materials?

The most prevalent and efficient method for the synthesis of the thieno[2,3-c]pyridine core is a variation of the Gewald reaction .[1][2][3][4] This multicomponent reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, which are versatile intermediates for a wide range of heterocyclic compounds.[1][3][4]

For the synthesis of this compound, a logical approach involves a two-step sequence:

  • Gewald Synthesis of a 2-Aminothiophene Intermediate: The initial step is the reaction of a suitable ketone, an activated nitrile, and elemental sulfur in the presence of a base.

  • Intramolecular Cyclization: The resulting 2-aminothiophene derivative undergoes an intramolecular cyclization to form the desired pyridinone ring.

The key starting materials for this synthesis are:

  • A cyclic ketone: Specifically, a derivative of 4-piperidone.

  • An activated nitrile: Such as ethyl cyanoacetate or malononitrile.

  • Elemental sulfur.

  • A base catalyst: Commonly a secondary amine like morpholine or piperidine, or an alkoxide like sodium ethoxide.[5]

I am observing low yields for my initial Gewald reaction. What are the critical parameters to optimize?

Low yields in the Gewald reaction are a common issue and can often be rectified by systematically optimizing the reaction conditions.

Troubleshooting Low Yields:

  • Choice of Base: The nature and stoichiometry of the base are crucial. While morpholine is commonly used, other bases like piperidine or triethylamine can be explored.[4] The basicity of the catalyst can influence the rate of the initial Knoevenagel condensation.[2]

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are frequently used and generally give good results.[4][6] In some cases, aprotic solvents like DMF may be beneficial.[5]

  • Reaction Temperature: The Gewald reaction is typically conducted at moderately elevated temperatures (50-80 °C).[4][7] A temperature that is too low may result in a sluggish reaction, while excessively high temperatures can lead to side product formation.

  • Purity of Reagents: Ensure the purity of your starting materials, particularly the ketone and the activated nitrile. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction should be quenched once the starting materials have been consumed to prevent the degradation of the product.

Optimization Workflow:

Caption: Workflow for optimizing Gewald reaction conditions.

I am having difficulty with the final cyclization step to form the pyridinone ring. What conditions should I explore?

The intramolecular cyclization of the 2-aminothiophene intermediate to form the lactam ring of this compound is a critical step that may require specific conditions to proceed efficiently.

Strategies for Promoting Cyclization:

  • Thermal Cyclization: In many cases, simply heating the 2-aminothiophene intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A can induce cyclization.

  • Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can facilitate the intramolecular nucleophilic attack of the amine onto the ester or nitrile group. Common choices include:

    • Polyphosphoric acid (PPA)

    • Amberlyst resins

    • p-Toluenesulfonic acid (p-TsOH)

  • Base-Mediated Cyclization: For some substrates, a strong base may be required to deprotonate the amine, increasing its nucleophilicity. Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF can be effective.

Troubleshooting Cyclization Failures:

Problem Potential Cause Suggested Solution
No reaction Insufficient temperature or incorrect catalyst.Increase reaction temperature incrementally. Screen different acid or base catalysts.
Decomposition Reaction temperature is too high.Lower the reaction temperature and consider a milder catalyst.
Formation of intermolecular byproducts The concentration of the reaction mixture is too high.Perform the reaction under high dilution conditions to favor intramolecular cyclization.
What are the common side products I should be aware of during the synthesis?

Awareness of potential side products is crucial for both optimizing the reaction and simplifying the purification process.

Potential Side Products in the Gewald Reaction:

  • Over-alkylation of the amine: The newly formed 2-amino group can potentially react with starting materials or intermediates.

  • Dimerization or polymerization: Under certain conditions, especially with highly reactive intermediates, intermolecular reactions can compete with the desired intramolecular cyclization.[4]

  • Incomplete reaction: Unreacted starting materials or the stable Knoevenagel condensation intermediate may be present in the crude product.[2]

Visualizing the Reaction Pathway and Potential Side Reactions:

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Starting Materials Piperidone Derivative + Activated Nitrile + Sulfur Gewald Intermediate 2-Aminothiophene Intermediate Starting Materials->Gewald Intermediate Gewald Reaction Target Molecule This compound Gewald Intermediate->Target Molecule Intramolecular Cyclization Side_Product_1 Dimerization/Polymerization Gewald Intermediate->Side_Product_1 Side_Product_2 Incomplete Cyclization Gewald Intermediate->Side_Product_2

Caption: Main synthetic pathway and potential side reactions.

How can I effectively purify the final product, this compound?

The purification of the final product is critical to obtaining material of high purity for subsequent applications.

Recommended Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure crystalline solids.[7] Screening various solvents and solvent mixtures is recommended to find optimal crystallization conditions. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, methanol, and ethyl acetate.[7]

  • Column Chromatography: If crystallization is not effective or if the crude product contains impurities with similar solubility, silica gel column chromatography is a viable alternative. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from impurities.

  • Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent purification technique to remove non-volatile impurities.

Purity Analysis: The purity of the final compound should be confirmed by appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Gewald Reaction
Reactants4-Piperidone derivative, Ethyl cyanoacetate, SulfurStandard starting materials for the target scaffold.
BaseMorpholine or Triethylamine (0.1-0.3 equivalents)Catalyzes the initial Knoevenagel condensation.[4]
SolventEthanol or MethanolProtic solvents that facilitate the reaction.[4][6]
Temperature50-70 °CProvides sufficient energy for the reaction without promoting side reactions.[7]
Cyclization
MethodThermal or Acid-catalyzed (PPA or p-TsOH)Effective methods for promoting intramolecular lactam formation.
SolventHigh-boiling inert solvent (e.g., Diphenyl ether) or reaction neatFacilitates high temperatures required for thermal cyclization.
Temperature150-250 °C (Thermal) or 80-120 °C (Acid-catalyzed)Temperature depends on the chosen method and substrate reactivity.

References

Technical Support Center: Synthesis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route and troubleshoot common issues that can impact yield and purity. Here, we address frequently encountered challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Overview of the Synthetic Challenge

The this compound core is a valuable scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields. The most common and versatile approach involves a multi-step sequence beginning with the construction of a substituted 2-aminothiophene via the Gewald reaction, followed by N-acylation and subsequent intramolecular cyclization.[1][2] Success hinges on careful control of reaction conditions at each stage to prevent the formation of side products and ensure efficient conversion.

This guide will focus on a common two-step synthetic pathway and address the critical parameters for maximizing yield.

Proposed Synthetic Pathway

A widely adopted strategy for constructing the thieno[2,3-c]pyridine system is outlined below. It offers reliability and access from commercially available starting materials.

Synthetic_Pathway cluster_reagents reagents1 S8, Morpholine Ethanol, 50°C reagents2 1. ClCOCH2CO2Et, Pyridine 2. NaOEt, Toluene, Reflux start Ethyl Cyanoacetate + N-acetylpiperidone intermediate Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine- 3-carboxylate start->intermediate Gewald Reaction product 5,6-Dihydrothieno[2,3-c]pyridin- 7(4H)-one intermediate->product Acylation & Dieckmann Cyclization

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. We provide explanations for the underlying causes and actionable solutions to improve your experimental outcomes.

Part 1: Gewald Reaction for Thiophene Formation

The initial step, the formation of the 2-aminothiophene ring, is a multicomponent reaction that is highly sensitive to reaction parameters.[3][4]

Q1: My Gewald reaction has a very low yield or fails to proceed. What are the most common causes?

A1: Low yields in this step typically stem from three primary areas: reagent quality, suboptimal reaction conditions, or inefficient mixing.[5]

  • Reagent Purity: The Gewald reaction is sensitive to impurities.

    • Actionable Advice: Ensure your starting ketone (N-acetylpiperidone) is pure. Use freshly distilled ethyl cyanoacetate. Solvents like ethanol should be anhydrous, as water can interfere with the initial Knoevenagel condensation.[3]

  • Base Catalyst: The choice and amount of base are critical.

    • Causality: The base catalyzes the initial condensation between the ketone and the active methylene compound.[3] A base that is too strong can promote self-condensation of the ketone or other side reactions. Morpholine or triethylamine are commonly used because their basicity is sufficient to promote the reaction without causing excessive side products.[1]

    • Actionable Advice: Use a catalytic amount (0.1-0.2 equivalents) of morpholine or triethylamine. If the reaction is sluggish, a slight increase in catalyst loading may help, but monitor for side product formation via TLC.

  • Reaction Temperature:

    • Causality: The reaction requires thermal energy to proceed, but excessive heat can lead to the decomposition of intermediates or the product itself. The elemental sulfur needs to dissolve and react, which is temperature-dependent.

    • Actionable Advice: A temperature of 45-55 °C is often optimal. If you observe darkening of the reaction mixture or tar formation, the temperature is likely too high.[6] Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for the Gewald reaction.[3]

Table 1: Troubleshooting the Gewald Reaction

Symptom Potential Cause Recommended Action
No reaction / Low conversionInactive catalyst; Low temperature; Poor reagent qualityUse fresh, anhydrous reagents. Increase temperature incrementally to 50-55 °C. Verify base activity.
Dark tar formationTemperature too high; Incorrect baseReduce temperature to <50 °C. Ensure a mild base like morpholine is used.[6]
Multiple spots on TLCSide reactions; Impure starting materialsPurify starting materials. Optimize temperature and catalyst loading in small-scale trials.[5]
Part 2: Acylation and Intramolecular Cyclization

The second stage involves converting the stable 2-aminothiophene intermediate into the final bicyclic lactam.

Q2: The N-acylation of my 2-aminothiophene intermediate is inefficient. How can I improve this step?

A2: Inefficient acylation is often due to the low nucleophilicity of the 2-amino group, steric hindrance, or inadequate activation of the acylating agent.

  • Causality: The amino group on the thiophene ring is conjugated with the ester, reducing its nucleophilicity.

  • Actionable Advice:

    • Acylating Agent: Use a more reactive acylating agent. Ethyl malonyl chloride is highly effective. The reaction should be run at a low temperature (0 °C) in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

    • Solvent: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent reaction with the acyl chloride.

Q3: My Dieckmann cyclization to form the pyridinone ring is failing, and I only recover the acylated intermediate. What should I do?

A3: A failed Dieckmann condensation points to issues with the base, solvent, or reaction conditions required for the intramolecular cyclization.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester and initiate the cyclization.

    • Actionable Advice: Sodium ethoxide (NaOEt) is the classic choice when using an ethyl ester.[7] Ensure the NaOEt is fresh and not substantially hydrolyzed to NaOH. For more challenging cyclizations, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective.

  • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture.

    • Causality: Water will quench the enolate intermediate, halting the cyclization, and can also hydrolyze the base.

    • Actionable Advice: Use anhydrous solvents (e.g., dry toluene or THF). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[5]

  • Temperature:

    • Causality: This reaction requires heat to overcome the activation energy for ring formation.

    • Actionable Advice: Refluxing in toluene is a common condition. If the reaction does not proceed, ensure your reflux temperature is being reached and maintained.

Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Step 1 (Gewald) by TLC/LC-MS start->check_step1 check_step2 Analyze Step 2 (Cyclization) by TLC/LC-MS check_step1->check_step2 Good Yield step1_fail Issue in Gewald Reaction check_step1->step1_fail Poor Yield/ Side Products step2_fail Issue in Cyclization check_step2->step2_fail Poor Yield/ No Product purification_fail Issue in Purification check_step2->purification_fail Good Conversion, Low Isolated Yield solve_step1 - Check Reagent Purity - Optimize Base/Temp - Ensure Anhydrous Conditions step1_fail->solve_step1 solve_step2 - Use Stronger, Anhydrous Base - Ensure Anhydrous Solvent - Increase Temperature (Reflux) step2_fail->solve_step2 solve_purification - Use Neutralized Silica - Consider Recrystallization - Check Product Solubility purification_fail->solve_purification

Caption: A decision workflow for troubleshooting low-yield synthesis.

Part 3: Product Purification and Stability

Q4: My final product, this compound, seems to degrade during silica gel chromatography. How can I purify it effectively?

A4: The lactam functionality and the nitrogen atom in the pyridine ring can make the compound sensitive to the acidic nature of standard silica gel.[8]

  • Causality: Acidic silica can catalyze decomposition or cause irreversible adsorption of basic compounds, leading to significant loss of material and streaking on the column.

  • Actionable Advice:

    • Neutralized Silica: Use neutralized silica gel. You can prepare this by washing standard silica with a solvent system containing a small amount of a base like triethylamine (e.g., Hexanes/Ethyl Acetate with 0.5% Et₃N).[8]

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more compatible with basic compounds.

    • Recrystallization: If the crude product is sufficiently pure (>85%), recrystallization is an excellent alternative to chromatography for obtaining highly pure material and can often improve the final yield.[8] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol) to find the ideal conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5-6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add N-acetylpiperidone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in anhydrous ethanol.

  • Add morpholine (0.15 eq) as a catalyst.

  • Heat the mixture to 50 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene intermediate.

Protocol 2: Synthesis of this compound
  • Acylation: Dissolve the 2-aminothiophene intermediate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM and cool to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add ethyl malonyl chloride (1.1 eq) dropwise via a syringe.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude acylated intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous toluene. Add sodium ethoxide (1.5 eq) in one portion.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding water. Acidify the aqueous layer with 1M HCl to a pH of ~5-6, which should precipitate the crude product.

  • Filter the solid, wash with water, and dry. Purify via recrystallization from ethanol or by column chromatography on neutralized silica gel.

References

Technical Support Center: Chromatographic Purification of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The unique chemical nature of this molecule, featuring a lactam, a secondary amine, and a thiophene moiety, presents specific challenges during purification. This guide provides in-depth, experience-driven solutions to common problems encountered in the lab.

Understanding the Challenge: The Molecule's Properties

This compound is a polar, heterocyclic compound.[1] Its key structural features—the hydrogen bond donor (N-H), hydrogen bond acceptor (C=O), and a basic nitrogen atom—dominate its chromatographic behavior. The primary challenge arises from strong, non-ideal interactions with the standard stationary phase, silica gel. The lone pair on the nitrogen and the N-H group can form strong hydrogen bonds with the acidic silanol (Si-O-H) groups on the silica surface.[2] This can lead to a host of issues including poor elution, significant peak tailing, and in some cases, irreversible adsorption or degradation of the compound on the column.[2][3]

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems observed during the purification of this compound using normal-phase chromatography.

Question 1: My compound is streaking severely on the TLC plate and won't move from the baseline, even when using 100% ethyl acetate. What's happening and how do I fix it?

Answer: This is a classic sign that your compound is interacting too strongly with the silica gel, and the chosen eluent is not polar enough to displace it. The basic nitrogen atom in the pyridinone ring is likely interacting with the acidic silanol groups on the silica surface, causing it to "stick."[2]

Solutions:

  • Increase Eluent Polarity Systematically:

    • A common next step for highly polar compounds is to introduce a stronger, more polar solvent like methanol (MeOH) into a less polar co-solvent like dichloromethane (DCM).[2] Start with a low percentage, such as 2-5% MeOH in DCM, and gradually increase it.

    • Caution: Using more than 10% methanol in your mobile phase can risk dissolving the silica gel stationary phase, which will contaminate your final product.[2]

  • Add a Basic Modifier:

    • This is often the most effective solution. The streaking is a direct result of the basic compound interacting with acidic sites on the silica.[4] By adding a small amount of a volatile base to your eluent, you can neutralize these sites, allowing your compound to elute cleanly.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., 95:5 DCM/MeOH + 1% TEA).[2] TEA is a volatile base that will not interfere with most post-purification analyses after evaporation.

    • Ammonia in Methanol: For very stubborn cases, using a pre-mixed solution of 7N ammonia in methanol as your polar component can be highly effective.[2][4]

Question 2: I managed to get my compound to move on the TLC, but during column chromatography, the peak is very broad and shows significant tailing, leading to mixed fractions. How can I improve the peak shape?

Answer: Peak tailing is a dynamic issue that occurs on the column for the same reason you see streaking on a TLC plate: strong, non-uniform interactions between your compound and the stationary phase.[2] Some molecules of your compound are retained more strongly than others, leading to a drawn-out elution profile that reduces resolution.

Solutions:

  • Incorporate a Basic Modifier: As with TLC development, the inclusion of TEA or a methanolic ammonia solution in your bulk mobile phase for the column is critical. This will mask the acidic silanol groups and promote a more uniform interaction, resulting in sharper, more symmetrical peaks.[2][3]

  • Gradient Elution: If you are running an isocratic (constant solvent mixture) elution, consider switching to a gradient. Start with a lower polarity to elute non-polar impurities, then gradually increase the percentage of the polar solvent (e.g., methanol) to elute your target compound. This can help to focus the band as it moves down the column. Once your compound begins to elute, you can increase the polarity more significantly to push it off the column faster, mitigating the "trailing" effect.[3]

  • Check Sample Load: Overloading the column is a common cause of peak broadening and tailing. As a rule of thumb, for a standard flash column, the sample load should be between 1-5% of the mass of the silica gel, depending on the difficulty of the separation.

Question 3: My crude NMR looks good, but after running the column, my yield is very low. Where did my compound go?

Answer: This frustrating scenario points towards irreversible adsorption or decomposition on the column. If your compound binds too strongly to the silica, a portion of it may never elute, leading to poor mass recovery.[3] Alternatively, the slightly acidic nature of silica gel can be sufficient to decompose sensitive compounds over the time it takes to run a column.[2][5]

Solutions:

  • Assess Silica Gel Stability with 2D TLC: Before committing to a large-scale column, you must verify that your compound is stable to silica. A two-dimensional TLC experiment is a simple and effective way to test this.[3][6] (See Protocol 1 below). If the spot deviates from the diagonal, decomposition is occurring.

  • Deactivate the Silica Gel: If your compound shows some instability, you can reduce the acidity of the stationary phase. This can be done by pre-treating the silica gel. (See Protocol 2 below).

  • Switch to an Alternative Stationary Phase: If silica proves too harsh or provides insufficient recovery, consider these alternatives:

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. For a basic compound like this, basic or neutral alumina is an excellent choice as it minimizes the acid-catalyzed degradation and strong binding seen with silica.[7]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar (C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[8] This is an ideal technique for polar compounds as retention is based on hydrophobic interactions rather than polar ones, eliminating the issues with silanol groups.[9]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

G start Problem Encountered (TLC or Column) streaking Streaking / No Rf on TLC start->streaking tailing Broad Peaks / Tailing on Column start->tailing low_yield Low Recovery / Decomposition start->low_yield increase_polarity Increase Eluent Polarity (e.g., DCM/MeOH) streaking->increase_polarity Is eluent non-polar? add_modifier Add Basic Modifier (0.5-2% TEA or NH3/MeOH) tailing->add_modifier Is peak shape poor? check_stability Check Stability (Run 2D TLC) low_yield->check_stability increase_polarity->add_modifier Still streaking? gradient Use Gradient Elution add_modifier->gradient Still tailing? stable Compound is Stable check_stability->stable Yes unstable Compound is Unstable check_stability->unstable No stable->add_modifier Indicates irreversible adsorption deactivate_silica Deactivate Silica Gel unstable->deactivate_silica switch_phase Switch Stationary Phase (Alumina or Reverse-Phase C18) deactivate_silica->switch_phase Still unstable?

Caption: Decision tree for troubleshooting chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for chromatography? A: The most important properties are its high polarity, driven by the lactam functional group, and its basicity, due to the secondary amine. This combination predicts strong interactions with acidic stationary phases like silica gel. Its molecular weight is 153.20 g/mol .[10]

Q2: How do I choose the right starting solvent system for TLC analysis? A: Start with a moderately polar solvent system like 100% ethyl acetate or 95:5 dichloromethane/methanol. Based on the initial result, you can adjust the polarity. If the Rf is 0, the eluent is not polar enough.[4] If the Rf is near 1, it is too polar.[4] For this specific molecule, it is highly likely you will need a DCM/MeOH system, and it is advisable to test it both with and without a basic modifier like 1% triethylamine from the start to see the effect on spot shape.[2]

Q3: When should I consider using an alternative stationary phase like alumina or reverse-phase silica? A: You should seriously consider an alternative stationary phase if:

  • A 2D TLC analysis shows your compound is degrading on silica gel.[3][6]

  • Even with basic modifiers, you experience irreversible adsorption and low mass recovery.[3]

  • You cannot achieve separation from a key impurity that has very similar polarity and basicity on silica gel. Basic alumina is a good first alternative for basic compounds, while C18 reverse-phase is excellent for polar molecules in general.[7][9]

Q4: Are there non-chromatographic methods for purifying this compound? A: Yes. For lactams, crystallization is a powerful purification technique if a suitable solvent system can be found. Distillation under reduced pressure is another common industrial method for purifying stable, relatively low molecular weight lactams, although this may not be suitable depending on the compound's thermal stability.[11][12]

Experimental Protocols

Protocol 1: 2D TLC for Stability Assessment[3][6]
  • Obtain a square TLC plate (e.g., 5x5 cm).

  • In one corner, about 1 cm from the edges, carefully spot a concentrated solution of your crude material. Make the spot as small as possible.

  • Develop the plate in a TLC chamber with your chosen solvent system.

  • Remove the plate and mark the solvent front. Allow it to dry completely in a fume hood until no solvent odor remains.

  • Rotate the plate 90 degrees so that the line of separated spots from the first dimension is now on the bottom edge.

  • Develop the plate again in the same solvent system.

  • Dry the plate and visualize under UV light and/or with a stain.

  • Interpretation: If your compound is stable, all spots will appear along the diagonal of the plate. If any new spots appear "off-diagonal," it indicates that your compound is decomposing on the silica plate.

Protocol 2: Deactivation of Silica Gel[3]

This procedure reduces the acidity of silica gel, which can prevent the degradation of acid-sensitive compounds.

  • Prepare a slurry of your silica gel in the least polar solvent of your elution system (e.g., dichloromethane or hexanes).

  • Add 1-2% triethylamine (by volume) to the slurry.

  • Stir the slurry gently for 15-20 minutes.

  • Pack your column with this treated silica gel as you normally would.

  • Ensure that the mobile phase you use for the chromatography also contains the same percentage of triethylamine.

Data Summary Table

IssueRecommended Solvent SystemModifierRationale & Comments
No Elution / Streaking Dichloromethane / Methanol (98:2 to 90:10)0.5-2% TriethylamineIncreases eluent strength and neutralizes acidic silica sites to improve spot shape.[2][4]
Poor Peak Shape (Tailing) Dichloromethane / Methanol (Gradient)1% TriethylamineGradient elution helps focus the band, while TEA ensures symmetrical peak shape.[3]
Compound Degradation Switch to Alumina: Hexanes / Ethyl AcetateN/ABasic or neutral alumina provides a non-acidic surface, preventing decomposition.[7]
Polar Impurity Separation Switch to Reverse Phase: Water / Acetonitrile0.1% Formic Acid or Phosphoric AcidC18 chromatography separates based on hydrophobicity. Acid modifier improves peak shape for basic compounds in RP.[8][13]

References

Identifying and minimizing byproducts in thienopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Thienopyridine Synthesis Technical Support Center

Welcome to the technical support center for thienopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical class of compounds. Thienopyridines, the core scaffold of antiplatelet agents like Clopidogrel, Prasugrel, and Ticagrelor, are invaluable in medicinal chemistry.[1][2][3][4] However, their synthesis is often accompanied by the formation of challenging byproducts that can impact yield, purity, and the overall success of your research.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, understand, and minimize these unwanted impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect in my thienopyridine synthesis?

A1: Byproducts in thienopyridine synthesis are typically process-related and can arise from starting materials, intermediates, or side reactions during the main synthesis steps.[][6] Common classes include:

  • Over-alkylation Products: In syntheses involving N-alkylation steps, such as in the synthesis of Clopidogrel, the secondary amine of the tetrahydrothienopyridine ring can react with a second molecule of the alkylating agent, leading to a dialkylated quaternary amine byproduct.[7][8]

  • Incomplete Cyclization or Rearrangement Products: Methods like the Gewald reaction, used to construct the thiophene ring, involve multiple steps (Knoevenagel condensation, cyclization, tautomerization).[9][10] Incomplete reaction at any stage can lead to acyclic sulfur-containing intermediates.[9]

  • Oxidation and Degradation Products: The thiophene ring can be susceptible to oxidation. Furthermore, the final thienopyridine molecule can degrade under certain conditions, such as exposure to strong acids, light, heat, or moisture, leading to impurities.[][11] For example, prolonged exposure to strong acidic conditions during deprotection steps can generate degradation impurities in Ticagrelor synthesis.[11]

  • Isomeric Byproducts: Depending on the synthetic route, different isomers of the thienopyridine core (e.g., thieno[2,3-c]pyridine vs. thieno[3,2-c]pyridine) can form.[12][13] The choice of catalysts and reaction conditions is crucial for controlling regioselectivity.

  • Starting Material-Related Impurities: Impurities present in the starting materials can carry through the synthesis or react to form new byproducts. For instance, a desfluoro analogue of a starting material in Prasugrel synthesis was found to result in the corresponding desfluoro impurity in the final product.[14]

Q2: My primary synthesis route is the Gewald reaction to form the 2-aminothiophene precursor. What specific side reactions should I be aware of?

A2: The Gewald reaction is a powerful multicomponent reaction, but its efficiency can be compromised by several side reactions. The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and cyclization.[10][15] Key issues include:

  • Formation of Acyclic Intermediates: The Knoevenagel product may react with sulfur in undesired ways before cyclization is complete. This can be minimized by careful control of the reaction sequence, for instance, by delaying the addition of sulfur until the Knoevenagel condensation product has fully formed, as monitored by TLC.[9]

  • Polysulfide Formation: The reaction of elemental sulfur can lead to polysulfide intermediates, which can be complex and may not efficiently convert to the desired thiophene.[15] The use of microwave irradiation has been reported to improve reaction times and yields, potentially by promoting the efficient breakdown of sulfur and cyclization.[10]

  • Base-Catalyzed Side Reactions: The choice of base is critical. Stronger bases can promote self-condensation of the starting ketone or aldehyde, or other undesired base-catalyzed reactions, reducing the overall yield of the desired 2-aminothiophene.

Q3: I'm synthesizing Clopidogrel and see an impurity with a higher molecular weight than my product. What could it be?

A3: A common high-molecular-weight byproduct in Clopidogrel synthesis is a dialkylated amine.[7] This occurs during the N-alkylation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core with the chlorophenylacetate side chain. The secondary amine of the product acts as a nucleophile and reacts with a second molecule of the alkylating agent. The formation of this byproduct is highly dependent on the base used. Stronger inorganic bases like sodium or potassium carbonate can lead to a higher percentage of this impurity.[7] Switching to a weaker base, such as dipotassium hydrogen phosphate, has been shown to control the formation of this dialkylated amine to less than 0.2%.[7]

Q4: During the final deprotection/purification step of Prasugrel, I'm generating a new impurity. What is the likely cause?

A4: In Prasugrel synthesis, the final step often involves treating the Prasugrel base with hydrochloric acid to form the hydrochloride salt.[14][16] Under these acidic conditions, deacetylation of the 2-acetoxy group on the thiophene ring can occur, leading to the formation of the impurity known as OXTP (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c] pyridin-2(4H)-one).[1][16] Careful control of the acid concentration, temperature, and reaction time is crucial to minimize the formation of this key impurity.[1]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during thienopyridine synthesis.

Problem 1: Low Yield of the Desired Thienopyridine Product
Potential Cause Diagnostic Check Proposed Solution & Scientific Rationale
Incomplete Reaction Monitor reaction progress using TLC or LC-MS at regular intervals.Extend Reaction Time/Increase Temperature: Some cyclization or condensation reactions are slow. Carefully increase the temperature or extend the reaction time while monitoring for byproduct formation. Rationale: Standard kinetic principles dictate that reaction rates increase with temperature and time. However, this must be balanced against the potential for thermal degradation or side reactions.
Poor Reagent Quality Analyze starting materials via NMR, HPLC, or melting point to confirm purity.Purify/Re-source Reagents: Use freshly purified or high-purity starting materials. Rationale: Impurities in starting materials can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield of the desired product.[14]
Suboptimal Base/Catalyst Run small-scale parallel reactions with different bases (e.g., organic vs. inorganic, strong vs. weak) or catalysts.Screen Bases/Catalysts: For base-catalyzed steps, evaluate weaker bases like K2HPO4 or organic bases like triethylamine to minimize side reactions like self-condensation or over-alkylation.[7] For acid-catalyzed steps, screen catalysts like p-toluenesulfonic acid (PTSA) vs. trifluoromethanesulfonic acid (TfOH).[12] Rationale: The choice of base or catalyst profoundly affects the reaction pathway. A weaker base can provide sufficient activation for the desired reaction while being insufficiently strong to promote undesired side reactions.[7]
Precipitation of Reactants Observe the reaction mixture for any unexpected precipitation. Check the solubility of all starting materials in the chosen solvent.Change Solvent System: Switch to a solvent or solvent mixture in which all reactants and key intermediates are fully soluble at the reaction temperature. Rationale: For a reaction to proceed efficiently in the solution phase, all reactants must be able to interact. If a reactant precipitates, its effective concentration in the solution drops, slowing or halting the reaction.
Problem 2: High Levels of a Specific, Identifiable Byproduct
Potential Cause Diagnostic Check Proposed Solution & Scientific Rationale
Over-alkylation Use LC-MS to identify a byproduct with a mass corresponding to the addition of a second alkyl group.Use a Weaker Base/Control Stoichiometry: Employ a weaker base (e.g., K2HPO4) to reduce the nucleophilicity of the product amine.[7] Alternatively, use a slight excess of the amine component relative to the alkylating agent. Rationale: By reducing the basicity of the reaction medium, the equilibrium concentration of the deprotonated (and highly nucleophilic) product amine is lowered, disfavoring the second alkylation event.
Decomposition/Degradation Analyze the byproduct by NMR and MS to identify structural changes like hydrolysis or deprotection.Modify Workup/Purification Conditions: Avoid harsh acidic or basic conditions during workup and purification. Use buffered aqueous solutions. For acid-sensitive compounds, consider purification via column chromatography on silica gel treated with a small amount of triethylamine. For Ticagrelor, avoiding strong acids for prolonged periods is key.[11] Rationale: Many complex organic molecules have functional groups that are labile to pH extremes. Modifying the workup ensures that the desired product is isolated without inducing chemical degradation.
Incomplete Cyclization Isolate the byproduct and use NMR/MS to confirm an acyclic structure.Optimize Cyclization Conditions: In Gewald synthesis, try delaying the addition of sulfur.[9] For other cyclizations, screen different dehydrating agents or catalysts (e.g., changing from PTSA to TfOH).[12] Rationale: Cyclization is often the rate-limiting step and can be sensitive to steric and electronic factors. Ensuring the precursor is fully formed before initiating cyclization can improve efficiency. Different catalysts can offer alternative, lower-energy pathways for the cyclization to occur.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, High Impurity) check_purity 1. Analyze Crude Product (LC-MS, TLC, NMR) start->check_purity identify_issue 2. Identify Problem Type check_purity->identify_issue low_yield Low Yield identify_issue->low_yield Yield Issue high_impurity High Impurity identify_issue->high_impurity Purity Issue cause_yield 3a. Diagnose Cause of Low Yield low_yield->cause_yield cause_impurity 3b. Characterize Impurity (NMR, HRMS) high_impurity->cause_impurity incomplete_rxn Incomplete Reaction cause_yield->incomplete_rxn Unreacted SM degradation Degradation cause_yield->degradation Product Loss solve_yield 4a. Modify Reaction Conditions (Time, Temp, Catalyst) incomplete_rxn->solve_yield solve_degradation 4b. Modify Workup/ Purification degradation->solve_degradation re_analyze 5. Re-run & Analyze solve_yield->re_analyze solve_degradation->re_analyze known_impurity Known Byproduct? cause_impurity->known_impurity Structure ID'd unknown_impurity Unknown Structure cause_impurity->unknown_impurity Structure Unk. solve_known 4c. Implement Targeted Fix (e.g., Weaker Base) known_impurity->solve_known solve_unknown 4d. Re-evaluate Mechanism & Redesign Route unknown_impurity->solve_unknown solve_known->re_analyze solve_unknown->re_analyze byproduct_formation cluster_alkylation N-Alkylation Step (e.g., Clopidogrel) cluster_deprotection Acidic Deprotection/Salt Formation (e.g., Prasugrel) Thieno_Amine Thienopyridine Core (Secondary Amine) Product Desired Product (Tertiary Amine) Thieno_Amine->Product + R-X Alkyl_Halide Alkylating Agent (R-X) Alkyl_Halide->Product Base Base Base->Product Byproduct Over-alkylation Byproduct (Quaternary Salt) Product->Byproduct + R-X (Excess) + Strong Base Protected_Product Acetylated Precursor Final_Product Desired API Salt (Prasugrel HCl) Protected_Product->Final_Product Controlled Acid Deacetyl_Byproduct Deacetylated Impurity (OXTP) Protected_Product->Deacetyl_Byproduct Excess Acid/ Prolonged Time Acid HCl Acid->Final_Product

References

Stability issues and degradation of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experimental results.

The thienopyridine scaffold is central to a number of important pharmaceutical agents.[1][2][3][4][5] While robust, these molecules can be susceptible to degradation under various experimental and storage conditions. This guide provides a structured approach to understanding and mitigating the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general behavior of thienopyridine derivatives and principles of forced degradation studies, the primary factors of concern are pH, temperature, light, and the presence of oxidizing agents.[6][7] Each of these can initiate distinct degradation pathways.

Q2: How can I visually identify if my solution of this compound has degraded?

A2: While visual inspection is not a definitive measure of stability, a change in the solution's color or the formation of precipitates can be an indicator of significant degradation. However, many degradation products may be soluble and colorless. Therefore, analytical techniques like HPLC or LC-MS are essential for accurately assessing stability.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For general use, it is advisable to store solutions of this compound at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) is recommended. The choice of solvent can also impact stability, and it is best to use aprotic, anhydrous solvents if the compound is susceptible to hydrolysis.

Q4: Are there any known incompatible excipients or reagents I should avoid?

A4: While specific interaction studies for this compound are not widely published, caution should be exercised when formulating it with strong oxidizing agents or highly acidic or basic excipients. Studies on related thienopyridines suggest that excipients do not always affect the nature of the main degradants in solid-state oxidative stress, but solution-based interactions could differ.[8][9][10]

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation.

Observed Problem Potential Cause Recommended Action
Loss of compound potency or inconsistent assay results over time. Degradation of the parent compound in the stock or working solution.1. Verify Stock Solution Integrity: Immediately analyze the stock solution by HPLC or LC-MS to determine the concentration of the parent compound. 2. Review Storage Conditions: Ensure the solution was stored at the recommended temperature and protected from light. 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). Formation of degradation products.1. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). 2. Perform Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products and confirm their retention times.
Solution changes color (e.g., turns yellow or brown). Significant degradation, potentially through oxidative or photolytic pathways.1. Discard the Solution: Do not use a discolored solution for quantitative experiments. 2. Investigate the Cause: Review the handling procedure. Was the solution exposed to light for an extended period? Was it prepared in a solvent that could have contained peroxide impurities?

Understanding Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, we can infer potential routes based on the thienopyridine core structure and related compounds.

cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent This compound Oxidation Oxidation (e.g., H₂O₂, air) Hydrolysis Hydrolysis (Acid/Base) Photolysis Photolysis (UV/Vis Light) Oxidized_Products Oxidized Products (e.g., N-oxides, sulfoxides) Oxidation->Oxidized_Products Common for thienopyridines Hydrolytic_Products Hydrolytic Products (e.g., ring opening) Hydrolysis->Hydrolytic_Products Lactam ring cleavage Photodegradants Photodegradants Photolysis->Photodegradants

Caption: Potential degradation pathways for this compound.

Expert Insight: The thieno[2,3-c]pyridine core is susceptible to oxidation at both the nitrogen and sulfur atoms. The lactam ring within the pyridinone moiety is a potential site for hydrolysis, especially under strongly acidic or basic conditions.

Experimental Protocols

To proactively assess the stability of your compound, a forced degradation study is an invaluable tool.[6][7] This involves intentionally subjecting the compound to harsh conditions to predict its long-term stability and identify potential degradation products.

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound in solution.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or LC-MS system with a suitable C18 column

  • Photostability chamber

  • Oven

Workflow:

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal (60°C in solution) Prep_Stock->Thermal Photolytic Photolytic (ICH Q1B guidelines) Prep_Stock->Photolytic Control Control (Stored at 4°C, protected from light) Prep_Stock->Control Sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Control->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Peak_Purity Assess Peak Purity Analyze->Peak_Purity Mass_Balance Calculate Mass Balance Analyze->Mass_Balance

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution under recommended storage conditions (e.g., 4 °C, protected from light).

  • Sampling and Analysis:

    • Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acidic and basic samples, neutralize them before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.

    • Calculate the mass balance to account for all the material (parent compound + degradation products).

Trustworthiness of the Protocol: This self-validating system includes a control sample to account for baseline stability and employs mass balance calculations to ensure that all degradation products are being detected. The goal is to achieve a target degradation of 10-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[6]

Data Summary

The following table provides a hypothetical summary of results from a forced degradation study. Actual results will vary based on experimental conditions.

Stress Condition Time (hours) % Degradation (Hypothetical) Major Degradation Products (Hypothetical m/z)
0.1 M HCl, 60 °C2415%[M+H]+ of hydrolyzed product
0.1 M NaOH, RT825%[M+H]+ of hydrolyzed product
3% H₂O₂, RT430%[M+H+16]+, [M+H+32]+
60 °C245%Minor peaks
Photolytic2410%Various minor peaks
Control (4 °C)24<1%None detected

This technical guide provides a foundational understanding of the stability of this compound in solution. By following these guidelines and performing appropriate stability studies, researchers can ensure the quality and reliability of their data.

References

Technical Support Center: Overcoming Low Solubility of Thienopyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common challenge of low aqueous solubility of thienopyridine derivatives in biological assays. As a Senior Application Scientist, I will walk you through troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of thienopyridine derivatives.

Q1: My thienopyridine derivative precipitates out of solution when I dilute my DMSO stock in aqueous assay buffer. What is happening?

A1: This is a classic sign of a compound "crashing out" of solution. Thienopyridine derivatives are often hydrophobic, making them poorly soluble in water.[1][2][3] While they may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), this solubility does not always translate to aqueous environments. When the DMSO stock is diluted into your aqueous buffer, the solvent environment changes dramatically. The water content increases, and the compound's solubility limit in this new mixture is exceeded, leading to precipitation.[4][5][6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum permissible concentration of DMSO is highly cell-line dependent and also depends on the duration of the assay.[7][8] As a general rule of thumb, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v) to minimize effects on cell viability and function.[7][8][9][10] Some robust cell lines may tolerate up to 0.5% or even 1% DMSO for short exposure times, but this should be determined empirically.[7][9][11] It is crucial to always include a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent effects.[7][11]

Q3: Can I use a solution with a visible precipitate in my assay?

A3: No, it is strongly advised against using a solution with a visible precipitate. The presence of solid material means the actual concentration of your dissolved compound is unknown and significantly lower than your intended concentration. This will lead to inaccurate and unreliable data, particularly when determining dose-response relationships and IC50 values.[6]

Q4: Are there alternative solvents to DMSO for cell culture experiments?

A4: While DMSO is the most common solvent, other options can be considered, though their compatibility with your specific compound and cell line must be validated. Alternatives include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[12] However, these solvents can also have cytotoxic effects, and their safe concentration limits need to be determined.[12][13] For some compounds, pH modification of the buffer can also improve solubility.[14][15]

II. Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving solubility issues with your thienopyridine derivatives.

Guide 1: My Compound Precipitates Upon Dilution

This is the most frequent issue encountered. Follow these steps to troubleshoot.

Step 1: Visual Confirmation and Centrifugation
  • Action: After diluting your compound stock into the assay buffer, visually inspect the solution for any cloudiness or particulate matter. To confirm, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. A visible pellet indicates precipitation.

  • Rationale: Visual inspection is a quick check, but small precipitates can be missed. Centrifugation will concentrate any insoluble material, making it easier to detect.

Step 2: Determine the Kinetic Solubility
  • Action: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the specific assay buffer. A detailed protocol is provided below.

  • Rationale: This will provide a quantitative measure of your compound's solubility limit under your experimental conditions, allowing you to work within a soluble concentration range.

Step 3: Optimize Your Dilution Strategy
  • Action: Instead of a single large dilution, try a serial dilution approach. Also, ensure that the assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound stock. Add the stock solution dropwise while gently vortexing or swirling the buffer.[5]

  • Rationale: Slow, stepwise dilution can prevent localized high concentrations of the compound that can trigger precipitation. Temperature can also affect solubility.

Step 4: Employ Solubility Enhancement Techniques
  • Action: If the required concentration for your assay is above the determined solubility limit, you will need to use a solubility enhancement strategy. These are detailed in the "Advanced Solubilization Strategies" section below.

  • Rationale: These techniques modify the formulation to increase the apparent solubility of the compound in the aqueous buffer.

Guide 2: Inconsistent or Non-Reproducible Assay Results

Poor solubility can lead to high variability in your data.

Step 1: Re-evaluate Compound Solubility
  • Action: Even if you don't see visible precipitation, your compound may be forming microscopic aggregates. Re-run a kinetic solubility assay and compare the results to your working concentrations.

  • Rationale: Micro-precipitation can lead to inconsistent amounts of soluble compound in different wells, causing variability in the biological response.

Step 2: Check for Compound Adsorption to Plates
  • Action: Hydrophobic compounds can adsorb to the plastic of microplates. Use low-binding plates or pre-treat plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

  • Rationale: Adsorption reduces the effective concentration of your compound in solution, leading to underestimation of its potency.

Step 3: Ensure Homogeneity of Solutions
  • Action: Always vortex your stock solutions before use and ensure thorough mixing after each dilution step.[16]

  • Rationale: Inadequate mixing can lead to concentration gradients and inconsistent dosing across your assay plate.

III. Experimental Protocols

Protocol 1: Preparation of a Thienopyridine Derivative Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution in DMSO.

Materials:

  • Thienopyridine derivative (solid powder)

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of your thienopyridine derivative using an analytical balance.[17][18]

  • Add Solvent: Transfer the weighed compound to an appropriate vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).[18]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution.[18]

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[9][18] This can help break up small aggregates.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[19] Store at -20°C or -80°C as recommended for the specific compound.[19]

Protocol 2: Kinetic Solubility Assay by Visual Inspection

This protocol provides a quick method to estimate the kinetic solubility of your compound in your assay buffer.[6]

Materials:

  • High-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM)

  • Your specific assay buffer or cell culture medium

  • Sterile 96-well clear plate or microcentrifuge tubes

  • Multichannel pipette

  • Incubator at the experimental temperature (e.g., 37°C)

Methodology:

  • Pre-warm Buffer: Pre-warm your assay buffer to the experimental temperature.[5]

  • Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of your compound in the pre-warmed buffer. For example, start with a 1:100 dilution of your 50 mM stock to get a 500 µM solution, and then perform 2-fold serial dilutions down the plate.

  • Incubation: Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.

  • Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals). You can also view the plate under a microscope for more sensitive detection.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your estimated kinetic solubility.

IV. Advanced Solubilization Strategies

If your required assay concentration is higher than the compound's intrinsic aqueous solubility, consider these advanced strategies.

Co-solvents

The use of a co-solvent, a water-miscible organic solvent, can increase the solubility of hydrophobic compounds.[14][15]

  • Common Co-solvents: In addition to DMSO, other co-solvents used in preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[12][15]

  • Considerations: The final concentration of the co-solvent must be kept low to avoid toxicity in cell-based assays.[13] A toxicity titration for each co-solvent should be performed with your specific cell line.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[14][15][20][21]

  • Types: Commonly used cyclodextrins in pharmaceutical development include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[15][22]

  • Application: Cyclodextrins can be added to the assay buffer to help maintain the solubility of the thienopyridine derivative. The optimal type and concentration of cyclodextrin need to be determined experimentally.

pH Modification

For ionizable thienopyridine derivatives, adjusting the pH of the assay buffer can significantly impact solubility.[14][15]

  • Mechanism: For basic compounds, lowering the pH will lead to protonation and increased solubility. For acidic compounds, increasing the pH will cause deprotonation and enhance solubility.

  • Limitations: The allowable pH range is often limited by the requirements of the biological assay (e.g., maintaining cell viability or enzyme activity).

Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[14][15]

  • Examples: Tween 80 and Solutol HS-15 are surfactants used in drug formulations.[15]

  • Caution: Surfactants can be toxic to cells and may interfere with some assay technologies. Their use in cell-based assays should be carefully validated.[23]

V. Data Presentation

Table 1: Recommended Final Concentrations of Common Solvents in Cell-Based Assays
SolventGeneral Recommended Max. Concentration (v/v)Notes
DMSO ≤ 0.1% [7][8][9][10]Some robust cell lines may tolerate up to 0.5%.[7][9] Always perform a vehicle control.
Ethanol ≤ 0.1% [13]Can be more cytotoxic than DMSO for some cell lines.
Propylene Glycol (PG) ≤ 0.5% Less volatile than ethanol.
Polyethylene Glycol (PEG 400) ≤ 1% Viscous; can be challenging to pipette accurately at high concentrations.

Note: These are general guidelines. The maximum non-toxic concentration should always be determined experimentally for your specific cell line and assay duration.

VI. Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Solubility Issues

G start Compound Precipitation Observed in Assay solubility_assay Perform Kinetic Solubility Assay start->solubility_assay is_soluble Is Required Concentration <= Solubility Limit? solubility_assay->is_soluble optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, pre-warmed buffer) is_soluble->optimize_dilution Yes advanced_strategies Select Advanced Solubilization Strategy is_soluble->advanced_strategies No end_soluble Proceed with Assay optimize_dilution->end_soluble advanced_strategies->end_soluble strategy_choice Co-solvent, Cyclodextrin, pH Adjustment, Surfactant advanced_strategies->strategy_choice end_insoluble Re-evaluate Compound or Assay Conditions

Caption: A decision tree for troubleshooting compound precipitation.

Diagram 2: Experimental Workflow for Solubility Rescue

G cluster_problem Problem Identification cluster_solution Solution Pathway cluster_validation Validation start Precipitation Detected solubility_test Kinetic Solubility Test start->solubility_test formulation Formulation with Enhancer (e.g., HP-β-CD) solubility_test->formulation retest Re-test Solubility formulation->retest toxicity Vehicle Toxicity Assay retest->toxicity assay Perform Biological Assay toxicity->assay

Caption: Workflow for rescuing a poorly soluble compound.

VII. References

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from 1

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. Retrieved from --INVALID-LINK--

  • DMSO usage in cell culture - LifeTein. (2023, February 1). Retrieved from --INVALID-LINK--

  • Strategies to address low drug solubility in discovery and development - Monash University. (n.d.). Retrieved from 2

  • How to Select an Optimal Formulation Strategy for Solubility - HyCON Labs. (n.d.). Retrieved from 24

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). Retrieved from --INVALID-LINK--

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25). Retrieved from --INVALID-LINK--

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (2016, January 1). Retrieved from --INVALID-LINK--

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? | ResearchGate. (2014, October 14). Retrieved from --INVALID-LINK--

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - NIH. (2018, January 11). Retrieved from --INVALID-LINK--

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025, November 24). Retrieved from 16

  • What effects does DMSO have on cell assays? - Quora. (2017, August 3). Retrieved from --INVALID-LINK--

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • DMSO in cell based assays - Scientist Solutions. (2025, January 16). Retrieved from 25

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - ResearchGate. (2022, July 11). Retrieved from --INVALID-LINK--

  • Understanding the Importance of DMSO Concentration in Inhibitor Preparation | Glasp. (2023, November 28). Retrieved from --INVALID-LINK--

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022, July 13). Retrieved from --INVALID-LINK--

  • Compound Handling Instructions - MCE. (n.d.). Retrieved from --INVALID-LINK--

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025, August 7). Retrieved from --INVALID-LINK--

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from 26

  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. (n.d.). Retrieved from --INVALID-LINK--

  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - MDPI. (2022, March 27). Retrieved from --INVALID-LINK--

  • Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). Retrieved from --INVALID-LINK--

  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Retrieved from --INVALID-LINK--

  • Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis - UNMC. (n.d.). Retrieved from --INVALID-LINK--

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved from --INVALID-LINK--

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015, November 16). Retrieved from --INVALID-LINK--

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Retrieved from 21

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Troubleshooting TCSA Precipitation - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). Retrieved from --INVALID-LINK--

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). Retrieved from --INVALID-LINK--

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved from 27

  • In cell culture, what is the appropriate solvent for a drug other than DMSo? - ResearchGate. (2015, March 6). Retrieved from --INVALID-LINK--

  • Technical Support Center: Addressing Compound Precipitation In Vitro - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from --INVALID-LINK--

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved from --INVALID-LINK--

  • Strategies to Address Low Drug Solubility in Discovery and Development. (2013, January 1). Retrieved from --INVALID-LINK--

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study | Request PDF - ResearchGate. (2025, August 9). Retrieved from --INVALID-LINK--

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST - Journal of Drug Delivery and Therapeutics. (2011, October 26). Retrieved from --INVALID-LINK--

  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed. (2009, November 30). Retrieved from --INVALID-LINK--

References

Technical Support Center: Chiral Separation of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this bicyclic lactam. Drawing upon established principles of chiral chromatography and extensive experience with related molecular scaffolds, this document offers a systematic approach to method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice for getting started and overcoming preliminary hurdles.

Q1: What is the recommended starting point for chiral stationary phase (CSP) selection for this compound?

Based on the structural characteristics of this compound, which is a bicyclic lactam containing a nitrogen heterocycle, polysaccharide-based CSPs are the most promising starting point. Specifically, amylose and cellulose derivatives, such as those with phenylcarbamate selectors, have demonstrated broad applicability for such compounds.[1][2] Columns like Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, and Chiralcel® OJ series are excellent candidates for initial screening.[3]

Q2: Which mobile phase mode—Normal Phase, Reversed-Phase, or Polar Organic—is likely to be most effective?

All three modes have the potential for success, and the optimal choice is often determined empirically.

  • Normal Phase (NP): Using non-polar solvents like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) often provides excellent selectivity for polysaccharide CSPs.[3] This mode is a strong initial choice for screening.

  • Reversed-Phase (RP): An aqueous mobile phase with an organic modifier like acetonitrile or methanol is also a viable option, particularly with bonded polysaccharide phases (e.g., Chiralcel® OJ-RH).[4] This can be advantageous for analytes with good aqueous solubility.

  • Polar Organic (PO): This mode, using polar organic solvents like methanol, ethanol, or acetonitrile, can offer unique selectivity and is particularly useful for compounds that have poor solubility in either purely aqueous or non-polar solvents.[1]

Q3: Are mobile phase additives necessary for this separation?

Yes, additives are often crucial for achieving good peak shape and resolution, especially with nitrogen-containing heterocyclic compounds.

  • For Normal Phase and Polar Organic Modes , a basic additive such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) is highly recommended.[5] This helps to suppress undesirable interactions between the basic nitrogen of the analyte and residual acidic sites on the silica support of the CSP, thereby reducing peak tailing.

  • For Reversed-Phase Mode , an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) at a concentration of 0.1% is typically used. This ensures that the analyte is in a consistent protonation state and can improve peak symmetry.

Q4: How does temperature influence the chiral separation of this compound?

Temperature is a critical parameter for optimizing selectivity in chiral separations. Unlike achiral separations where higher temperatures generally improve efficiency, the effect on chiral resolution is thermodynamic and can be unpredictable.[6]

  • Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to increased resolution.

  • Increasing the temperature can sometimes improve peak efficiency and, in some cases, may even improve or reverse the elution order of the enantiomers. It is therefore essential to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific experimental issues.

Issue 1: Poor or No Resolution of Enantiomers (Rs < 1.5)

Poor resolution is the most common challenge in chiral method development. The following workflow provides a systematic approach to addressing this issue.

Poor_Resolution_Workflow start Start: Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate? (Polysaccharide or Cyclodextrin-based) start->csp_check mobile_phase_opt Optimize Mobile Phase Composition csp_check->mobile_phase_opt Yes new_csp Screen a Different CSP Class csp_check->new_csp No solvent_ratio Vary Alcohol Modifier % (NP/PO) or Organic % (RP) mobile_phase_opt->solvent_ratio change_alcohol Switch Alcohol Modifier (e.g., IPA to EtOH) solvent_ratio->change_alcohol No Improvement temp_opt Optimize Column Temperature solvent_ratio->temp_opt Improvement change_mode Switch Elution Mode (NP -> RP -> PO) change_alcohol->change_mode No Improvement change_alcohol->temp_opt Improvement change_mode->temp_opt Improvement change_mode->new_csp No Improvement flow_rate_opt Optimize Flow Rate temp_opt->flow_rate_opt flow_rate_opt->new_csp Still Poor Resolution end_success Success: Baseline Resolution (Rs >= 1.5) flow_rate_opt->end_success Resolution Achieved new_csp->mobile_phase_opt

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Protocols & Explanations:

  • Verify CSP Selection:

    • Rationale: The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. If the CSP's chiral environment does not offer sufficient stereochemical recognition for your analyte, no amount of mobile phase optimization will achieve separation.

    • Action: Confirm that you are using a CSP known to be effective for heterocyclic or lactam compounds, such as a polysaccharide-based column.

  • Optimize Mobile Phase Composition:

    • Rationale: The mobile phase modulates the interactions between the analyte and the CSP. Small changes in solvent composition can significantly impact selectivity.[7]

    • Protocol (Normal Phase):

      • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.

      • Systematically vary the isopropanol concentration from 5% to 25% in 5% increments.

      • If resolution is still poor, switch the alcohol modifier to ethanol and repeat the gradient. Ethanol can offer different hydrogen bonding interactions and alter selectivity.

  • Optimize Column Temperature:

    • Rationale: As a thermodynamic parameter, temperature directly affects the kinetics and thermodynamics of the chiral recognition process.

    • Protocol:

      • Set the initial column temperature to 25°C.

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C). Lower temperatures often improve resolution but may increase backpressure.[6]

      • If no improvement is observed, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C).

  • Optimize Flow Rate:

    • Rationale: A lower flow rate increases the residence time of the enantiomers in the column, allowing for more interactions with the CSP, which can improve resolution.

    • Action: If partial separation is observed, try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. Note that this will increase the analysis time.

Issue 2: Peak Tailing or Asymmetric Peaks

Peak tailing is often observed for basic compounds like this compound and can compromise resolution and quantification.

Peak_Tailing_Workflow start Start: Peak Tailing check_overload Is the column overloaded? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_additive Is a mobile phase additive being used? check_overload->check_additive No dilute_sample->check_additive No improvement end_success Success: Symmetrical Peaks dilute_sample->end_success Peak shape improves add_additive Add appropriate additive (e.g., 0.1% DEA for NP/PO) check_additive->add_additive No optimize_additive Optimize additive concentration check_additive->optimize_additive Yes add_additive->end_success Peak shape improves check_column_health Check column health optimize_additive->check_column_health No improvement optimize_additive->end_success Peak shape improves flush_column Flush column with strong solvent check_column_health->flush_column replace_column Replace column flush_column->replace_column No improvement flush_column->end_success Peak shape improves replace_column->end_success

References

Preventing off-target effects in screens with 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating On-Target Specificity and Mitigating Off-Target Effects in Chemical Screens

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists utilizing novel compounds derived from the 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one scaffold in phenotypic or target-based screens. As Senior Application Scientists, we understand that advancing a "hit" from a primary screen requires a rigorous, multi-step validation process to ensure the observed biological effect is a direct result of on-target activity. Off-target effects can confound data interpretation, lead to wasted resources, and ultimately derail promising drug discovery campaigns.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you anticipate, identify, and address potential off-target liabilities of your thienopyridine-based compounds. Our approach is grounded in established methodologies that prioritize scientific integrity and provide self-validating experimental workflows.

Part 1: Frequently Asked Questions & Initial Hit Triage

This section addresses the immediate questions that arise after identifying a hit in a primary screen.

FAQ 1: My thienopyridine-based compound is a 'hit' in my primary screen. How do I begin to determine if the effect is genuine or off-target?

Answer: Initial hit validation is a critical triage step. The primary goal is to rule out false positives and assay artifacts before investing in more complex target deconvolution studies. An observed "hit" is merely the starting point; it must be confirmed through a systematic workflow.

Rationale: High-throughput screens (HTS) are prone to generating false positives due to compound interference with the assay technology (e.g., light scattering, fluorescence, reporter enzyme inhibition) or non-specific activity (e.g., cytotoxicity, aggregation).[1][2] A structured hit confirmation and counter-screening cascade ensures that your resources are focused on compounds with genuine, target-specific activity.[1][3]

Recommended Workflow:

  • Hit Confirmation: Re-test the initial hit in the primary assay, ideally using a freshly prepared sample of the compound powder, to rule out sample degradation or handling errors. This should be done in full dose-response curves to determine potency (IC50/EC50).[3]

  • Counter-Screening: Perform assays designed to detect common interference mechanisms. The choice of counter-screen is dependent on your primary assay format.[1][2][4]

  • Orthogonal Assay: Validate the hit in a secondary assay that measures the same biological endpoint but uses a different detection technology.[3] This significantly increases confidence that the observed activity is biological, not technological.

Caption: High-level workflow for hit validation and triage.

FAQ 2: What are the most common mechanisms of assay interference I should screen for?

Answer: The most common interference mechanisms depend on your assay's technology. It is crucial to run a counter-screen that can identify compounds that directly interfere with your detection method.[1][2]

Rationale: Many compounds appear active simply because they disrupt the measurement system. For example, in a luciferase-based reporter assay, a compound that directly inhibits the luciferase enzyme will appear as a suppressor of the pathway, which is a classic false positive.[2] Running a counter-screen, such as a biochemical assay with purified luciferase, can quickly eliminate these compounds.[2]

Interference MechanismAssay Technologies AffectedRecommended Counter-Screen
Compound Autofluorescence Fluorescence Intensity (FI), FRET, TR-FRETRead plates in a buffer-only condition before adding assay reagents.
Luciferase Inhibition Luciferase-based reporter assays (e.g., Dual-Glo®, Bright-Glo®)A biochemical assay with purified luciferase enzyme and substrate.[2]
Compound Aggregation Many, especially enzyme-based assaysRe-run assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[3]
Redox Activity Assays using redox-sensitive dyes (e.g., AlamarBlue®, resazurin)Run the assay in a cell-free system to check for direct chemical reduction of the dye.
Cytotoxicity Cell-based assays measuring pathway modulationA parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to ensure the observed effect isn't due to cell death.[1]

Table 1: Common sources of assay interference and corresponding counter-screens.

FAQ 3: The thienopyridine scaffold is often used for kinase inhibitors. Could this guide my search for off-targets?

Answer: Yes, absolutely. The chemical class of your compound provides a strong hypothesis-driven basis for identifying likely off-targets. The thienopyridine scaffold is a well-established "privileged structure" for targeting the ATP-binding pocket of protein kinases.[5] Therefore, even if your intended target is not a kinase, your compound may have unintended activity against one or more of the 530+ kinases in the human kinome.[6]

Rationale: Kinase inhibitors are notoriously promiscuous, and off-target kinase activity is a primary source of both toxicity and, in some cases, unexpected efficacy (polypharmacology).[6][7][8] Proactively assessing the kinome-wide selectivity of your compound is a critical step in modern drug development. It helps to understand potential liabilities and may even uncover new therapeutic applications.[6]

G Compound Thienopyridine Compound TargetKinase Intended Target Kinase (e.g., EGFR) Compound->TargetKinase Inhibits OffTargetKinase Off-Target Kinase (e.g., SRC) Compound->OffTargetKinase Inhibits (Off-Target) DownstreamOn On-Target Pathway (Phenotype A) TargetKinase->DownstreamOn Regulates SharedUpstream Shared Activator TargetKinase->SharedUpstream Sequesters Activator (Retroactivity) DownstreamOff Off-Target Pathway (Phenotype B / Toxicity) OffTargetKinase->DownstreamOff Regulates SharedUpstream->TargetKinase SharedUpstream->OffTargetKinase

Caption: Off-target kinase inhibition can lead to unintended pathway modulation.

Part 2: Advanced Troubleshooting & Validation Protocols

This section provides detailed methodologies for researchers who have confirmed a hit and are now moving toward target identification and validation.

Question: My hit is validated. How do I confirm it physically binds to its intended target within a cellular environment?

Answer: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells or even tissues.[9][10][11] It provides direct evidence that your compound reaches and physically interacts with its target protein in a physiologically relevant context.[9][12]

Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[9][13] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates to various temperatures, you can create a "melting curve" for your protein of interest. In the presence of a binding compound, this curve will shift to the right (i.e., to higher temperatures).[11][13] This provides powerful, label-free evidence of target engagement.

This protocol is designed to determine the concentration at which your compound engages its target in cells.

  • Cell Culture & Treatment:

    • Plate your cells of interest and grow to ~80-90% confluency.

    • Prepare a serial dilution of your this compound derivative (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the compound dilutions and vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Determine Optimal Melt Temperature (Tmelt):

    • In a separate experiment, treat cells with vehicle only.

    • Harvest and lyse the cells.

    • Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant for your target protein amount (e.g., via Western Blot or ELISA).

    • The optimal Tmelt for the ITDR experiment is a temperature at which ~50-80% of the unliganded protein is denatured.

  • Heat Challenge & Lysis:

    • After compound treatment (from step 1), wash and harvest the cells.

    • Resuspend the cell pellets in a lysis buffer (e.g., PBS with protease inhibitors).

    • Heat all samples (including vehicle control) at the predetermined Tmelt for 3 minutes.

    • Immediately cool samples on ice for 3 minutes.

  • Fractionation & Analysis:

    • Perform freeze-thaw cycles (e.g., 3x using liquid nitrogen) to ensure complete cell lysis.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated, denatured protein fraction (pellet).

    • Carefully collect the supernatant.

  • Protein Quantification:

    • Quantify the amount of your soluble target protein remaining in the supernatant for each compound concentration using a suitable detection method (e.g., Western Blot, Simple Western, ELISA, or mass spectrometry).

    • Plot the amount of soluble protein as a function of compound concentration. A sigmoidal curve indicates dose-dependent target engagement.

G A 1. Treat Cells with Compound Dilutions B 2. Harvest Cells and Lyse A->B C 3. Heat Challenge at Tmelt B->C D 4. Centrifuge to Pellet Aggregated Protein C->D E 5. Collect Soluble Fraction (Supernatant) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Dose-Response Curve F->G

Caption: Experimental workflow for Isothermal Dose-Response CETSA.

Question: I suspect my compound is a kinase inhibitor. How can I efficiently determine its selectivity across the human kinome?

Answer: The most comprehensive and efficient method is to use a commercial kinome profiling service.[14][15][16] These services offer large panels of purified, active kinases (often >400) and can rapidly determine the inhibitory activity of your compound against them at one or more concentrations.

Rationale: It is impractical for an individual lab to set up and validate hundreds of kinase assays. Specialized CROs have automated and miniaturized these assays, providing high-quality, reproducible data in a cost-effective manner.[17] This data is invaluable for:

  • Confirming On-Target Activity: Verifying that your compound potently inhibits the intended kinase.

  • Identifying Off-Target Liabilities: Discovering which other kinases are inhibited, which can predict potential toxicities.

  • Guiding Structure-Activity Relationship (SAR): Enabling medicinal chemists to design more selective next-generation compounds.

  • Revealing Polypharmacology: Identifying additional targets that may contribute to the compound's efficacy.[6]

Choosing a Kinome Profiling Service:

  • Assay Format: Services may use different technologies, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based methods (e.g., HTRF, FP), or luminescence (e.g., ADP-Glo™).[16] Some providers also offer continuous, real-time assays that provide deeper kinetic insights.[18]

  • Panel Size: Choose a panel that covers a broad representation of the human kinome. Most major providers offer panels of 300-480 kinases.

  • Data Output: Typically, you will receive data as "% Inhibition" at a given concentration (e.g., 1 µM). For hits, you can often follow up with full IC50 determination.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
TargetKinase-A 98%15On-Target
Kinase-B92%45Potent Off-Target
Kinase-C85%110Off-Target
Kinase-D51%950Weak Off-Target
Kinase-E12%>10,000Inactive
... (400+ others)<10%>10,000Inactive

Table 2: Example data output from a kinome profiling screen. This data allows for the calculation of a selectivity score and helps prioritize compounds.

Question: My screen was phenotypic, and I don't know the molecular target. What strategies can I use for target deconvolution?

Answer: Target deconvolution, or identifying the direct molecular target of a bioactive compound, is a cornerstone of phenotypic drug discovery.[19][20] There are several powerful, unbiased methods to achieve this.

Rationale: Understanding the mechanism of action is essential for progressing a phenotypic hit. Without knowing the target, optimizing the compound and predicting its effects is nearly impossible.[21] The choice of method depends on the compound's properties, available resources, and the biological system.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate, which are then identified by mass spectrometry.[22]Direct biochemical evidence of binding. Does not require compound modification if a suitable linker is used.[20][22]Can be technically challenging. May miss low-affinity interactions or identify non-specific binders.
Thermal Proteome Profiling (TPP) A global, mass spectrometry-based extension of CETSA that monitors the thermal stability of thousands of proteins in response to compound treatment.Unbiased and proteome-wide. Identifies targets and off-targets simultaneously in a native cellular context.[23]Requires sophisticated mass spectrometry capabilities. Data analysis is complex.
Genetic Screens (e.g., CRISPR) A pooled CRISPR knockout screen can identify genes whose loss confers resistance or sensitivity to the compound, pointing to the target or pathway members.[23][24]Unbiased and functional. Identifies genes essential for the compound's activity.[23]Identifies functional pathway members, not necessarily the direct binding target. Can be time-consuming.
Biochemical Suppression An alternative strategy that does not rely on binding affinity but rather on the inhibition of a specific activity in protein extracts.[22]Useful when affinity-based methods fail. Can identify components of a signaling pathway.[22]Requires a robust activity assay. May not identify the direct target.

Table 3: Comparison of common target deconvolution strategies.[19][21][22][23]

References

Navigating the Maze: A Technical Guide to Addressing Assay Interference from Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | For Research, Scientist, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My thienopyridine-based compound is showing activity in my primary screen. How can I be sure it's a genuine hit?

A1: Initial activity in a primary screen is a promising start, but it's crucial to rule out assay artifacts. Thienopyridine compounds, due to their chemical nature, can interfere with assay readouts through various mechanisms. The first step is to perform orthogonal assays. These are secondary assays that measure the same biological endpoint but use a different detection technology. For example, if your primary assay is fluorescence-based, an orthogonal assay could utilize luminescence, absorbance, or a label-free detection method. Consistent activity across different platforms strengthens the case for a genuine biological effect.

Q2: What are the most common mechanisms of assay interference caused by thienopyridine compounds?

A2: Thienopyridine-related compounds can cause interference through several key mechanisms:

  • Redox Activity: Some thienopyridine derivatives have been shown to be redox-active.[2] In assays containing reducing agents like DTT or TCEP, these compounds can participate in redox cycling, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[3][4] H₂O₂ can then non-specifically oxidize and inactivate proteins, particularly those with susceptible cysteine, methionine, or tryptophan residues, leading to false-positive inhibition.[3]

  • Covalent Modification: Thienopyridines like clopidogrel and prasugrel are prodrugs that are metabolized into reactive thiol-containing metabolites.[5] These active metabolites are designed to form a covalent disulfide bond with their target, the P2Y12 receptor.[6] This inherent reactivity can lead to off-target covalent modification of other proteins in your assay, causing non-specific inhibition.

  • Spectroscopic Interference: Thienopyridine scaffolds can absorb light in the UV and near-UV range. Studies on clopidogrel have shown absorbance maxima at approximately 202 nm, 219 nm, and 254 nm, depending on the solvent.[3][7][8][9][10] This can interfere with absorbance-based assays or cause inner filter effects in fluorescence assays that use excitation wavelengths in this region. While less common, some derivatives may also exhibit intrinsic fluorescence, leading to false-positive signals.

Q3: I suspect my thienopyridine compound is interfering with my fluorescence-based assay. What should I do first?

A3: The first step is to characterize the intrinsic spectral properties of your compound.

  • Run a compound-only control: Prepare a dilution series of your thienopyridine compound in the assay buffer, without any of the biological reagents (e.g., enzyme, substrate, cells).

  • Measure absorbance: Scan the absorbance of these solutions across a range of wavelengths, particularly focusing on the excitation and emission wavelengths of your assay's fluorophore. Significant absorbance at these wavelengths indicates a potential for the inner filter effect (quenching).

  • Measure fluorescence: Excite the compound-only solutions at your assay's excitation wavelength and scan the emission spectrum. A detectable emission signal that overlaps with your assay's emission window points to autofluorescence.

If either of these is observed, the apparent activity of your compound may be an artifact of its optical properties.

In-Depth Troubleshooting & Mitigation Strategies

This section provides detailed protocols and the scientific rationale behind them to systematically identify and address specific interference mechanisms.

Mechanism 1: Redox-Mediated Interference

Redox-active compounds can be a significant source of false positives, especially in assays for enzymes sensitive to oxidation, such as phosphatases and cysteine proteases.

Q4: How can I definitively test if my thienopyridine is causing redox cycling in my assay?

A4: A straightforward way to test for redox-cycling is to assess its ability to generate hydrogen peroxide (H₂O₂) in the presence of a reducing agent, a common component of many assay buffers.

Protocol 1: Horseradish Peroxidase (HRP) - Phenol Red Assay for H₂O₂ Detection

Objective: To determine if a test compound generates H₂O₂ via redox cycling in the presence of DTT.

Materials:

  • Test thienopyridine compound

  • Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5)

  • Dithiothreitol (DTT)

  • Phenol Red

  • Horseradish Peroxidase (HRP)

  • Catalase (for control)

  • 384-well assay plates (black, clear bottom)

  • Plate reader capable of measuring absorbance at ~610 nm

Procedure:

  • Prepare Reagents:

    • DTT Stock: 50 mM in assay buffer.

    • Phenol Red/HRP Solution: Prepare a solution containing 5 µM Phenol Red and 5 U/mL HRP in assay buffer.

    • Catalase Stock: 1000 U/mL in assay buffer.

  • Assay Setup:

    • Add 100 nL of your test compound (at various concentrations) to the wells of a 384-well plate.

    • Test Wells: Add 10 µL of a mixture containing the Phenol Red/HRP solution and 50 µM DTT.

    • Control Wells (No DTT): Add 10 µL of the Phenol Red/HRP solution without DTT.

    • Control Wells (Catalase): Add 10 µL of the Phenol Red/HRP solution with 50 µM DTT and 10 U/mL catalase.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the absorbance at 610 nm.

  • Data Analysis:

    • An increase in absorbance at 610 nm in the "Test Wells" compared to the "No DTT" and "Catalase" control wells indicates H₂O₂ generation.

Causality Explained: DTT reduces the redox-active compound, which then reacts with molecular oxygen to produce superoxide, which is subsequently converted to H₂O₂. HRP uses this H₂O₂ to oxidize Phenol Red, leading to a color change that can be quantified. The inclusion of catalase, which degrades H₂O₂, serves as a crucial negative control to confirm the specificity of the signal.[4]

Q5: If my compound is redox-active, how can I mitigate this interference?

A5:

  • Remove or Replace the Reducing Agent: If your target protein is stable without a strong reducing agent, try running the assay without DTT or TCEP. Alternatively, replace them with a milder reducing agent like β-mercaptoethanol, which is less prone to participating in robust redox cycling.

  • Add Catalase: For target validation experiments, the addition of catalase to the assay buffer can quench the H₂O₂ produced by the interfering compound, thus restoring the true activity of your target. If the compound's inhibitory effect is diminished in the presence of catalase, it strongly suggests a redox-mediated mechanism.

  • Structural Modification: If the compound is a lead candidate, medicinal chemistry efforts can be directed to modify the thienopyridine core to reduce its redox potential while maintaining target-specific activity.

Diagram 1: Workflow for Identifying Redox-Active Compounds

Redox_Workflow Start Initial Hit from Primary Screen Check_Buffer Assay Buffer Contains Strong Reducing Agent? (e.g., DTT, TCEP) Start->Check_Buffer H2O2_Assay Perform H₂O₂ Generation Assay (e.g., HRP-Phenol Red) Check_Buffer->H2O2_Assay Yes No_Reducer No Strong Reducing Agent Check_Buffer->No_Reducer No Analyze_H2O2 H₂O₂ Generated? H2O2_Assay->Analyze_H2O2 Catalase_Control Run Primary Assay +/- Catalase Analyze_Catalase Inhibition Reversed by Catalase? Catalase_Control->Analyze_Catalase Analyze_H2O2->Catalase_Control Yes Conclusion_NotRedox Redox Interference Unlikely Analyze_H2O2->Conclusion_NotRedox No Conclusion_Redox Interference Likely Redox-Mediated Analyze_Catalase->Conclusion_Redox Yes Analyze_Catalase->Conclusion_NotRedox No No_Reducer->Conclusion_NotRedox

Caption: A decision-making workflow for investigating potential redox-mediated assay interference.

Mechanism 2: Off-Target Covalent Modification

The active metabolites of many thienopyridines are inherently reactive. This reactivity, essential for their therapeutic effect, can become a liability in in vitro assays by causing non-specific modification of proteins.

Q6: My thienopyridine is a known prodrug. How can I determine if its active metabolite is causing non-specific covalent modification in my assay?

A6: Several experimental approaches can be used to investigate time-dependent inhibition, a hallmark of covalent modification.

  • IC₅₀ Shift Assay: Perform your standard inhibition assay with varying pre-incubation times of the enzyme and your compound before initiating the reaction (e.g., 0, 15, 30, and 60 minutes). A covalent inhibitor will show a time-dependent decrease in its IC₅₀ value.

  • Jump Dilution Assay: Incubate your enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a set period. Then, rapidly dilute the mixture (e.g., 100-fold) into the assay reaction. A reversible inhibitor will dissociate upon dilution, and enzyme activity will recover. For an irreversible covalent inhibitor, the inhibition will persist despite the dilution.

  • Mass Spectrometry: The most direct method is to use intact protein mass spectrometry to look for a mass shift in your target protein corresponding to the adduction of your compound or its metabolite.

Protocol 2: IC₅₀ Shift Assay for Time-Dependent Inhibition

Objective: To assess if the inhibitory potency of a compound increases with pre-incubation time, suggesting covalent modification.

Materials:

  • Target enzyme

  • Thienopyridine compound

  • Substrate and detection reagents

  • Assay buffer

  • Multi-well plates

  • Plate reader

Procedure:

  • Prepare a compound dilution series in assay buffer.

  • Set up four sets of assay plates, one for each pre-incubation time point (e.g., 0, 15, 30, 60 minutes).

  • On each plate, add the enzyme and the compound dilutions.

  • Pre-incubate each plate for its designated time at the assay temperature. For the 0-minute plate, add the substrate immediately after the enzyme and compound.

  • Initiate the reaction by adding the substrate to the wells of the 15, 30, and 60-minute plates at the appropriate times.

  • Measure the reaction progress using the plate reader.

  • Calculate the IC₅₀ value for each pre-incubation time point.

Data Interpretation:

Pre-incubation Time (min)IC₅₀ (µM) - Example DataInterpretation
010.2Initial non-covalent binding affinity.
155.1Potency increases with time.
302.3Consistent decrease in IC₅₀.
600.9Strong evidence for time-dependent inhibition.

A significant leftward shift in the IC₅₀ curve with increasing pre-incubation time is a strong indicator of irreversible or slow-off-rate inhibition, characteristic of covalent modifiers.

Q7: How can I minimize interference from covalent modification?

A7:

  • Include a Nucleophilic Scavenger: Adding a high concentration of a small-molecule thiol, like glutathione or N-acetylcysteine, to the assay buffer can act as a scavenger for reactive electrophiles. If the compound's potency is significantly reduced in the presence of the scavenger, it suggests a non-specific reactive mechanism.

  • Use a Target-Specific Mutant: If you know the putative covalent binding site on your target (often a cysteine residue), mutating this residue to a non-nucleophilic amino acid (e.g., alanine or serine) should abolish the inhibitory activity of a covalent compound.

  • Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) can be used to identify the full spectrum of off-target proteins that your compound covalently modifies within a complex proteome.[11]

Diagram 2: Logic for Deconvoluting Covalent Modification

Covalent_Logic cluster_experiments Experimental Approaches cluster_interpretation Data Interpretation cluster_conclusion Conclusion IC50_Shift IC₅₀ Shift Assay Time_Dependent Time-Dependent IC₅₀ Decrease IC50_Shift->Time_Dependent Jump_Dilution Jump Dilution Assay Persistent_Inhibition Persistent Inhibition Post-Dilution Jump_Dilution->Persistent_Inhibition Mass_Spec Intact Protein MS Mass_Adduct Mass Adduct Observed Mass_Spec->Mass_Adduct Covalent_Mechanism Strong Evidence for Covalent Modification Time_Dependent->Covalent_Mechanism Persistent_Inhibition->Covalent_Mechanism Mass_Adduct->Covalent_Mechanism

Conclusion

Thienopyridine compounds are a valuable class of molecules in drug discovery, but their chemical properties necessitate a rigorous and systematic approach to assay development and hit validation. By understanding the potential for redox activity, covalent modification, and spectroscopic interference, researchers can design robust experimental workflows to identify and mitigate these artifacts. The use of orthogonal assays, specific counter-screens, and biophysical methods is paramount to distinguishing true biological activity from assay interference, ultimately saving valuable time and resources in the pursuit of novel therapeutics.

References

Technical Support Center: Scaling Up the Synthesis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the scalable synthesis of this promising heterocyclic scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your preclinical manufacturing campaigns. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and reproducible synthesis of your target compound.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence: a Gewald multicomponent reaction to construct the core 2-aminothiophene intermediate, followed by an intramolecular cyclization to form the desired lactam. This strategy is amenable to scale-up and offers a convergent route to the target molecule.

Synthetic_Pathway cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Intramolecular Cyclization Starting_Materials 3-Mercaptopropanenitrile + Ethyl Cyanoacetate + Elemental Sulfur Intermediate Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate Starting_Materials->Intermediate Base (e.g., Morpholine) Ethanol, 50-60°C Final_Product This compound Intermediate->Final_Product High-boiling solvent (e.g., Diphenyl ether) Heat (e.g., 180-200°C)

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Step 1: Gewald Reaction

Question 1: My Gewald reaction has a low yield of the 2-aminothiophene intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in the Gewald reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Inefficient Knoevenagel Condensation: The initial condensation between 3-mercaptopropanenitrile and ethyl cyanoacetate is base-catalyzed and can be sluggish.

    • Base Selection: The choice of base is critical. While morpholine is commonly used, for a less reactive nitrile, you might consider a stronger base like piperidine or triethylamine. A screening of bases on a small scale is advisable.

    • Water Removal: This condensation produces water, which can hinder the reaction. While not always necessary on a lab scale, on a larger scale, the accumulation of water can be detrimental. Consider using a Dean-Stark apparatus for azeotropic removal of water if the reaction is run in a suitable solvent like toluene.

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to be activated to participate in the reaction.

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance the solubility and reactivity of sulfur.[1]

    • Temperature: Gently heating the reaction mixture to 40-60°C can improve the reactivity of sulfur. However, be cautious as excessive heat can lead to the formation of unwanted side products.[1]

  • Incorrect Stoichiometry: Ensure the purity of your starting materials and measure them accurately. Impurities in the 3-mercaptopropanenitrile or ethyl cyanoacetate can significantly impact the reaction.

Question 2: I am observing a significant amount of a dark, tar-like byproduct in my Gewald reaction. What is it and how can I prevent its formation?

Answer: The formation of dark, polymeric byproducts is often due to the self-polymerization of the nitrile starting materials or intermediates under basic conditions, especially at elevated temperatures.

  • Temperature Control: Maintain a consistent and moderate temperature (e.g., 50-60°C). Runaway temperatures can accelerate polymerization.

  • Order of Addition: Adding the base slowly to the mixture of the nitrile, ester, and sulfur can help to control the initial reaction rate and minimize side reactions.

  • Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times after the consumption of starting materials can lead to product degradation and byproduct formation.

Troubleshooting_Gewald Low_Yield Low Yield in Gewald Reaction Cause1 Inefficient Condensation Low_Yield->Cause1 Cause2 Poor Sulfur Reactivity Low_Yield->Cause2 Cause3 Side Reactions Low_Yield->Cause3 Solution1a Optimize Base Cause1->Solution1a Solution1b Remove Water Cause1->Solution1b Solution2a Choose Polar Solvent Cause2->Solution2a Solution2b Control Temperature Cause2->Solution2b Solution3a Monitor Reaction Time Cause3->Solution3a Solution3b Controlled Addition of Base Cause3->Solution3b

Caption: Troubleshooting workflow for the Gewald reaction.

Step 2: Intramolecular Cyclization

Question 3: The intramolecular cyclization to form the lactam is not proceeding to completion. What can I do?

Answer: The intramolecular cyclization of the 2-aminothiophene-3-carboxylate to the lactam requires significant thermal energy to drive the elimination of ethanol.

  • Temperature: Ensure the reaction temperature is sufficiently high. High-boiling point solvents like diphenyl ether, Dowtherm A, or even neat reaction conditions under vacuum can be effective. Temperatures in the range of 180-200°C are typically required.

  • Removal of Ethanol: The removal of the ethanol byproduct is crucial to drive the equilibrium towards the product. Performing the reaction under a slow stream of inert gas or under vacuum can facilitate this.

  • Catalyst: While typically a thermal cyclization, in some cases, a catalytic amount of a strong, non-nucleophilic base or a Lewis acid might promote the reaction at a lower temperature, but this would require careful optimization to avoid side reactions.

Question 4: My final product, this compound, is difficult to purify. It is very polar and streaks on silica gel. What purification strategies do you recommend?

Answer: The purification of polar, heterocyclic lactams can indeed be challenging due to their high polarity and potential for strong interactions with silica gel.

  • Chromatography:

    • Reverse-Phase Chromatography: This is often the most effective method for purifying highly polar compounds. A C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient is a good starting point.

    • Normal-Phase Chromatography with Additives: If you must use normal-phase silica gel, consider adding a small amount of a polar modifier to your eluent system to reduce tailing. For example, a gradient of dichloromethane and methanol with 0.1-1% triethylamine or ammonia can be effective for basic compounds.

  • Crystallization:

    • Solvent Selection: Finding a suitable solvent system for crystallization is key. You are looking for a solvent in which your product is sparingly soluble at room temperature but readily soluble at elevated temperatures. A co-solvent system, where the product is soluble in one solvent and insoluble in the other, can also be effective.[2] For a polar lactam, consider solvent systems like ethanol/water, isopropanol/water, or acetonitrile/water.

    • Melt Crystallization: For larger scales, melt crystallization can be a highly effective purification technique for lactams, avoiding the use of large volumes of solvent.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for this compound intended for preclinical studies?

A1: For preclinical studies, the purity and characterization of the drug substance are paramount. Key attributes include:

  • Purity: Typically, a purity of >95% is required for initial preclinical work, with >98% being the target for GLP toxicology studies.[3]

  • Identity: Confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

  • Impurities: Any single impurity should generally be below 0.15%, and the total impurities should be below 1.0%. The structure of any impurity present at a level of 0.10% or higher should be identified.[4]

  • Residual Solvents: Levels of residual solvents must be controlled and meet ICH guidelines.

  • Physical Form: The solid-state properties (e.g., crystalline form, particle size) should be consistent between batches.

Q2: What are some common side products in the Gewald synthesis of 2-aminothiophenes?

A2: Besides unreacted starting materials and polymeric tars, potential side products in the Gewald reaction include dimers of the Knoevenagel-Cope intermediate and various polysulfide species.[5][6] Careful control of reaction conditions and stoichiometry can minimize these.

Q3: Can I use a different active methylene compound instead of ethyl cyanoacetate in the Gewald reaction?

A3: Yes, the Gewald reaction is versatile and can accommodate other active methylene compounds such as malononitrile or cyanoacetamide.[7] However, using a different starting material will result in a different substituent at the 3-position of the thiophene ring, which would then require a different cyclization strategy to form the desired lactam.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (Intermediate)
ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
3-Mercaptopropanenitrile1.087.1487.184.6
Ethyl Cyanoacetate1.0113.12113.1107.7
Elemental Sulfur1.032.0732.1-
Morpholine1.187.1295.896.8
Ethanol (200 proof)---500

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (500 mL), 3-mercaptopropanenitrile (87.1 g, 1.0 mol), ethyl cyanoacetate (113.1 g, 1.0 mol), and elemental sulfur (32.1 g, 1.0 mol).

  • Stir the resulting suspension at room temperature.

  • Slowly add morpholine (95.8 g, 1.1 mol) dropwise over 30 minutes. An exotherm is typically observed. Maintain the internal temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 55°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to approximately half its original volume.

  • Add the concentrated mixture to 2 L of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 250 mL).

  • Dry the solid under vacuum at 40°C to a constant weight to afford the crude ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate. The crude product can be purified by recrystallization from ethanol/water if necessary.

Protocol 2: Synthesis of this compound (Final Product)
ReagentMolar Eq.MW ( g/mol )Amount (g)
Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate1.0201.26201.3
Diphenyl ether-170.21500 mL

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a short-path distillation head, and a temperature probe, add ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (201.3 g, 1.0 mol) and diphenyl ether (500 mL).

  • Heat the mixture with vigorous stirring under a slow stream of nitrogen.

  • Continue heating to 180-200°C. Ethanol will begin to distill off.

  • Maintain the reaction at this temperature for 2-4 hours, or until the distillation of ethanol ceases and reaction monitoring (TLC or LC-MS) indicates complete consumption of the starting material.

  • Cool the reaction mixture to below 100°C.

  • While still warm, pour the reaction mixture into 2 L of hexane with vigorous stirring to precipitate the product.

  • Stir the suspension for 1 hour at room temperature, then collect the solid by vacuum filtration.

  • Wash the filter cake with hexane (3 x 250 mL) to remove the diphenyl ether.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography (reverse-phase or normal-phase with additives).

V. Analytical Specifications for Preclinical Material

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to the structure1H NMR, 13C NMR, MS, IR
Purity (HPLC) ≥ 98.0%HPLC-UV
Individual Impurity ≤ 0.15%HPLC-UV
Total Impurities ≤ 1.0%HPLC-UV
Residual Solvents Meets ICH Q3C limitsGC-HS
Loss on Drying ≤ 1.0%TGA or Vacuum Oven

VI. References

  • National Institute of Allergy and Infectious Diseases (NIAID). (2022, March 28). Preclinical Development Plan: Small Molecule Anti-Infectives. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. --INVALID-LINK--

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. --INVALID-LINK--

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. --INVALID-LINK--

  • LCGC. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. --INVALID-LINK--

  • ChemHelp ASAP. (2023, October 10). Safety risks of impurities in preclinical & clinical compounds [Video]. YouTube. --INVALID-LINK--

  • MDPI. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. --INVALID-LINK--

  • Wikipedia. (n.d.). Gewald reaction. --INVALID-LINK--

  • University of Rochester. (2026). How To: Purify by Crystallization. --INVALID-LINK--

References

Validation & Comparative

Comparative analysis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one and prasugrel

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antiplatelet therapy, the P2Y12 receptor stands as a pivotal target for intervention in thromboembolic diseases. Prasugrel, a third-generation thienopyridine, has emerged as a potent and clinically effective P2Y12 receptor antagonist. This guide provides a comprehensive analysis of prasugrel, offering a detailed examination of its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its evaluation.

While the initial intent was a direct comparative analysis between prasugrel and 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, a thorough review of the scientific literature reveals a significant data gap for the latter compound. Currently, there is no publicly available information detailing the P2Y12 inhibitory activity or relevant pharmacological properties of this compound. The broader thieno[2,3-c]pyridine scaffold has been investigated for various biological activities, including anticancer and antimicrobial effects, with some mentions of anticoagulant properties.[1][2] However, specific data on P2Y12 receptor antagonism is absent.

Therefore, this guide will focus on a detailed exposition of prasugrel, establishing a benchmark against which novel P2Y12 inhibitors, including potentially the thieno[2,3-c]pyridine class, could be evaluated.

Chemical and Structural Foundation

A fundamental understanding of the chemical structures of these compounds is the starting point for any comparative analysis.

Prasugrel is a thienopyridine derivative with the chemical name 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.[3][4] It is administered as a prodrug and requires metabolic activation to exert its therapeutic effect.[5][6]

This compound belongs to a different isomeric class of thienopyridines. Its chemical structure is distinct from the thieno[3,2-c]pyridine core of prasugrel.[7]

FeaturePrasugrelThis compound
Chemical Name 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetateThis compound
Molecular Formula C20H20FNO3SC7H7NOS
Molecular Weight 373.44 g/mol 153.20 g/mol
Core Scaffold Thieno[3,2-c]pyridineThieno[2,3-c]pyridine

Mechanism of Action: The P2Y12 Receptor Blockade

Prasugrel functions as an irreversible antagonist of the P2Y12 receptor, a crucial G protein-coupled receptor on the surface of platelets.[5][8] Adenosine diphosphate (ADP) is the natural ligand for this receptor, and its binding initiates a signaling cascade that leads to platelet activation and aggregation.[8]

Prasugrel, being a prodrug, undergoes a two-step metabolic activation process.[6][9] In the liver, it is first hydrolyzed to an inactive thiolactone intermediate, which is then further metabolized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to its active metabolite, R-138727.[6][9] This active metabolite forms an irreversible disulfide bond with the P2Y12 receptor, permanently disabling it for the lifespan of the platelet.[1][5] This irreversible inhibition prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, a final common pathway for platelet aggregation.[5]

G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Binds Gi Protein Gi Protein P2Y12 Receptor->Gi Protein Activates Prasugrel (Active Metabolite R-138727) Prasugrel (Active Metabolite R-138727) Prasugrel (Active Metabolite R-138727)->P2Y12 Receptor Irreversibly Binds & Inhibits Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases GPIIb/IIIa Activation GPIIb/IIIa Activation cAMP->GPIIb/IIIa Activation Reduces Inhibition of Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation

P2Y12 Receptor Signaling and Prasugrel's Point of Inhibition.

Pharmacokinetic and Pharmacodynamic Profile of Prasugrel

A key differentiator among antiplatelet agents is their pharmacokinetic and pharmacodynamic profile, which dictates the onset and consistency of their effects.

ParameterPrasugrel
Absorption Rapidly absorbed and metabolized.[5][10]
Metabolism Prodrug requiring two-step hepatic metabolism (CYP3A4, CYP2B6).[5][6]
Active Metabolite R-138727.[1][10]
Time to Peak Plasma Concentration (Active Metabolite) Approximately 30 minutes.[5][11]
Half-life (Active Metabolite) Approximately 7.4 hours.[5]
Onset of Action Within 30 minutes.[10][11]
Platelet Inhibition More rapid, potent, and consistent than clopidogrel.[10][11]
Duration of Effect Irreversible, lasting for the platelet lifespan (7-10 days).[5]
Excretion Primarily renal (approx. 68%) and fecal (approx. 27%) as inactive metabolites.

Experimental Evaluation of P2Y12 Inhibitors

To assess the efficacy of P2Y12 inhibitors like prasugrel and to enable comparison with novel compounds, standardized in vitro and ex vivo assays are employed.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation. It quantifies the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Experimental Protocol: Light Transmission Aggregometry

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid contamination with tissue factor.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific volume of PRP to a cuvette with a stir bar and incubate at 37°C.

    • Add a platelet agonist, such as ADP, to induce aggregation.

    • Record the change in light transmission over time.

  • Data Analysis: The maximum platelet aggregation is expressed as a percentage. The effect of an inhibitor is determined by the reduction in aggregation compared to a control.

Workflow for Light Transmission Aggregometry.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a more specific method to assess the P2Y12 signaling pathway. VASP is an intracellular protein that becomes phosphorylated in response to P2Y12 receptor inhibition.

Experimental Protocol: VASP Phosphorylation Assay

  • Blood Collection: Collect whole blood in tubes containing a suitable anticoagulant.

  • Sample Treatment:

    • Incubate whole blood with prostaglandin E1 (PGE1) alone.

    • Incubate whole blood with PGE1 and ADP.

  • Platelet Lysis and Staining:

    • Lyse the red blood cells and fix the platelets.

    • Permeabilize the platelets and add a fluorescently labeled antibody specific for phosphorylated VASP.

  • Flow Cytometry: Analyze the samples using a flow cytometer to measure the fluorescence intensity of the platelets.

  • Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the PGE1-treated and PGE1+ADP-treated samples. A lower PRI indicates greater P2Y12 inhibition.

G A Whole Blood Sample B Incubate with PGE1 A->B C Incubate with PGE1 + ADP A->C D Lysis, Fixation, and Permeabilization B->D C->D E Stain with Fluorescent anti-P-VASP Antibody D->E F Flow Cytometry Analysis E->F G Calculate Platelet Reactivity Index (PRI) F->G

Workflow for VASP Phosphorylation Assay.

Comparative Summary and Future Directions

FeaturePrasugrelThis compound
Target P2Y12 ReceptorNot Established
Mechanism Irreversible AntagonistUnknown
Activation Prodrug, requires metabolic activationUnknown
Antiplatelet Potency HighNot Determined
Clinical Data Extensive clinical trial data availableNone Available
Experimental Data Well-characterized in LTA, VASP, and other assaysNone Available

References

A Comparative Guide to the Bioactivity of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thienopyridinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The fusion of a thiophene and a pyridine ring gives rise to several isomers, each with a unique spatial arrangement of heteroatoms that can significantly influence its interaction with biological targets. This guide provides a comparative analysis of the bioactivity of 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one and its structural isomers, offering insights into their therapeutic potential and the underlying structure-activity relationships.

While direct comparative studies on the parent, unsubstituted thienopyridinone isomers are limited, a seminal study on their phenyl-substituted derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists provides a valuable starting point for understanding their differential bioactivities.[1][2] This guide will delve into this direct comparison and supplement it with a broader survey of the diverse biological activities reported for derivatives of each isomeric scaffold.

The Isomeric Landscape of Dihydrothienopyridinones

The fusion of a dihydropyridinone and a thiophene ring can result in three constitutional isomers, each with a distinct arrangement of the sulfur and nitrogen atoms and the carbonyl group. The core structures of these isomers are depicted below.

isomers cluster_c Thieno[2,3-c]pyridin-7(4H)-one cluster_b Thieno[2,3-b]pyridin-6(7H)-one cluster_d Thieno[3,2-c]pyridin-4(5H)-one c c b b d d

Figure 1. Core structures of the dihydrothienopyridinone isomers.

The seemingly subtle differences in the placement of the sulfur and nitrogen atoms lead to distinct electronic and steric properties, which in turn dictate their binding affinities to various biological targets.

Direct Comparative Bioactivity: NMDA Receptor Antagonism

A key study provides a direct comparison of the bioactivity of phenyl-substituted derivatives of the three thienopyridinone isomers as antagonists of the NMDA receptor glycine site.[1][2] The NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system, is implicated in numerous neurological disorders, making it a significant therapeutic target.

The study utilized a bioisosteric replacement strategy, substituting the benzene ring of a known quinolinone-based NMDA receptor antagonist with a thiophene ring to generate the three thienopyridinone isomers.[1][2] The inhibitory activity of these compounds was assessed using a [³H]glycine binding assay with rat brain membranes.

Experimental Protocol: [³H]Glycine Binding Assay

This protocol outlines the key steps for determining the affinity of compounds for the glycine binding site of the NMDA receptor.

experimental_workflow prep Membrane Preparation incubation Incubation prep->incubation Add test compounds, [³H]glycine, and membranes filtration Filtration & Washing incubation->filtration Separate bound and free radioligand scintillation Scintillation Counting filtration->scintillation Measure radioactivity analysis Data Analysis scintillation->analysis Calculate Ki values

Figure 2. Workflow for the [³H]glycine binding assay.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats. The tissue is homogenized in a sucrose buffer and centrifuged to pellet the membranes, which are then washed and stored at -80 °C.

  • Incubation: The membrane preparation is incubated with the radioligand, [³H]glycine, and varying concentrations of the test compounds in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.

  • Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Comparative Inhibition of [³H]Glycine Binding

The results of the comparative study on the phenyl-substituted thienopyridinone isomers are summarized in the table below.

Isomer ScaffoldDerivativeKᵢ (µM)[1][2]
Thieno[2,3-b]pyridin-6(7H)-one4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one16
Thieno[3,4-b]pyridinone (structure not specified)Phenyl-substituted derivative>100
Thieno[2,3-c]pyridinone (structure not specified)Phenyl-substituted derivative>100
Quinolinone (Reference)3-Phenyl-4-hydroxyquinolin-2(1H)-one12

Table 1. Comparative inhibitory activity of phenyl-substituted thienopyridinone isomers at the NMDA receptor glycine site.

The data clearly indicates that the thieno[2,3-b]pyridin-6(7H)-one isomer exhibited the highest affinity for the NMDA receptor glycine site, with a potency comparable to the parent quinolinone compound.[1][2] The other two isomers were significantly less active. This highlights the critical role of the relative orientation of the thiophene and pyridinone rings in determining biological activity at this specific target. The authors suggest that the shorter distance between the sulfur and nitrogen atoms in the thieno[2,3-b] isomer is a key factor for its higher potency.[1][2]

Diverse Bioactivities of Thienopyridinone Isomer Derivatives

Beyond NMDA receptor antagonism, derivatives of the different thienopyridinone isomers have been explored for a wide range of therapeutic applications. While direct comparative data is scarce, a survey of the literature reveals distinct profiles of biological activity for each isomeric scaffold.

Thieno[2,3-c]pyridine Derivatives

Derivatives of the this compound scaffold have shown promise in several areas:

  • Anticancer Activity: Certain derivatives have been synthesized and evaluated as Hsp90 inhibitors, demonstrating potential as anticancer agents. Molecular docking studies have helped to elucidate the binding modes of these compounds.

  • Kinase Inhibition: This scaffold has been identified as a source of potent COT kinase inhibitors. Structure-activity relationship (SAR) studies have focused on modifications at the 2- and 4-positions to improve enzyme potency and cellular activity.

Thieno[3,2-c]pyridine Derivatives

The 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one core is notably present in the blockbuster antiplatelet drug, clopidogrel . This underscores the therapeutic significance of this isomeric scaffold.

  • Antiplatelet Activity: Clopidogrel and its analogues are prodrugs that are metabolized to an active thiol metabolite, which irreversibly inhibits the P2Y₁₂ receptor on platelets, thereby preventing platelet aggregation.

Thieno[2,3-b]pyridine Derivatives

Derivatives of the 4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one scaffold have demonstrated a broad range of biological activities:

  • Bone Anabolic Agents: Certain 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent enhancers of alkaline phosphatase (ALPase) activity, an indicator of osteoblastic differentiation.[3] These compounds have shown efficacy in animal models of osteoporosis.[3]

  • Anticancer Activity: Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair, with the aim of sensitizing cancer cells to chemotherapy.

  • Pim-1 Kinase Inhibition: Novel thieno[2,3-b]pyridine derivatives have been synthesized and shown to act as inhibitors of Pim-1 kinase, a promising target in oncology.

Structure-Activity Relationship (SAR) Insights

The available data, although not always directly comparative, allows for the deduction of some general SAR principles for the thienopyridinone class:

  • Isomeric Scaffold is a Key Determinant: As demonstrated by the NMDA receptor antagonist study, the fundamental arrangement of the thiophene and pyridinone rings is a primary factor governing bioactivity for a specific target.

  • Substitution Patterns are Crucial: For each isomeric scaffold, the nature and position of substituents play a critical role in modulating potency and selectivity. For instance, in the thieno[2,3-b]pyridine series of bone anabolic agents, the introduction of cyclic amino groups at the C4-position significantly improved activity.[3]

  • Bioisosteric Replacement is a Powerful Tool: The substitution of a benzene ring with a thiophene ring (and vice-versa) is a well-established strategy in medicinal chemistry to modulate physicochemical properties and biological activity. The thienopyridinone isomers serve as an excellent example of this principle.

Conclusion

This comparative guide highlights the significant impact of isomeric variation on the biological activity of dihydrothienopyridinones. The direct comparison of phenyl-substituted derivatives as NMDA receptor antagonists clearly demonstrates the superiority of the thieno[2,3-b]pyridin-6(7H)-one scaffold for this particular target. Furthermore, the broader survey of the literature reveals that each isomeric core gives rise to derivatives with distinct and valuable therapeutic profiles, from the antiplatelet activity of thieno[3,2-c]pyridines to the bone anabolic and anticancer potential of thieno[2,3-b]pyridines.

The existing research underscores the importance of exploring all possible isomeric scaffolds in drug discovery campaigns. While a significant body of work exists for derivatives of these cores, there is a clear need for more direct, head-to-head comparative studies of the parent, unsubstituted isomers and their simple derivatives across a range of biological assays. Such studies would provide a more fundamental understanding of the intrinsic properties of each scaffold and pave the way for the rational design of next-generation therapeutic agents.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one and Other Thienopyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selectivity of small molecule inhibitors is a cornerstone of therapeutic success. For researchers and drug development professionals, understanding the cross-reactivity profile of a lead compound is not merely an academic exercise; it is a critical determinant of efficacy and safety. This guide provides an in-depth technical comparison of the cross-reactivity of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one against other prominent thienopyridine scaffolds. By synthesizing experimental data and explaining the underlying scientific principles, we aim to equip researchers with the insights needed to navigate the complex world of kinase inhibitor selectivity.

The thienopyridine core is a versatile scaffold that has given rise to a multitude of biologically active molecules.[1][2][3] However, the subtle permutations in the fusion of the thiophene and pyridine rings, along with various substitutions, can dramatically alter their target profiles and off-target effects. This guide will focus on a comparative analysis of three key thienopyridine isomers, with this compound as our central compound of interest.

The Thienopyridine Scaffolds Under Investigation

For the purpose of this guide, we will compare the hypothetical cross-reactivity profile of Compound A (this compound) with two other representative thienopyridine derivatives: Compound B (a Thieno[2,3-b]pyridine derivative) and Compound C (a Thieno[3,2-c]pyridine derivative) . While direct comparative screening data for Compound A is not extensively available in the public domain, we will construct a scientifically plausible scenario based on the known biological activities of related compounds to illustrate the principles of cross-reactivity analysis. Thieno[2,3-b]pyridines have been identified as inhibitors of kinases such as RON and DRAK2,[4][5] while thieno[3,2-c]pyridines have shown activity as Smoothened antagonists and potassium channel inhibitors.[6][7]

Compound IDScaffoldStructure
Compound A This compoundthis compound[8]
Compound B Thieno[2,3-b]pyridine DerivativeThieno[2,3-b]pyridine[9]
Compound C Thieno[3,2-c]pyridine DerivativeThieno[3,2-c]pyridine[10]

Comparative Kinase Cross-Reactivity Profile

To provide a tangible comparison, we present a hypothetical dataset from a kinase panel screening. This data is illustrative of what a researcher might encounter when profiling these compounds against a panel of 100 kinases. The table below summarizes the inhibitory activity (IC50 values) against a selection of kinases, highlighting a hypothetical primary target for Compound A and its cross-reactivity with other kinases targeted by Compounds B and C.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound ACompound BCompound C
Aurora A (Primary Target) 25 850>10,000
FLT3 15050>10,000
RON 2,50030 >10,000
VEGFR2 7501,2008,000
p38α >10,0005,0009,500
CDK2 4502,000>10,000
  • Compound A demonstrates potent inhibition of Aurora A, its hypothetical primary target. It exhibits moderate off-target activity against FLT3 and CDK2, and weaker activity against VEGFR2 and RON.

  • Compound B , our representative Thieno[2,3-b]pyridine, is a potent inhibitor of RON and also shows significant activity against FLT3. Its activity against Aurora A is substantially lower than that of Compound A.

  • Compound C , the Thieno[3,2-c]pyridine derivative, is largely inactive against the selected kinase panel, suggesting its biological activity may lie outside the kinome, for instance, as a GPCR antagonist or an ion channel modulator, consistent with some literature reports.[6][7]

This comparative analysis underscores the profound impact of the thienopyridine scaffold's isomeric form on its kinase selectivity.

Experimental Methodologies for Assessing Cross-Reactivity

The generation of reliable cross-reactivity data is contingent on robust and well-validated experimental protocols. Below, we detail two widely used methods for profiling inhibitor selectivity.

In Vitro Kinase Assay (Competitive ATP Binding)

This assay is a cornerstone of kinase inhibitor profiling and directly measures the ability of a compound to compete with ATP for binding to the kinase active site.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 10% Glycerol, 0.1 mg/ml BSA.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

    • Test Compounds: Prepare a serial dilution of the test compounds (Compound A, B, and C) in DMSO.

    • Kinase and Substrate: Dilute the recombinant kinase and its specific peptide substrate to their final concentrations in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³³P-ATP), fluorescence polarization, or antibody-based detection (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP Solution Add_ATP Initiate with ATP ATP_Prep->Add_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Pre_Incubate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detect Phosphorylation Stop_Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9][11][12][13][14]

Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes). The temperature range should bracket the melting temperature of the target protein.

  • Cell Lysis and Protein Extraction:

    • Cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Thermal Challenge & Lysis cluster_detection_analysis Detection & Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Heat_Challenge Apply Heat Gradient Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble/Insoluble Cell_Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Data_Analysis Analyze Melting Curve Shift Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context: The Aurora A Kinase Pathway

To contextualize the importance of selectivity, let's consider the signaling pathway of our hypothetical primary target for Compound A, Aurora A kinase. Aurora A is a key regulator of mitosis, and its dysregulation is frequently observed in cancer.

G cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_cellular Cellular Outcomes TPX2 TPX2 AuroraA Aurora A TPX2->AuroraA Activates Ajuba Ajuba Ajuba->AuroraA Inhibits PLK1 PLK1 AuroraA->PLK1 Phosphorylates HDAC6 HDAC6 AuroraA->HDAC6 Phosphorylates TACC3 TACC3 AuroraA->TACC3 Phosphorylates Mitotic_Spindle Mitotic Spindle Assembly PLK1->Mitotic_Spindle Cytokinesis Cytokinesis HDAC6->Cytokinesis TACC3->Mitotic_Spindle CompoundA Compound A CompoundA->AuroraA Inhibits

Caption: Simplified Aurora A signaling pathway.

Inhibiting Aurora A with a selective compound like our hypothetical Compound A would primarily disrupt mitotic spindle assembly and cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells. However, if an inhibitor also potently targets other kinases, such as FLT3 (critical for hematopoiesis) or VEGFR2 (involved in angiogenesis), it could lead to a broader range of biological effects and potential toxicities. This underscores the necessity of comprehensive cross-reactivity profiling.

Conclusion and Future Directions

This guide has provided a framework for understanding and comparing the cross-reactivity of this compound with other thienopyridine scaffolds. Through a hypothetical yet scientifically grounded dataset, we have illustrated how subtle structural changes in the thienopyridine core can lead to vastly different selectivity profiles. The detailed experimental protocols for in vitro kinase assays and CETSA offer practical guidance for researchers to generate their own comparative data.

The journey of a drug candidate from bench to bedside is paved with rigorous scientific evaluation. A thorough understanding of a compound's cross-reactivity is not just a regulatory hurdle but a fundamental aspect of rational drug design. As new thienopyridine derivatives continue to be explored for their therapeutic potential, the principles and methodologies outlined in this guide will remain essential for identifying compounds with the optimal balance of potency and selectivity.

References

A Comparative Guide to the Validation of Analytical Methods for 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the validation of these methods, offering a scientifically rigorous framework for ensuring data integrity and regulatory compliance. This document is grounded in the principles of Expertise, Experience, and Trustworthiness, drawing upon established international guidelines to provide a self-validating system for your analytical protocols.

Introduction to this compound and the Imperative for Validated Quantification

This compound is a fused heterocyclic system containing a thiophene ring fused to a dihydropyridinone ring.[1] Thienopyridine derivatives are a significant class of compounds in medicinal chemistry, with applications as anticoagulants and in the development of novel therapeutics.[2] The accurate determination of the concentration of this compound in bulk drug substances, finished products, and biological matrices is a critical aspect of quality control and pharmacokinetic studies.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] This ensures that the method is "fit for purpose" and generates reliable, reproducible, and accurate data. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for analytical method validation.[5][6]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for the quantification of this compound depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method Principle Advantages Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available, cost-effective.Moderate sensitivity, potential for interference from co-eluting compounds.Assay of bulk drug substance and formulations, purity determination.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High sensitivity and specificity, excellent for impurity profiling.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile impurities and residual solvents.
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.Very high sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity, potential for matrix effects.Bioanalysis of drugs and metabolites in biological fluids, trace-level impurity analysis.

This table provides a high-level comparison of common analytical techniques for small molecule quantification.

For the routine quality control of this compound in bulk form or simple formulations, HPLC with UV detection is often the method of choice due to its robustness and cost-effectiveness. For bioanalytical applications or the detection of trace impurities, the superior sensitivity and selectivity of LC-MS/MS would be more appropriate.

In-Depth Validation of an HPLC-UV Method: A Step-by-Step Protocol

This section outlines a comprehensive protocol for the validation of a reversed-phase HPLC-UV method for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[4][5]

Before validation, a suitable HPLC method must be developed. A systematic approach, as outlined in ICH Q14, ensures the development of a robust and reliable method.[6] For this compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH would be a logical starting point, given the heterocyclic nature of the compound. The detection wavelength should be selected based on the UV spectrum of the analyte to ensure maximum sensitivity.

The following diagram illustrates the key stages of the analytical method validation process.

ValidationWorkflow Figure 1: Analytical Method Validation Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness DataAnalysis Analyze Data & Compare to Acceptance Criteria Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: A flowchart outlining the key stages of analytical method validation.

The following are detailed, step-by-step methodologies for assessing the key validation parameters.

3.3.1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][7]

  • Protocol:

    • Analyze a blank sample (placebo or solvent) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a sample of this compound reference standard.

    • Spike the blank sample with the analyte and known impurities (if available) and analyze.

    • Perform stress testing on the drug substance (e.g., exposure to acid, base, oxidation, heat, and light) and analyze the degraded samples. The method should be able to separate the analyte peak from any degradation product peaks.

3.3.2. Linearity

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[3]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.995.

3.3.3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[7]

  • Protocol:

    • Prepare a placebo (if applicable) and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze a minimum of three preparations at each concentration level.

    • Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.

3.3.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of this compound at 100% of the test concentration.

      • Analyze these samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from the two studies to assess the variability. The overall RSD should typically be ≤ 2%.

3.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Determine the slope (S) of the calibration curve.

      • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

      • Calculate LOD and LOQ using the following formulas:

        • LOD = 3.3 * (σ / S)

        • LOQ = 10 * (σ / S)

3.3.6. Robustness

  • Objective: To measure the capacity of the analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Protocol:

    • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (e.g., ± 5 °C)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a system suitability standard under each of the modified conditions.

    • Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results. The method is considered robust if the results remain within the acceptance criteria.

Data Presentation and Interpretation

A well-structured validation report is crucial for regulatory submissions. The report should include a detailed description of the analytical method, the validation protocol, and a comprehensive summary of the results.

Table 2: Summary of HPLC-UV Method Validation Results for this compound Quantification

Validation Parameter Acceptance Criteria Observed Results Conclusion
Specificity No interference at the analyte retention time.No interfering peaks observed.Pass
Linearity (r²) ≥ 0.9950.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD Report value0.05 µg/mL-
LOQ Report value0.15 µg/mL-
Robustness System suitability parameters and results meet criteria.All parameters within acceptance criteria.Pass

This table presents a hypothetical summary of validation results for illustrative purposes.

Conclusion: Ensuring Method Reliability through Rigorous Validation

The validation of analytical methods is a cornerstone of pharmaceutical quality assurance. A thoroughly validated method for the quantification of this compound provides confidence in the quality and consistency of the drug substance and product. This guide has provided a comparative overview of relevant analytical techniques and a detailed, practical protocol for the validation of an HPLC-UV method, grounded in the principles of scientific integrity and regulatory compliance. By adhering to these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny.

References

A Head-to-Head Comparison of Synthesis Routes for 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclic scaffold of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one is a key pharmacophore in a variety of biologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies for constructing this valuable heterocyclic core, offering insights into the mechanistic underpinnings, practical considerations, and experimental details for each approach.

Introduction: The Significance of the Thieno[2,3-c]pyridinone Core

The fusion of a thiophene and a pyridinone ring creates a unique chemical architecture that has been explored for its potential in a range of therapeutic areas. The hydrogenated pyridine portion allows for substitution patterns that can modulate physicochemical properties and target engagement, while the thiophene ring contributes to the overall electronic and conformational characteristics of the molecule. A robust and efficient synthesis is paramount for the exploration of this chemical space. This guide will focus on two principal retrosynthetic disconnections of the target molecule, highlighting the most prevalent and practical approaches.

Route 1: The Gewald Reaction Approach - Building the Thiophene Ring onto a Piperidinone Precursor

The Gewald three-component reaction is a powerful and widely utilized method for the synthesis of 2-aminothiophenes.[1][2] This approach is particularly well-suited for the construction of the this compound scaffold, starting from readily available N-substituted-4-piperidones.

Mechanistic Rationale

The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between the N-acyl-4-piperidone and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base.[3] The resulting α,β-unsaturated dinitrile or cyanoacrylate intermediate then reacts with elemental sulfur. The precise mechanism of sulfur addition is still a subject of investigation, but it is postulated to involve the formation of a sulfur-containing intermediate that undergoes cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring.[3]

The final step to obtain the target this compound involves the hydrolysis of the nitrile or ester group at the 3-position, followed by decarboxylation.

Gewald Reaction Mechanism cluster_0 Gewald Reaction N-Acyl-4-piperidone N-Acyl-4-piperidone Knoevenagel Condensation Knoevenagel Condensation N-Acyl-4-piperidone->Knoevenagel Condensation Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Knoevenagel Condensation Base Base Base->Knoevenagel Condensation alpha,beta-Unsaturated Intermediate alpha,beta-Unsaturated Intermediate Knoevenagel Condensation->alpha,beta-Unsaturated Intermediate Cyclization/Tautomerization Cyclization/Tautomerization alpha,beta-Unsaturated Intermediate->Cyclization/Tautomerization Sulfur Sulfur Sulfur->Cyclization/Tautomerization 2-Aminothieno[2,3-c]pyridine 2-Aminothieno[2,3-c]pyridine Cyclization/Tautomerization->2-Aminothieno[2,3-c]pyridine Hydrolysis/Decarboxylation Hydrolysis/Decarboxylation 2-Aminothieno[2,3-c]pyridine->Hydrolysis/Decarboxylation Target Molecule 5,6-Dihydrothieno[2,3-c] pyridin-7(4H)-one Hydrolysis/Decarboxylation->Target Molecule

Figure 1: Conceptual workflow of the Gewald reaction approach.

Experimental Data and Comparison
ParameterGewald Route (from N-Benzyl-4-piperidone)
Starting Materials N-Benzyl-4-piperidone, Malononitrile/Ethyl Cyanoacetate, Sulfur
Key Intermediates 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile/carboxylate
Reported Yield Good to excellent for the Gewald reaction step (often >80%)[4]
Reaction Conditions Mild to moderate (typically 50-80 °C), basic conditions (e.g., morpholine, triethylamine)[4][5]
Scalability Generally good, as it is a one-pot, three-component reaction.
Advantages High convergence, readily available starting materials, operational simplicity.
Disadvantages The final hydrolysis/decarboxylation step can sometimes require harsh conditions and may lead to side products. The use of malononitrile can be a safety concern.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile[4][6]
  • To a stirred solution of 1-benzyl-4-piperidone (1.89 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add elemental sulfur (0.32 g, 10 mmol).

  • Add morpholine (0.87 mL, 10 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from ethanol to afford the desired product as a crystalline solid.

Route 2: Intramolecular Cyclization Approach - Building the Piperidinone Ring onto a Thiophene Precursor

An alternative strategy involves the construction of the piperidinone ring onto a pre-functionalized thiophene core. This approach offers a different set of advantages and challenges compared to the Gewald reaction.

Mechanistic Rationale

This synthetic route typically begins with a 2-substituted thiophene bearing functional groups that can participate in the formation of the piperidinone ring. A common strategy involves the use of a 2-amino-3-substituted thiophene. For instance, a 2-amino-3-ethoxycarbonylthiophene can be N-alkylated with a suitable electrophile containing a latent carboxylic acid or its equivalent. Subsequent intramolecular cyclization, often via amide bond formation, leads to the desired thieno[2,3-c]pyridinone ring system.

Intramolecular Cyclization cluster_1 Intramolecular Cyclization 2-Aminothiophene Derivative 2-Aminothiophene Derivative Alkylation Alkylation 2-Aminothiophene Derivative->Alkylation Alkylated Intermediate Alkylated Intermediate Alkylation->Alkylated Intermediate Cyclization Cyclization Alkylated Intermediate->Cyclization Target Molecule 5,6-Dihydrothieno[2,3-c] pyridin-7(4H)-one Cyclization->Target Molecule

Figure 2: Conceptual workflow of the intramolecular cyclization approach.

Experimental Data and Comparison
ParameterIntramolecular Cyclization Route
Starting Materials Substituted 2-aminothiophene, halo-ester or halo-acid derivative
Key Intermediates N-alkylated 2-aminothiophene derivative
Reported Yield Variable, dependent on the specific substrates and cyclization conditions.
Reaction Conditions Can range from mild to harsh, depending on the cyclization method (e.g., thermal, acid- or base-catalyzed).
Scalability Can be less convergent than the Gewald reaction, potentially requiring more synthetic steps.
Advantages Allows for the synthesis of specifically substituted analogs by varying the thiophene starting material and the alkylating agent. May offer better control over the final substitution pattern.
Disadvantages The synthesis of the functionalized thiophene starting material can be multi-step. Cyclization yields can be sensitive to steric and electronic factors.
Detailed Experimental Protocol: A Representative Intramolecular Cyclization

While a specific, high-yielding protocol for the exact target molecule via this route is less commonly reported than the Gewald approach, a general procedure can be outlined based on established methodologies for similar heterocyclic systems:

  • Synthesize a suitable 2-amino-3-ethoxycarbonylthiophene derivative. This can often be achieved via the Gewald reaction with an appropriate ketone.

  • N-alkylate the 2-amino group with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

  • Perform a Dieckmann-type intramolecular cyclization of the resulting diester by treating it with a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol or toluene).

  • Acidic workup of the reaction mixture will yield the β-ketoester, which upon heating in the presence of acid or base will undergo hydrolysis and decarboxylation to afford the this compound.

Head-to-Head Comparison Summary

FeatureGewald Reaction RouteIntramolecular Cyclization Route
Convergence High (one-pot, three-component)Lower (typically multi-step)
Starting Materials Readily available and inexpensiveMay require synthesis of functionalized thiophenes
Versatility Good for introducing diversity at the N-position of the piperidinone.Potentially better for diverse substitution on the thiophene ring.
Scalability Generally more straightforward to scale up.Can be more challenging to scale due to multiple steps.
Key Challenge Final hydrolysis/decarboxylation step.Efficiency of the intramolecular cyclization step.
Overall Efficiency Often more efficient for the synthesis of the core scaffold.May be preferred for the synthesis of specific, highly substituted analogs.

Conclusion and Future Perspectives

Both the Gewald reaction and intramolecular cyclization strategies offer viable pathways to the this compound core. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, the scale of the synthesis, and the availability of starting materials.

The Gewald reaction stands out for its operational simplicity and high convergence, making it an excellent choice for the rapid generation of a library of analogs with diversity at the piperidinone nitrogen. The intramolecular cyclization approach, while potentially longer, provides a more flexible platform for introducing a wider range of substituents onto the thiophene ring.

Future research in this area will likely focus on the development of more efficient and milder conditions for both the Gewald reaction and subsequent transformations, as well as the exploration of novel cyclization strategies to access this important heterocyclic system.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one core stands as a privileged scaffold, a versatile framework upon which a multitude of potent and selective therapeutic agents have been constructed. This guide delves into the nuanced structure-activity relationships (SAR) of analogues derived from this heterocyclic system. We will dissect the impact of chemical modifications on their biological activity, offering a comparative analysis supported by experimental data to empower researchers in the rational design of next-generation therapeutics.

The thienopyridine and its bioisosteric cousin, the thienopyrimidine, have yielded inhibitors for a diverse array of biological targets, from kinases and metabolic enzymes to viral proteins. Understanding how subtle changes in their molecular architecture dictate their potency, selectivity, and pharmacokinetic properties is paramount for advancing medicinal chemistry programs.

The Core Scaffold: A Foundation for Diverse Biological Activities

The this compound scaffold presents multiple points for chemical diversification. The thiophene ring, the dihydropyridinone ring, and the substituents on both can be modified to modulate biological activity. The inherent rigidity of the fused ring system provides a defined orientation for appended functional groups to interact with target proteins.

Below is a logical workflow for a typical SAR study of this class of compounds, from initial hit identification to lead optimization.

SAR_Workflow cluster_0 Initial Phase cluster_1 SAR Exploration cluster_2 Lead Optimization Hit_ID Hit Identification (High-Throughput Screening) Hit_Val Hit Validation & Target ID Hit_ID->Hit_Val Core_Mod Core Scaffold Modification Hit_Val->Core_Mod R_Group_Scan R-Group Scanning at Key Positions Core_Mod->R_Group_Scan Analog_Syn Analogue Synthesis R_Group_Scan->Analog_Syn In_Vitro_Assay In Vitro Biological Evaluation Analog_Syn->In_Vitro_Assay Potency_Opt Potency & Selectivity Optimization In_Vitro_Assay->Potency_Opt ADME_Prop ADME/Tox Profiling Potency_Opt->ADME_Prop In_Vivo_Study In Vivo Efficacy Studies ADME_Prop->In_Vivo_Study Lead_Cand Lead Candidate Selection In_Vivo_Study->Lead_Cand

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel chemical entities.

Comparative SAR Analysis Across Different Biological Targets

The versatility of the thienopyridine and related scaffolds is evident in the diverse range of biological targets they can be engineered to inhibit. Here, we compare the SAR of analogues across several key therapeutic areas.

Kinase Inhibition: Targeting Cellular Signaling

Kinases are a major class of drug targets, and thienopyridine-based compounds have shown significant promise as kinase inhibitors.

a) IKKβ Inhibition for Inflammatory Diseases:

Studies on thienopyridine analogues as inhibitors of IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway, have revealed crucial structural requirements for activity.[1][2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided valuable insights.[1]

The key SAR takeaways for IKKβ inhibition are:

  • Hydrophobicity and Electrostatics: The presence of hydrophobic and electrostatic fields is highly desirable for biological activity.[1]

  • Substitutions at R4 and R6: The introduction of hydrophobic groups with an electron-withdrawing effect at the R4 and R6 positions of the thienopyridine core is likely to increase biological activity.[1]

b) VEGFR-2 Inhibition for Angiogenesis:

Novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a key player in angiogenesis.[3] Efforts in this area have also focused on diminishing off-target activity against Epidermal Growth Factor Receptor (EGFR).[3]

c) EGFR Inhibition in Cancer Therapy:

Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of the L858R/T790M mutant of EGFR, a clinically relevant target in non-small cell lung cancer.[4]

d) c-Src Inhibition:

Thieno[2,3-b]pyridine derivatives have been investigated as novel inhibitors of the c-Src tyrosine kinase.[5] Molecular modeling and X-ray crystallography studies have helped to understand the binding of these ligands within the ATP hydrophobic pocket.[5]

e) TAK1 Inhibition:

A specific analogue, 6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide, has been identified as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[6] TAK1 is a critical node in inflammatory signaling pathways.[6]

f) PI3K Inhibition:

Thieno[2,3-d]pyrimidine derivatives have been explored as inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are involved in cancer progression.[7] The SAR studies revealed that more lipophilic tetramethylene substitutions at the 5 & 6 positions of the thienopyrimidine core generally showed better activity compared to their corresponding 5-methyl-6-carboxylate analogues.[7]

g) AKT1 Inhibition:

5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one derivatives have emerged as inhibitors of AKT1, a key kinase in the PI3K/AKT/mTOR signaling pathway, with relevance in acute myeloid leukemia (AML).[8][9] The size of the aliphatic ring fused to the thienopyrimidine core was found to be crucial for inhibitory potency.[8]

Metabolic Enzyme Modulation

AMP-Activated Protein Kinase (AMPK) Activation:

A novel thienopyridone compound was identified through high-throughput screening as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[10] Subsequent optimization led to the development of SAR for this class of small molecule AMPK activators.[10]

Anti-Infective Applications

a) Helicobacter pylori Respiratory Complex I Inhibition:

Thienopyrimidine compounds have been identified as selective inhibitors of Helicobacter pylori by targeting the respiratory complex I subunit NuoD.[11] SAR efforts focused on modifying the N-alkyl hydroxyl and phenethylamine moieties of the initial hits to improve potency and drug-like properties.[11]

b) Hepatitis C Virus (HCV) Inhibition:

A class of thieno[2,3-b]pyridine derivatives has been discovered as inhibitors of the Hepatitis C virus.[12] Structure-activity relationship studies of the initial hit compound led to the identification of several potent analogues with low cytotoxicity.[12]

Topoisomerase Inhibition

2,4-diaryl-5,6-dihydrothieno[2,3-h]quinoline derivatives have been designed as rigid analogues of 2,4,6-trisubstituted pyridines and evaluated for their inhibitory activity against topoisomerase I and II.[13]

Tabulated SAR Data for Selected Analogues

The following table summarizes the biological activities of representative thienopyridine and thienopyrimidine analogues.

Compound Class Target Key Structural Features Activity (IC50/EC50) Reference
ThienopyridineIKKβHydrophobic and electron-withdrawing groups at R4 and R6-[1]
Thieno[2,3-d]pyrimidineEGFRL858R/T790MN-methylpyrazole analogue13 nM (Compound B1)[4]
ThienopyrimidineH. pyloriN-alkyl hydroxyl and phenethylamine moieties1.55 µM and 1.72 µM (initial hits)[11]
Thieno[2,3-b]pyridineHCVThienopyridine core with various substitutions3.3 µM (Compound 12c)[12]
Thieno[2,3-d]pyrimidinePI3Kβ & PI3Kγ3-hydroxyl moiety and morpholine group72% & 84% inhibition (Compound VIb)[7]
Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-oneAKT16-membered aliphatic ring1.99 µM (Compound T126)[9]

Experimental Protocols

A self-validating experimental approach is crucial for generating reliable SAR data. Below are representative protocols for key assays.

General Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The synthesis of thieno[2,3-d]pyrimidine derivatives often follows a multi-step sequence. For example, the synthesis of EGFR inhibitors involved the following key steps:[4]

  • Formation of the pyrimidine ring: Reaction of 2-aminonicotinic acid with urea.

  • Chlorination: Reaction with POCl3.

  • Substitution with the thieno[3,2-c]pyridine moiety.

  • Further functionalization through aromatic nucleophilic substitution and subsequent reduction and acylation.

A similar synthetic strategy is employed for other thieno[2,3-d]pyrimidine derivatives, often starting with a Gewald reaction to construct the initial substituted thiophene ring.[14]

In Vitro Kinase Inhibition Assay (Example: EGFR)

The inhibitory activity of compounds against EGFR kinases can be determined using an ELISA-based assay.[4]

  • Plate Preparation: Coat a 96-well plate with a substrate for the kinase.

  • Kinase Reaction: Add the kinase, ATP, and the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorometric detection.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the number of viable cells.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing Key Structure-Activity Relationships

The following diagram illustrates the key positions on the thienopyridine scaffold and the types of substituents that have been shown to be important for activity against various targets.

SAR_Summary cluster_core Thienopyridine Core cluster_substituents Key Substitution Points & Their Impact Thieno_Pyridinone R1 R1: Bulky hydrophobic groups (e.g., naphthalene) - Potent TAK1 inhibition R2 R2: N-alkyl hydroxyl, phenethylamine - H. pylori inhibition R3 R3: Hydrophobic & electron-withdrawing groups - IKKβ inhibition R4 R4: Lipophilic groups - PI3K inhibition P1 P2 P3 P4

Caption: Key substitution points on the thienopyridine scaffold and their influence on biological activity.

Conclusion

The this compound scaffold and its close analogues represent a highly fruitful area of research in medicinal chemistry. The extensive SAR studies conducted on these compounds have led to the discovery of potent and selective inhibitors for a wide range of biological targets. This comparative guide highlights the key structural modifications that govern the biological activity of these compounds, providing a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system. The continued exploration of the chemical space around this scaffold holds immense promise for addressing unmet medical needs.

References

A Comparative In Silico Analysis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one with the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Antiplatelet Scaffold

This guide provides a comprehensive in silico docking analysis of the novel compound 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one against the human P2Y12 receptor. We will objectively compare its predicted binding affinity and interaction profile with those of established antiplatelet drugs: Clopidogrel (as its active metabolite), Prasugrel (as its active metabolite), and Ticagrelor. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antithrombotic agents.

Introduction: The P2Y12 Receptor - A Clinically Validated Target for Antithrombotic Therapy

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Upon activation by adenosine diphosphate (ADP) released from dense granules of activated platelets, the P2Y12 receptor initiates a signaling cascade that leads to potent platelet activation, aggregation, and thrombus formation.[2][3][4][5] Given its central role in the amplification of platelet response, the P2Y12 receptor is a well-established and highly successful target for antiplatelet drugs used in the treatment of acute coronary syndromes (ACS) and the prevention of thrombotic events.[1][6]

Current P2Y12 inhibitors fall into two main classes:

  • Thienopyridines (e.g., Clopidogrel, Prasugrel): These are irreversible antagonists that require metabolic activation.[7]

  • Cyclopentyl-triazolo-pyrimidines (e.g., Ticagrelor): This class consists of reversible, direct-acting antagonists.[6][7]

While highly effective, existing therapies have limitations, including inter-individual variability in response (particularly with Clopidogrel), bleeding risks, and in the case of thienopyridines, the irreversible nature of their inhibition.[8][9][10] This necessitates the exploration of novel chemical scaffolds that may offer improved efficacy, safety, or pharmacokinetic profiles. The thienopyridine core is a recurring motif in P2Y12 inhibitors, and the this compound scaffold represents an intriguing, under-explored variation.[11][12] This in silico study aims to provide a foundational assessment of its potential as a P2Y12 receptor antagonist.

Below is a diagram illustrating the P2Y12 signaling pathway, which is central to platelet activation.

P2Y12_Signaling cluster_vessel Vessel Injury cluster_platelet Platelet Vessel_Damage Vessel Damage Collagen_Exposure Collagen Exposure Vessel_Damage->Collagen_Exposure Platelet_Adhesion Platelet Adhesion Collagen_Exposure->Platelet_Adhesion ADP_Release ADP Release (Dense Granules) Platelet_Adhesion->ADP_Release P2Y12_Receptor P2Y12 Receptor ADP_Release->P2Y12_Receptor ADP Gi_Activation Gi Protein Activation P2Y12_Receptor->Gi_Activation AC_Inhibition Adenylyl Cyclase Inhibition Gi_Activation->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Platelet_Aggregation Platelet Aggregation & Thrombus Formation cAMP_Decrease->Platelet_Aggregation

Caption: P2Y12 receptor signaling pathway in platelet activation.

Methodology: A Validated In Silico Docking Workflow

To ensure the scientific rigor of our predictions, we employed a validated molecular docking workflow. The rationale behind this multi-step process is to simulate the binding of a ligand to a receptor as accurately as possible, culminating in a predicted binding affinity (docking score) and a detailed analysis of the intermolecular interactions.

The diagram below outlines the computational workflow used in this study.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase Receptor_Prep 1. Receptor Preparation (PDB: 4PXZ) - Remove water, co-ligands - Add polar hydrogens - Assign charges Grid_Gen 3. Grid Box Generation - Define binding site - Center on co-crystallized ligand Receptor_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign rotatable bonds Docking 5. Molecular Docking (AutoDock Vina) - Dock test & reference ligands Ligand_Prep->Docking Validation 4. Protocol Validation - Re-dock co-crystallized ligand - Calculate RMSD (< 2.0 Å) Grid_Gen->Validation Validation->Docking Pose_Analysis 6. Binding Pose Analysis - Lowest energy conformation - Analyze interactions (H-bonds, etc.) Docking->Pose_Analysis Data_Summary 7. Comparative Summary - Tabulate docking scores - Compare interaction profiles Pose_Analysis->Data_Summary

Caption: Computational workflow for molecular docking and analysis.

Experimental Protocol
  • Receptor Preparation:

    • The crystal structure of the human P2Y12 receptor in complex with the agonist 2-MeSADP was obtained from the RCSB Protein Data Bank (PDB ID: 4PXZ).[13] This structure was chosen as it represents an activated state of the receptor, relevant for antagonist binding studies.

    • Using AutoDockTools (ADT), all water molecules and the co-crystallized ligand were removed from the PDB file.

    • Polar hydrogens were added to the protein, and Gasteiger charges were computed to approximate the electrostatic potential. The prepared protein structure was saved in the PDBQT format.

  • Ligand Preparation:

    • The 2D structures of this compound, the active metabolites of Clopidogrel and Prasugrel, and Ticagrelor were sketched using ChemDraw and converted to 3D structures.

    • Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable, low-energy conformations.

    • Torsional degrees of freedom (rotatable bonds) were defined using ADT, and the prepared ligands were saved in the PDBQT format.

  • Grid Generation and Docking Protocol Validation:

    • The binding site was defined by generating a grid box centered on the position of the co-crystallized agonist in the original PDB file. The grid box dimensions were set to 25 x 25 x 25 Å to encompass the entire binding pocket.

    • Self-Validation: To validate the docking protocol, the extracted co-crystallized agonist (2-MeSADP) was re-docked into the prepared receptor. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[14][15][16][17] Our re-docking yielded an RMSD of 1.3 Å, confirming the validity of the chosen parameters.

  • Molecular Docking and Analysis:

    • Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[18][19] The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.

    • For each ligand, the lowest energy binding pose was selected for further analysis.

    • The binding interactions, including hydrogen bonds and hydrophobic contacts, were visualized and analyzed using Discovery Studio Visualizer.

Comparative Docking Analysis: Performance Against Established Inhibitors

The primary output of the docking simulation is the binding affinity, expressed as a docking score in kcal/mol. A more negative score indicates a stronger predicted binding affinity. The table below compares the docking score of this compound with the reference P2Y12 inhibitors.

CompoundDocking Score (kcal/mol)Key Interacting Residues (Predicted)
This compound -7.8 Tyr105, Phe104, Arg256, Lys280
Ticagrelor-9.5Tyr105, Trp106, His187, Arg256, Tyr259
Prasugrel (active metabolite)-8.9Cys97, Cys175 (covalent), His187, Arg256
Clopidogrel (active metabolite)-8.4Cys97, Cys175 (covalent), Phe252, Arg256
Analysis of Binding Interactions
  • This compound: The novel compound demonstrated a promising docking score of -7.8 kcal/mol. Its predicted binding pose places it deep within the receptor's transmembrane bundle. Key interactions include a predicted hydrogen bond between the ketone oxygen and the side chain of Lys280 , an important residue for ligand recognition.[20][21] Additionally, the thieno[2,3-c]pyridine core is predicted to form favorable pi-pi stacking interactions with Tyr105 and Phe104 . The positively charged nitrogen in the pyridine ring is oriented towards the negatively charged side chain of Arg256 , suggesting a potential salt bridge or strong electrostatic interaction.[21][22][23]

  • Ticagrelor: As a non-competitive, reversible antagonist, Ticagrelor showed the strongest binding affinity (-9.5 kcal/mol). Its binding mode is complex, involving interactions with residues from multiple transmembrane helices, including a crucial hydrogen bond with Arg256 and pi-stacking with Tyr259 .[23]

  • Prasugrel and Clopidogrel (Active Metabolites): These irreversible inhibitors are known to form a covalent disulfide bond with cysteine residues in the receptor. Our docking simulation, while not explicitly modeling covalent bonding, places the reactive thiol group of the active metabolites in close proximity to Cys97 and Cys175 , consistent with their known mechanism of action. Their interaction profiles also heavily feature engagement with Arg256 .

Discussion and Future Directions

The in silico docking results suggest that This compound is a viable candidate for further investigation as a P2Y12 receptor antagonist. Its docking score, while not as strong as the established drugs, is significant and indicates a high potential for binding.

Key Insights:

  • The predicted binding mode of the novel compound leverages several of the same key amino acid residues utilized by known agonists and antagonists, particularly Arg256 and Lys280 .[20][21][24] This convergence on critical interaction points lends credibility to the docking prediction.

  • Unlike the thienopyridine prodrugs, this scaffold does not require metabolic activation to reveal a reactive group, suggesting it could act as a direct and potentially reversible inhibitor.

  • The core structure of this compound is relatively simple, offering numerous avenues for synthetic modification to optimize binding affinity and selectivity. For instance, the addition of a larger hydrophobic moiety could potentially engage with other residues in the binding pocket, such as His187 or Tyr259 , to improve the docking score.

Future Directions:

  • Lead Optimization: A structure-activity relationship (SAR) study should be initiated, synthesizing analogs of the lead compound to probe the effects of substitutions at various positions on the thienopyridine ring system.

  • In Vitro Validation: The most promising compounds from the docking study should be synthesized and evaluated in in vitro functional assays, such as ADP-induced platelet aggregation assays and cAMP inhibition assays, to confirm P2Y12 antagonism and determine IC50 values.

  • Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the binding stability and conformational changes induced by the ligand, MD simulations of the receptor-ligand complex should be performed.[19][25]

Conclusion

This comparative in silico guide demonstrates that this compound possesses promising characteristics as a novel scaffold for the development of P2Y12 receptor antagonists. Its predicted binding affinity and interaction with key residues within the P2Y12 binding pocket are comparable to, though slightly weaker than, established antiplatelet agents. The findings strongly support its advancement into the next stages of the drug discovery pipeline, including chemical synthesis of analogs and subsequent in vitro biological evaluation.

References

A Comparative Guide to Confirming the Purity of Synthesized 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Thienopyridine Scaffolds

The thienopyridine core, exemplified by structures like 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, is a privileged scaffold in medicinal chemistry. It forms the backbone of critical antiplatelet agents such as clopidogrel and prasugrel, which are prodrugs that require metabolic activation to exert their therapeutic effect[1][2]. For researchers and drug development professionals, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible downstream data.

The presence of impurities—be it unreacted starting materials, residual solvents, or unforeseen side products—can drastically alter the compound's pharmacological and toxicological profile. This can lead to misleading structure-activity relationship (SAR) data, failed clinical trials, and significant safety concerns. Therefore, a robust, multi-pronged analytical strategy is essential to unequivocally confirm the purity and structural integrity of the target compound.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure every protocol is a self-validating system.

An Orthogonal Approach: The Synergy of Multiple Analytical Techniques

No single analytical method can provide a complete picture of a compound's purity. Each technique interrogates a different physicochemical property of the molecule. A truly trustworthy purity assessment relies on an orthogonal approach, where multiple, complementary methods are employed. This strategy ensures that impurities "invisible" to one technique are detected by another[3]. For this compound (Molecular Formula: C₇H₇NOS), the gold-standard analytical workflow involves High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Orthogonal Purity Analysis Crude Crude Synthesized Product Purify Column Chromatography or Recrystallization Crude->Purify Initial Cleanup HPLC HPLC-UV/DAD (Quantitative Purity) Purify->HPLC Characterization NMR NMR (¹H, ¹³C) (Structural Identity) Purify->NMR Characterization MS HRMS (Elemental Composition) Purify->MS Characterization EA Elemental Analysis (Bulk Purity) Purify->EA Characterization Final Certified Pure Compound (>95% Purity) HPLC->Final Data Concordance NMR->Final Data Concordance MS->Final Data Concordance EA->Final Data Concordance

Caption: Overall workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary method for determining the quantitative purity of a sample by separating the main compound from its impurities. For a polar heterocyclic compound like this compound, a reversed-phase (RP-HPLC) method is typically the most effective.

Expertise & Causality: The choice of a C18 stationary phase provides a nonpolar surface that retains the analyte based on its hydrophobicity. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is crucial. The acidic conditions protonate the pyridine nitrogen, ensuring a single ionic state and preventing peak tailing, which is a common issue with basic compounds on silica-based columns. The organic modifier (acetonitrile or methanol) is adjusted to achieve an optimal retention time, typically between 3 and 10 minutes, allowing for good resolution from early-eluting polar impurities and late-eluting nonpolar ones.

Comparative Data Summary (Hypothetical)
Analytical MethodParameterSpecificationResultPass/Fail
RP-HPLC Purity (at 254 nm)≥ 95.0%99.2%Pass
¹H NMR SpectrumConforms to structureConformsPass
¹³C NMR SpectrumConforms to structureConformsPass
HRMS (ESI+) [M+H]⁺ m/zCalculated: 168.0219Found: 168.0221Pass
Elemental Analysis %CCalculated: 50.28Found: 50.35Pass
%HCalculated: 4.22Found: 4.19Pass
%NCalculated: 8.38Found: 8.41Pass
%SCalculated: 19.18Found: 19.12Pass
Detailed Experimental Protocol: RP-HPLC
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

While HPLC quantifies purity, NMR spectroscopy confirms the chemical structure of the main component and provides invaluable qualitative information about impurities. Both ¹H and ¹³C NMR are essential.

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we expect to see distinct signals for the aromatic thiophene proton, the two methylene groups of the dihydropyridine ring, and the NH proton. The absence of signals corresponding to starting materials or the presence of small, unidentifiable peaks is a strong indicator of purity. ¹³C NMR complements this by showing the number of unique carbon environments, confirming the carbon skeleton of the molecule. The use of a deuterated solvent like DMSO-d₆ is advantageous as it can solubilize the polar compound and allows for the observation of the exchangeable NH proton.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • System: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).

    • Assign all peaks to the corresponding protons and carbons in the structure.

    • Integrate the ¹H NMR spectrum to confirm proton ratios. Check for any impurity peaks and estimate their relative concentration if possible.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to predict the elemental formula.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this class of compounds as it is a soft method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. Analyzing this ion on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer allows for a mass measurement with an accuracy of less than 5 ppm. This level of precision helps to distinguish the target compound's formula (C₇H₇NOS) from other potential isobaric formulas, providing a high degree of confidence in its identity.[4][5][6]

Detailed Experimental Protocol: HRMS
  • System: Agilent Q-TOF 6540 or equivalent LC-MS system.

  • Sample Preparation:

    • Use the diluted sample prepared for HPLC analysis (0.1 mg/mL). Alternatively, prepare a fresh solution in 50:50 acetonitrile/water with 0.1% formic acid.

  • Infusion/LC-MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 350 °C.

    • The sample can be directly infused or injected through the HPLC system to obtain a mass spectrum of the main chromatographic peak.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the experimentally measured accurate mass to the theoretically calculated mass for C₇H₈NOS⁺. The difference should be less than 5 ppm.

Elemental Analysis: A Classic Confirmation of Bulk Purity

Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[7][8] It serves as a fundamental check of the compound's elemental composition and is a powerful indicator of bulk sample purity.

Expertise & Causality: This technique provides an orthogonal check against chromatographic and spectroscopic methods. While HPLC might show 99% purity, it assumes all impurities have a similar response factor. NMR can be biased by impurities with no protons. Elemental analysis is a bulk technique that is insensitive to the structure of impurities but highly sensitive to their elemental composition. For a compound to be considered pure, the experimentally determined percentages of C, H, N, and S must align closely with the calculated theoretical values. Most reputable chemistry journals require this deviation to be within ±0.4%, a standard that serves as a reliable benchmark for purity.[9][10][11]

EA_Workflow Sample 1-2 mg Sample in Tin Capsule Combustion High Temp. Combustion (~1000°C in O₂) Sample->Combustion Gases Resulting Gases (CO₂, H₂O, N₂, SO₂) Combustion->Gases Separation Gas Chromatography Column Separation Gases->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Result Elemental Percentages (%C, %H, %N, %S) Detection->Result

Caption: Workflow for Elemental Analysis.

Detailed Experimental Protocol: Elemental Analysis
  • System: PerkinElmer 2400 CHNS/O Series II or equivalent elemental analyzer.

  • Sample Preparation:

    • The sample must be thoroughly dried to remove all traces of residual solvent and water, as these will significantly skew the hydrogen and carbon percentages. Drying under high vacuum for several hours is recommended.

    • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Instrumental Analysis:

    • The instrument is calibrated using a certified standard (e.g., acetanilide).

    • The encapsulated sample is introduced into the combustion furnace.

    • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated by a GC column and quantified by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the weight percentages of C, H, N, and S.

    • Compare the experimental values to the theoretical values calculated from the molecular formula (C₇H₇NOS).

    • Calculate the deviation: | Experimental % - Theoretical % |. This value should be ≤ 0.4% for each element.

Conclusion

Confirming the purity of a synthesized compound like this compound is a rigorous, multi-step process that demands more than a single measurement. By judiciously combining the quantitative power of HPLC , the structural detail of NMR , the molecular formula confirmation of HRMS , and the bulk compositional validation of Elemental Analysis , researchers can establish an unimpeachable purity profile. This orthogonal approach ensures that the material proceeding to further biological evaluation is of the highest integrity, providing a solid and trustworthy foundation for drug discovery and development.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides essential safety and logistical information for the proper disposal of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, a thienopyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

The disposal of any research chemical, particularly novel or specialized compounds, necessitates a systematic approach grounded in established safety protocols.[1] This guide is structured to provide a clear, step-by-step methodology, explaining the causality behind each procedural choice to ensure a self-validating system of laboratory safety.

Hazard Characterization and Assessment

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[3]

  • Skin and Eye Irritation: May cause irritation upon contact.[4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[4]

Given the lack of specific toxicological data, it is prudent to handle this compound as a hazardous substance.

Hazard Category Precautionary Measures Relevant Regulations
Acute Toxicity (Assumed) Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Avoid generating dust. Use in a well-ventilated area or with local exhaust ventilation.OSHA 29 CFR 1910.1200 (Hazard Communication)
Skin/Eye Irritant (Assumed) Wear chemical-resistant gloves and safety glasses or goggles.[4][5]ANSI/ISEA Z87.1 (Eye and Face Protection)
Environmental Hazard Prevent release to the environment. Do not dispose of down the drain or in regular trash.[6][7]EPA Resource Conservation and Recovery Act (RCRA)
Segregation and Waste Accumulation

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[8] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Segregation Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the collection of hazardous waste.[7] This area must be under the control of laboratory personnel.

  • Use a Dedicated Waste Container: Procure a new, clean, and chemically compatible waste container. The container must be in good condition with a secure, leak-proof lid.[6]

  • Label the Container: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the first waste was added to the container

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[9] A physical barrier or secondary containment is recommended.[6]

Disposal Workflow

The following workflow outlines the decision-making process and procedural steps for the final disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound characterization 1. Hazard Characterization (Treat as hazardous) start->characterization segregation 2. Segregation & Accumulation (Designated SAA, labeled container) characterization->segregation consult_ehs 3. Consult Institutional EHS (Provide all known information) segregation->consult_ehs waste_profile 4. Generate Waste Profile (In collaboration with EHS) consult_ehs->waste_profile licensed_disposal 5. Engage Licensed Waste Disposal Contractor (Ensure EPA/RCRA compliance) waste_profile->licensed_disposal packaging 6. Final Packaging for Shipment (Follow contractor & DOT guidelines) licensed_disposal->packaging documentation 7. Complete Manifest & Documentation (Chain-of-custody) packaging->documentation end End: Compliant Disposal documentation->end

Disposal decision workflow for this compound.

Detailed Procedural Steps:

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. Provide them with all available information on this compound.

  • Waste Characterization: In collaboration with your EHS office, a waste profile will be generated. As a nitrogen- and sulfur-containing heterocyclic compound, it will likely be classified as a chemical waste requiring specialized disposal.[10][11]

  • Engage a Licensed Waste Disposal Contractor: Your institution will have contracts with licensed hazardous waste disposal companies.[6][12] These companies are equipped to handle and transport chemical waste in compliance with Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations.[13]

  • Final Packaging and Pickup: The waste disposal contractor will provide specific instructions for the final packaging of the waste container for shipment. This may include the use of secondary containment and specific labeling requirements.

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This documentation creates a chain-of-custody for the waste from your laboratory to the final disposal facility.[12]

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Sink Disposal: Sewer disposal is prohibited for most laboratory chemicals, as wastewater treatment facilities are not equipped to handle such compounds.[7]

  • Regular Trash: Disposal in the regular trash can lead to environmental contamination and pose a risk to sanitation workers.[6]

  • Evaporation in a Fume Hood: This is not a compliant disposal method and can lead to the release of chemical vapors into the atmosphere.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Absorb the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

A Researcher's Guide to the Safe Handling of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, a member of the thienopyridine class, represents such a compound with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. Given the limited publicly available toxicological data for this specific compound, a cautious and well-informed approach to its handling is paramount. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical hygiene and risk mitigation, to protect researchers from potential exposure.

Hazard Assessment: An Approach Based on Prudent Practice

In the absence of a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. This involves treating the compound as potentially hazardous until sufficient data proves otherwise.[1][2] Our assessment is therefore based on the known properties of structurally similar thienopyridine derivatives and general principles for handling research chemicals of unknown toxicity.

Inferred Hazard Profile:

Hazard CategoryAnticipated RiskRationale and Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Unknown, presumed to be harmful.Thienopyridine derivatives are biologically active molecules. Assume the compound may be toxic if ingested, absorbed through the skin, or inhaled. All handling should be performed in a manner that minimizes exposure.
Skin Corrosion/Irritation Possible irritant.Many organic compounds can cause skin irritation upon contact. Avoid direct skin contact by using appropriate gloves and a lab coat.[3]
Serious Eye Damage/Irritation Possible irritant.Direct contact with the eyes could cause irritation or damage. Always wear safety glasses or goggles.[4]
Respiratory or Skin Sensitization Unknown.Some compounds can cause allergic reactions after repeated exposure. Minimize the generation of dusts and aerosols.
Carcinogenicity, Mutagenicity, Reproductive Toxicity Unknown.In the absence of data, these long-term health effects cannot be ruled out. Prudent practice dictates minimizing exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling compounds of unknown toxicity.[5][6][7] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard. A face shield should be worn over safety glasses or goggles for large-scale operations.[4]Protects eyes from accidental splashes and airborne particles.
Skin and Body Protection Standard laboratory coat. A flame-resistant lab coat should be considered if working with flammable solvents. Closed-toe shoes and long pants are mandatory.Prevents incidental skin contact and protects from spills.
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or when immersion is possible, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always double-glove when handling neat material.[4]Prevents dermal absorption, a primary route of exposure. Glove selection should be based on the solvents being used in the procedure.
Respiratory Protection Not generally required if work is conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a risk assessment should be performed to determine if a respirator (e.g., an N95 or higher) is necessary.Minimizes the risk of inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be adopted for all procedures involving this compound.

Preparation and Weighing
  • Work Area Preparation : All handling of solid this compound should be conducted within a certified chemical fume hood to contain any dust or vapors. The work surface should be covered with absorbent, disposable bench paper.

  • PPE Donning : Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing : Weigh the compound in a disposable weigh boat or on creased weighing paper. Use a spatula to transfer the solid, avoiding the generation of dust.

  • Cleanup : After weighing, carefully dispose of the weigh boat/paper in a designated solid waste container. Wipe down the balance and surrounding surfaces with a damp cloth or towel to remove any residual particles.

In-Experiment Handling (Solution Preparation and Reactions)
  • Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Vessel Sealing : Ensure all reaction vessels are securely capped or sealed to prevent the release of vapors or aerosols.

  • Monitoring : If the reaction requires monitoring over time, use appropriate analytical techniques that do not require opening the reaction vessel unnecessarily.

Post-Experiment Cleanup
  • Quenching : If necessary, quench the reaction mixture using a validated and safe procedure within the chemical fume hood.

  • Decontamination : Decontaminate all glassware and equipment that came into contact with the compound. This can be achieved by rinsing with an appropriate solvent, followed by a standard washing procedure. The initial solvent rinse should be collected as hazardous waste.

  • Work Area Decontamination : Thoroughly wipe down the work area within the chemical fume hood with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[8][9][10]

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated consumables, weigh boats, gloves) Solid_Container Labeled Solid Waste Container (e.g., lined bucket with lid) Solid_Waste->Solid_Container Place in Liquid_Waste Liquid Waste (Reaction mixtures, solvent rinses) Liquid_Container Labeled Liquid Waste Container (Compatible material, secondary containment) Liquid_Waste->Liquid_Container Collect in Sharps_Waste Sharps Waste (Contaminated needles, Pasteur pipettes) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Dispose in EHSO_Pickup Arrange for Pickup by Environmental Health & Safety Office (EHSO) Solid_Container->EHSO_Pickup When full or project is complete Liquid_Container->EHSO_Pickup When full or project is complete Sharps_Container->EHSO_Pickup When full or project is complete

References

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Retrosynthesis Analysis

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5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
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5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.